molecular formula C7H6N2O B185317 Imidazo[1,2-a]pyridin-2(3H)-one CAS No. 3999-06-2

Imidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B185317
CAS No.: 3999-06-2
M. Wt: 134.14 g/mol
InChI Key: VOPVTPADXCIVEE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2(3H)-one (CAS 3999-06-2) is a fused bicyclic heterocycle recognized as a privileged and "drug prejudice" scaffold in medicinal chemistry due to its wide range of biological applications . This compound serves as a key synthetic intermediate and core structure for developing novel therapeutic agents. A significant area of research involves its derivatives acting as potent antituberculosis (anti-TB) agents. These compounds are promising for targeting multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Some derivatives, known as imidazo[1,2-a]pyridine amides (IPAs), inhibit the cytochrome bcc oxidase complex (specifically the QcrB subunit), disrupting oxidative phosphorylation and energy production in the bacteria, a mechanism shared by the clinical candidate telacebec (Q203) which is in phase II trials . Other derivatives have shown excellent activity by inhibiting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis . Beyond infectious disease, imidazo[1,2-a]pyridine derivatives demonstrate substantial potential in oncology research. They exhibit anti-inflammatory and anti-cancer properties by suppressing key signaling pathways such as NF-κB and STAT3 in cell lines like MDA-MB-231 and SKOV3, thereby reducing inflammatory cytokines and affecting the expression of genes like Bcl-2 and Bax . The versatility of the imidazo[1,2-a]pyridine scaffold, evidenced by its presence in marketed drugs for various conditions, makes this core structure an invaluable building block for researchers designing new bioactive molecules across multiple disease areas .

Properties

IUPAC Name

3H-imidazo[1,2-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPVTPADXCIVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337315
Record name Imidazo[1,2-a]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-06-2
Record name Imidazo[1,2-a]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Imidazo[1,2-a]pyridin-2(3H)-one Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This bicyclic system, featuring a bridgehead nitrogen atom, serves as a versatile framework for the design of therapeutic agents.[1][2] Derivatives of this core have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5] Notably, several commercially successful drugs, including zolpidem, alpidem, and olprinone, are based on the imidazo[1,2-a]pyridine scaffold, highlighting its clinical significance.[6] This technical guide provides an in-depth overview of the imidazo[1,2-a]pyridin-2(3H)-one core, a specific variation of this important scaffold, focusing on its synthesis, biological activities, and therapeutic potential. While much of the existing research focuses on the broader, fully aromatic imidazo[1,2-a]pyridine class, this guide will also address the available information specific to the 2-oxo derivatives and contextualize it within the wider landscape of imidazo[1,2-a]pyridine research.

Synthesis of the this compound Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes, often involving the condensation of 2-aminopyridines with α-halocarbonyl compounds.[7] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient one-pot approach to synthesize diverse imidazo[1,2-a]pyridine analogs.[8]

While specific protocols for the large-scale synthesis of a wide range of this compound derivatives are less commonly reported, the fundamental approach often involves the cyclization of an appropriate N-(pyridin-2-yl)acetamide derivative.

Representative Experimental Protocol: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

The following protocol describes a general method for the synthesis of 3-substituted imidazo[1,2-a]pyridines, which can be adapted for the synthesis of various derivatives.

Materials:

  • Substituted 2-aminopyridine

  • Substituted phenacyl bromide

  • Aqueous ethanol (1:1 v/v)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure: [7]

  • Dissolve the substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).

  • To this solution, add the substituted phenacyl bromide (2.0 mmol).

  • Add DBU (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Therapeutic Potential

Derivatives of the imidazo[1,2-a]pyridine scaffold have exhibited a remarkable range of pharmacological activities. A significant area of investigation has been their potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against various cancer cell lines.

Anticancer Activity

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] The following tables summarize the in vitro anticancer activity of several imidazo[1,2-a]pyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)
IP-5 HCC1937 (Breast Cancer)45[9][10]
IP-6 HCC1937 (Breast Cancer)47.7[9][10]
IP-7 HCC1937 (Breast Cancer)79.6[9][10]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[3][8]
HepG2 (Hepatocellular Carcinoma)13[3][8]
MCF-7 (Breast Carcinoma)11[3][8]
A375 (Human Skin Cancer)11[3][8]
DerivativeCancer Cell LineIC50 (µM)
15d A375P (Melanoma)< 0.06[10]
17e A375P (Melanoma)< 0.06[10]
18c A375P (Melanoma)< 0.06[10]
18h A375P (Melanoma)< 0.06[10]
18i A375P (Melanoma)< 0.06[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.[11]

Materials:

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Modulation

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often linked to their ability to modulate specific intracellular signaling pathways that are dysregulated in disease. One such pathway is the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer.[1]

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway. This compound was found to inhibit the phosphorylation of STAT3 and increase the expression of IκBα, a key inhibitor of the NF-κB pathway.[1]

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R Binding JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation IKK IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Degradation Degradation IkB->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->pSTAT3 Inhibition MIA->IKK Inhibition Gene_Expression Gene Expression (iNOS, COX-2, Bcl-2) STAT3_dimer_nuc->Gene_Expression Transcription NFkB_nuc->Gene_Expression Transcription

Caption: STAT3/NF-κB signaling pathway modulation by an imidazo[1,2-a]pyridine derivative.

Experimental Workflow: Investigating Signaling Pathway Modulation

The following workflow outlines the key steps to investigate the effect of an imidazo[1,2-a]pyridine derivative on a specific signaling pathway.

Experimental_Workflow start Start: Hypothesis Generation cell_culture Cell Culture and Treatment (e.g., Cancer Cell Lines) start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction gene_expression Gene Expression Analysis (e.g., qPCR for iNOS, COX-2) cell_culture->gene_expression western_blot Western Blot Analysis (e.g., p-STAT3, IκBα) protein_extraction->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis gene_expression->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: Experimental workflow for signaling pathway analysis.

Conclusion

The imidazo[1,2-a]pyridine core, including its 2-oxo derivatives, represents a privileged scaffold in medicinal chemistry with significant therapeutic potential. While a substantial body of research exists for the broader class of imidazo[1,2-a]pyridines, demonstrating their potent anticancer and anti-inflammatory activities through the modulation of key signaling pathways, there is a clear need for more focused research on the this compound core. Further investigation into the synthesis, quantitative biological activity, and mechanisms of action of these specific derivatives will be crucial for unlocking their full therapeutic potential and advancing them through the drug development pipeline. This technical guide serves as a foundational resource for researchers and scientists dedicated to exploring this promising area of drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Imidazo[1,2-a]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines a relevant experimental synthesis protocol, and visualizes its interactions with key biological signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible literature, a summary of its computed properties provides valuable insights for researchers.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem[1]
Molecular Weight 134.14 g/mol PubChem[1]
XLogP3 0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area (TPSA) 32.7 ŲPubChem[1]
pKa (Predicted) 4.15 ± 0.50ChemicalBook
Boiling Point (of Imidazo[1,2-a]pyridine) 103 °C at 1 mmHgSigma-Aldrich
Melting Point Not available
Aqueous Solubility Not available

Note: The boiling point listed is for the parent compound Imidazo[1,2-a]pyridine, not the 2(3H)-one isomer, and is provided for reference. The pKa value is a predicted value for a related compound, imidazo[1,2-a]pyridine-3-carboxaldehyde. Most other values are computed and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of 2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide [2]

This synthesis involves the reaction of 2-aminopyridine with iodoacetic acid under basic conditions, followed by acidification.

Materials:

  • 2-aminopyridine

  • Iodoacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-aminopyridine (1.132 g, 0.012 mol), iodoacetic acid (5.592 g, 0.030 mol), and Na₂CO₃ (3.18 g, 0.030 mol) is placed in 60 ml of distilled water.

  • The mixture is heated to reflux for 4 hours.

  • The resulting deep red solution is cooled to room temperature.

  • The solution is then acidified with hydrochloric acid to a pH of 2–3. During this process, a red solid may form but can be redissolved by warming the solution to 40°C.

  • Upon cooling, the product, 2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide, crystallizes from the solution.

Characterization: The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.[2]

Biological Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact with and modulate key cellular signaling pathways implicated in cancer and inflammation. Understanding these interactions is crucial for the development of targeted therapeutics.

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[3] The diagram below illustrates the key components of this pathway and the inhibitory effect of the imidazo[1,2-a]pyridine derivative.

STAT3_NFkB_Pathway LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR IKK IKK TLR4_TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates IL6 IL-6 NFkB_nucleus->IL6 induces transcription IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer (nucleus) pSTAT3->pSTAT3_dimer dimerizes & translocates iNOS iNOS pSTAT3_dimer->iNOS induces transcription COX2 COX-2 pSTAT3_dimer->COX2 induces transcription Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Imidazo This compound Derivative Imidazo->NFkB inhibits Imidazo->pSTAT3 inhibits

Caption: STAT3/NF-κB signaling pathway and points of inhibition.

AKT/mTOR Signaling Pathway

The imidazo[1,2-a]pyridine scaffold has also been identified as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.

AKT_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo This compound Derivative Imidazo->PI3K inhibits

References

The Discovery and Development of Imidazo[1,2-a]pyridin-2(3H)-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide spectrum of biological activities. This technical guide focuses on the discovery of a key derivative, Imidazo[1,2-a]pyridin-2(3H)-one, and the subsequent development of its analogs. We delve into the seminal synthetic approaches, from historical preparations to modern methodologies, and provide a comprehensive overview of the diverse therapeutic applications of this class of compounds, with a particular emphasis on their role as anticancer agents and kinase inhibitors. This document serves as an in-depth resource, providing structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the ongoing exploration of this versatile scaffold.

Introduction: The Imidazo[1,2-a]pyridine Core

The Imidazo[1,2-a]pyridine system is a fused bicyclic 5-6 heterocycle that has garnered significant attention in pharmaceutical research due to its "drug-like" properties and its presence in several marketed drugs, including zolpidem, alpidem, and olprinone.[1][2][3] The scaffold's planarity, aromaticity, and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. The diverse biological activities associated with this core structure include anticancer, anti-inflammatory, antiviral, and neuroactive properties.[2][3] This guide will specifically explore the discovery and evolution of the this compound moiety and its analogs.

Discovery and Synthesis of the this compound Core

The synthesis of the imidazo[1,2-a]pyridine ring system has been a subject of extensive research for over a century. While a variety of synthetic strategies have been developed, the most common approaches involve the condensation of a 2-aminopyridine with an α-halocarbonyl compound or a multicomponent reaction.

Historical Perspective and Modern Synthetic Protocols

The initial synthesis of the broader imidazo[1,2-a]pyridine scaffold dates back to the early 20th century. Over the years, numerous modifications and novel methods have been introduced to improve yields, expand substrate scope, and enhance the "greenness" of the synthesis.

One of the most widely employed methods for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-bromoacetophenone, a reaction that can be performed under various conditions.[4] More recent advancements have focused on one-pot, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which allows for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives.[5][6]

General Experimental Protocol for the Synthesis of the Imidazo[1,2-a]pyridine Core

Below is a representative experimental protocol for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine derivative, adapted from the literature.[1]

Synthesis of 2,3-disubstituted Imidazo[1,2-a]pyridines

  • Reagents and Conditions:

    • 2-aminopyridine (1.0 mmol)

    • α-bromoacetophenone derivative (1.0 mmol)

    • Solvent: Ethanol or DMF

    • Temperature: Reflux

    • Reaction Time: 4-8 hours

  • Procedure:

    • To a solution of the 2-aminopyridine derivative in ethanol, the α-bromoacetophenone derivative is added.

    • The reaction mixture is heated to reflux and stirred for the specified time.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of the imidazo[1,2-a]pyridine scaffold have been extensively investigated for a wide array of biological activities. A significant portion of this research has focused on their potential as anticancer agents and inhibitors of various protein kinases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.[1][7][8][9][10] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Analogs

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
8b H4-Cl-Ph=N-NH-CO-PhK-562 (Leukemia)2.91[7]
8c H4-F-Ph=N-NH-CO-PhK-562 (Leukemia)1.09[7]
12b t-butylPhenylaminoHHep-2 (Laryngeal)11[8]
13k 6-(quinazolin-6-yl)H4-F-PhHCC827 (NSCLC)0.09[10]
Kinase Inhibitory Activity

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[4][11] These compounds often act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of their downstream substrates. Key kinase targets include PI3K, DYRK1A, CLK1, and CDKs.

Table 2: Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Analogs

Compound IDKinase TargetIC50 (µM)Reference
4c CLK10.7[4]
4c DYRK1A2.6[4]
13k PI3Kα0.00194[10]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Lines: A panel of human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375) and a normal cell line (Vero).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

    • The formazan crystals formed are dissolved by adding 100 µL of DMSO to each well.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.[4]

  • Reagents:

    • Recombinant human kinase

    • ATP

    • Specific peptide substrate

    • Kinase buffer

    • Test compounds

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a reaction mixture containing the kinase, the peptide substrate, and the test compound in a suitable buffer.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

    • The IC50 value is determined by measuring the kinase activity at various concentrations of the inhibitor.

Visualizations

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in cancer that is often targeted by Imidazo[1,2-a]pyridine-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

References

Spectroscopic and Structural Elucidation of Imidazo[1,2-a]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of a complete, published dataset for the unsubstituted parent compound, this document compiles available data, including mass spectrometry and infrared spectroscopy, and provides expected values for Nuclear Magnetic Resonance (NMR) based on closely related analogs. Detailed experimental protocols for obtaining and analyzing spectroscopic data are also presented.

Spectroscopic Data

The structural characterization of this compound is achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.

Parameter Value Source
Molecular Formula C₇H₆N₂O[PubChem]
Molecular Weight 134.14 g/mol [PubChem]
Monoisotopic Mass 134.048012819 Da[PubChem]
GC-MS (m/z) 134[PubChem]
Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The most characteristic absorption is that of the carbonyl group (C=O) in the lactam ring.

Functional Group Expected Absorption Range (cm⁻¹) Reference/Note
C=O (Lactam) ~1660Based on data for 8-aminoimidazo[1,2-a]pyridine-2-ones, which show a characteristic C=O stretching band in this region.[1]
N-H Stretch 3100 - 3300Expected for the N-H group in the imidazole ring.
C-H (Aromatic) 3000 - 3100Characteristic of C-H stretching in the pyridine ring.
C-H (Aliphatic) 2850 - 3000Corresponding to the CH₂ group in the imidazole ring.
C=N Stretch ~1620Expected for the imine functionality within the heterocyclic system.[1]
C=C (Aromatic) 1500 - 1600Characteristic of the pyridine ring.

A vapor phase IR spectrum is available through public databases.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR:

Carbon Atom Expected Chemical Shift (ppm) Reference/Note
C=O (C2) ~168The carbonyl carbon of the lactam ring is expected to be significantly deshielded.[1]
C3a 140 - 150Bridgehead carbon.
C5 110 - 120Aromatic carbon in the pyridine ring.
C6 120 - 130Aromatic carbon in the pyridine ring.
C7 115 - 125Aromatic carbon in the pyridine ring.
C8 130 - 140Aromatic carbon in the pyridine ring.
CH₂ (C3) 40 - 50Aliphatic carbon adjacent to the carbonyl group.

¹H NMR:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Reference/Note
H5, H6, H7, H8 6.5 - 8.5d, t, ddThe aromatic protons of the pyridine ring will appear in this region with characteristic splitting patterns depending on their coupling constants.
CH₂ (C3) 3.5 - 4.5sThe methylene protons adjacent to the carbonyl group are expected to appear as a singlet.
NH (N1) 10 - 12br sThe amide proton is expected to be broad and downfield, though its observation may depend on the solvent and concentration.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard methodologies for similar heterocyclic compounds.

Synthesis of this compound

A common synthetic route to the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of the 2-oxo derivative, iodoacetic acid can be reacted with 2-aminopyridine under basic conditions, followed by acidification.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Iodoacetic Acid Iodoacetic Acid Iodoacetic Acid->Condensation Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Condensation Solvent (e.g., H2O) Solvent (e.g., H2O) Solvent (e.g., H2O)->Condensation Acidification (e.g., HCl) Acidification (e.g., HCl) Acidification Acidification Condensation->Acidification Purification Purification This compound This compound Purification->this compound Acidification->Purification

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_result Final Characterization Purified Compound Purified Compound Mass_Spec Mass Spectrometry (MS) Purified Compound->Mass_Spec IR_Spec Infrared (IR) Spectroscopy Purified Compound->IR_Spec NMR_Spec NMR Spectroscopy (1H, 13C) Purified Compound->NMR_Spec Molecular_Weight Determine Molecular Weight Mass_Spec->Molecular_Weight Functional_Groups Identify Functional Groups IR_Spec->Functional_Groups Structural_Elucidation Elucidate Chemical Structure NMR_Spec->Structural_Elucidation Confirmed_Structure Confirmed Structure of This compound Molecular_Weight->Confirmed_Structure Functional_Groups->Confirmed_Structure Structural_Elucidation->Confirmed_Structure

Caption: Workflow for spectroscopic characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

    • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR Acquisition: Obtain proton-decoupled ¹³C NMR spectra. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

    • 2D NMR (Optional): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be conducted.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-phase spectra, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane).

    • Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Sample Preparation: For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the instrument via direct infusion or LC-MS. For GC-MS, the sample is typically dissolved in a volatile solvent.

    • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Structural Features and Spectroscopic Correlation

The key structural features of this compound and their expected spectroscopic signatures are summarized in the following diagram.

Spectroscopic_Correlation cluster_structure This compound Structure cluster_features Key Structural Features cluster_spectra Expected Spectroscopic Signatures Structure Chemical Structure (C7H6N2O) Lactam Lactam (C=O) Structure->Lactam Pyridine Pyridine Ring Structure->Pyridine Imidazole Saturated Imidazole Ring Structure->Imidazole IR_CO IR: ~1660 cm-1 Lactam->IR_CO correlates to C13_CO 13C NMR: ~168 ppm Lactam->C13_CO correlates to H_Aromatic 1H NMR: 6.5-8.5 ppm Pyridine->H_Aromatic correlates to C13_Aromatic 13C NMR: 110-150 ppm Pyridine->C13_Aromatic correlates to CH2 Methylene Group (CH2) Imidazole->CH2 NH Amide Proton (NH) Imidazole->NH H_CH2 1H NMR: 3.5-4.5 ppm CH2->H_CH2 correlates to C13_CH2 13C NMR: 40-50 ppm CH2->C13_CH2 correlates to H_NH 1H NMR: 10-12 ppm (broad) NH->H_NH correlates to

Caption: Correlation of structural features with spectroscopic data.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to perform their own detailed analyses to confirm and expand upon the data presented herein.

References

Theoretical Exploration of the Imidazo[1,2-a]pyridin-2(3H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide array of biological activities.[1][2][3] A key derivative of this scaffold is Imidazo[1,2-a]pyridin-2(3H)-one, which has also demonstrated significant pharmacological potential.[4] This technical guide provides an in-depth overview of the theoretical studies surrounding the this compound core, detailing computational analyses, experimental methodologies, and relevant biological pathways. While direct and extensive theoretical studies on the this compound core are limited, this guide draws upon data from the broader and more extensively studied Imidazo[1,2-a]pyridine scaffold to provide valuable insights.

Core Scaffold and its Properties

The fundamental structure of this compound is presented below. Its chemical formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol .[5] The presence of a carbonyl group and a fused bicyclic system imparts distinct electronic and structural characteristics that are crucial for its biological activity.

Chemical Structure of this compound

Caption: 2D structure of the this compound core.

Theoretical and Computational Studies

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of the Imidazo[1,2-a]pyridine scaffold and its derivatives. These computational approaches provide valuable data that complements experimental findings.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict the geometric and electronic properties of molecules. For the related Imidazo[1,2-a]pyridine scaffold, studies often utilize the B3LYP functional with basis sets such as 6-311G++(d,p) to obtain optimized geometries and calculate various molecular properties.[6]

Table 1: Calculated Geometric Parameters for a Representative Imidazo[1,2-a]pyridine Derivative *

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.38N1-C2-C3108.5
C2-C31.37C2-C3-N4109.1
C3-N41.39C3-N4-C5127.8
N4-C51.37N4-C5-C6120.4
C5-C61.40C5-C6-C7119.5
C6-C71.38C6-C7-N1121.2
C7-N11.39C7-N1-C2107.9

Table 2: Calculated Electronic Properties for a Representative Imidazo[1,2-a]pyridine Derivative *

PropertyValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)2.5

*Data is representative of calculations performed on the broader Imidazo[1,2-a]pyridine scaffold.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Imidazo[1,2-a]pyridine derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For example, derivatives of this scaffold have been docked into the active sites of various kinases and other enzymes.[7][8][9]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common synthetic route to the Imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α-haloketone.[10][11]

Workflow for a Typical Synthesis

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine A 2-Aminopyridine D Reaction Mixture A->D B α-Haloketone B->D C Solvent (e.g., Ethanol) C->D E Reflux D->E F Work-up and Purification E->F G Imidazo[1,2-a]pyridine Derivative F->G

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.

Synthesis of a Specific this compound Derivative

A reported synthesis of (E)-3-((2-Fluorophenyl)(hydroxy)methylene)this compound involves a domino reaction as a key step.[4] The characterization of the synthesized compound was performed using various spectroscopic and analytical techniques.

Table 3: Experimental Data for (E)-3-((2-Fluorophenyl)(hydroxy)methylene)this compound [4]

PropertyValue
Melting Point (°C)142
¹H-NMR (DMSO-d₆, δ ppm)14.39 (s, 1H, enol), 10.88 (s, 1H, enol), 10.71 (s, 1H, β-ketoamide), 8.38–8.28 (m, 1H, enol + β-ketoamide), 8.14–8.02 (m, 1H, enol + β-ketoamide), 7.93–7.50 (m, 3H, enol + β-ketoamide), 7.44–7.29 (m, 2H, enol + β-ketoamide), 7.12 (m, 1H, enol + β-ketoamide), 6.27 (s, 1H, enol), 4.16 (s, 2H, β-ketoamide)
ESI-MS [M]⁺258
IR (neat, cm⁻¹)3184, 2986, 1629, 1619, 1579, 1536, 1438, 1400, 1307, 1297, 1195, 775
Elemental Analysis (%)Calcd: C, 65.11; H, 4.29; N, 10.85. Found: C, 65.41; H, 4.52; N, 11.02

Signaling Pathways and Biological Targets

Derivatives of the Imidazo[1,2-a]pyridine scaffold have been shown to interact with various biological pathways implicated in diseases such as cancer and inflammation.

STAT3/NF-κB Signaling Pathway

Some Imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This involves the inhibition of STAT3 phosphorylation and the suppression of NF-κB activity, leading to a downstream reduction in the expression of inflammatory mediators like iNOS and COX-2.

Simplified STAT3/NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocation IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Gene Target Gene (iNOS, COX-2) pSTAT3_n->Gene Transcription Activation NFkB_n->Gene Transcription Activation Cytokine Cytokine Receptor Receptor Cytokine->Receptor Cytokine Binding JAK JAK Receptor->JAK Activation JAK->STAT3 Phosphorylation TNFa TNFa TNFR TNFR TNFa->TNFR TNFα Binding TNFR->IKK Activation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->NFkB_n Inhibits

Caption: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.

Conclusion

The this compound scaffold represents a promising area for drug discovery and development. While comprehensive theoretical data on this specific core remains an area for future research, the wealth of information available for the broader Imidazo[1,2-a]pyridine class provides a strong foundation for understanding its chemical and biological properties. This guide has summarized key theoretical and experimental aspects, offering a valuable resource for researchers in the field. Further computational and experimental investigations focused specifically on the this compound core are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Electronic Properties of Substituted Imidazo[1,2-a]pyridin-2(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted Imidazo[1,2-a]pyridin-2(3H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, spectroscopic characterization, and computational analysis, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, it visualizes key concepts through diagrams to facilitate a deeper understanding of their structure-property relationships.

Introduction

Imidazo[1,2-a]pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of a carbonyl group at the 2-position, forming the Imidazo[1,2-a]pyridin-2(3H)-one scaffold, significantly influences the electronic distribution within the molecule, thereby altering its physicochemical and biological characteristics. Understanding the electronic properties of these substituted derivatives is crucial for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

This guide focuses on the electronic properties of a series of 3-(hydroxyimino)imidazo[1,2-a]pyridin-2(3H)-ylidene)-1-arylethanones, synthesized through the reaction of 3-nitroimidazo[1,2-a]pyridine with substituted acetophenone derivatives.[4] The electronic behavior of these compounds is systematically investigated through experimental techniques such as UV-Vis spectroscopy and computational methods like Density Functional Theory (DFT).

Synthesis and Characterization

The synthesis of substituted Imidazo[1,2-a]pyridin-2(3H)-ones is achieved through a condensation reaction. A general synthetic workflow is depicted below.

G cluster_synthesis Synthesis Workflow 3-nitroimidazo[1,2-a]pyridine 3-nitroimidazo[1,2-a]pyridine Reaction Reaction 3-nitroimidazo[1,2-a]pyridine->Reaction Substituted Acetophenones Substituted Acetophenones Substituted Acetophenones->Reaction Substituted Imidazo[1,2-a]pyridin-2(3H)-ones Substituted Imidazo[1,2-a]pyridin-2(3H)-ones Reaction->Substituted Imidazo[1,2-a]pyridin-2(3H)-ones

Caption: General synthetic scheme for substituted Imidazo[1,2-a]pyridin-2(3H)-ones.
Experimental Protocol: General Synthesis

The synthesis of 3-(hydroxyimino)imidazo[1,2-a]pyridin-2(3H)-ylidene)-1-arylethanones is carried out by reacting 3-nitroimidazo[1,2-a]pyridine with various substituted acetophenone derivatives in the presence of a base.[4]

Materials:

  • 3-nitroimidazo[1,2-a]pyridine

  • Substituted acetophenones (e.g., 4-methylacetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)

  • Sodium methoxide

  • Methanol

Procedure:

  • A solution of sodium methoxide in methanol is prepared.

  • 3-nitroimidazo[1,2-a]pyridine and the respective substituted acetophenone are added to the methanolic sodium methoxide solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The resulting precipitate is filtered, washed with methanol, and dried to yield the final product.

  • Purification can be achieved by recrystallization from an appropriate solvent.

Electronic Properties: A Quantitative Overview

The electronic properties of the synthesized compounds were investigated using UV-Vis spectroscopy and computational methods. The data presented in the following tables provide a comparative analysis of the effects of different substituents on the electronic absorption and frontier molecular orbital energies.

UV-Vis Absorption Data

The electronic absorption spectra were recorded in a suitable solvent (e.g., DMSO). The maximum absorption wavelengths (λmax) are summarized in Table 1.

CompoundSubstituent (R)λmax (nm)[4]
1 H485
2 CH3490
3 OCH3500
4 Cl488
Computational Data (DFT)

Density Functional Theory (DFT) calculations were performed to gain insights into the electronic structure of the molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the energy gap (ΔE), are presented in Table 2.

CompoundSubstituent (R)HOMO (eV)[4]LUMO (eV)[4]ΔE (LUMO-HOMO) (eV)[4]
1 H-6.02-3.252.77
2 CH3-5.98-3.172.81
3 OCH3-5.89-3.102.79
4 Cl-6.08-3.202.88

Experimental and Computational Methodologies

UV-Vis Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer. Procedure:

  • Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., DMSO) at a known concentration.

  • The absorption spectra are recorded over a wavelength range of 200-800 nm.

  • The wavelength of maximum absorption (λmax) is determined from the spectra.

Cyclic Voltammetry (General Protocol)

While specific cyclic voltammetry data for these exact Imidazo[1,2-a]pyridin-2(3H)-ones is not available in the cited literature, a general experimental protocol for organic compounds is provided below.[5]

Instrumentation: A potentiostat with a three-electrode cell setup.

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl electrode

  • Counter Electrode: Platinum wire Procedure:

  • The electrolyte solution is prepared by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile).

  • The compound of interest is dissolved in the electrolyte solution to a final concentration of approximately 1 mM.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • The cyclic voltammogram is recorded by scanning the potential between a defined range at a specific scan rate (e.g., 100 mV/s).

  • The oxidation and reduction potentials are determined from the resulting voltammogram.

Computational Details (DFT)

Software: Gaussian 09 or a similar quantum chemistry software package. Method: Density Functional Theory (DFT). Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Basis Set: 6-31G(d,p) or a similar basis set. Procedure:

  • The molecular geometry of each compound is optimized in the ground state.

  • Frequency calculations are performed to confirm that the optimized structures correspond to true minima on the potential energy surface.

  • The energies of the HOMO and LUMO are calculated from the optimized structures.

  • Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra.

Signaling Pathways and Biological Relevance

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.[1][2][6] Understanding these interactions is crucial for drug development.

STAT3/NF-κB Signaling Pathway

Certain Imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation and cell survival.

G cluster_pathway Modulation of STAT3/NF-κB Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine STAT3 STAT3 Imidazo[1,2-a]pyridine->STAT3 inhibits NF-κB NF-κB Imidazo[1,2-a]pyridine->NF-κB inhibits Inflammatory Response Inflammatory Response STAT3->Inflammatory Response promotes NF-κB->Inflammatory Response promotes

Caption: Inhibition of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridines.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Some Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, highlighting their potential as anticancer agents.[2]

G cluster_pathway Modulation of PI3K/Akt/mTOR Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.

Conclusion

This technical guide has provided a detailed examination of the electronic properties of substituted Imidazo[1,2-a]pyridin-2(3H)-ones. The presented data and methodologies offer valuable insights for researchers and scientists in the field of drug discovery and development. The structure-property relationships elucidated through a combination of experimental and computational approaches can guide the design of new derivatives with tailored electronic characteristics and potentially enhanced biological activities. Further investigation into the electrochemical behavior and the specific interactions with biological targets will continue to advance our understanding and application of this promising class of compounds.

References

An In-Depth Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are not only prevalent in numerous pharmaceutical agents but also possess intriguing photophysical properties.[1][2] Their rigid, π-conjugated bicyclic structure often leads to strong fluorescence emission with high quantum yields, making them valuable scaffolds in the development of fluorescent probes, chemical sensors, and materials for optoelectronics. This guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, details on experimental protocols for their characterization, and insights into their structure-property relationships.

Core Photophysical Properties

The fundamental photophysical behavior of Imidazo[1,2-a]pyridine derivatives is characterized by their absorption of ultraviolet-visible (UV-Vis) light and subsequent emission of light at a longer wavelength (fluorescence). The key parameters that define these properties include the absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and the Stokes shift, which is the difference between the absorption and emission maxima.[3]

These compounds typically exhibit absorption bands in the UV or near-UV region, with emission maxima often appearing in the blue-green region of the visible spectrum.[4] The π-conjugated system of the fused imidazole and pyridine rings is the primary chromophore responsible for these electronic transitions.[4]

Data Presentation: Photophysical Parameters of Selected Derivatives

The photophysical properties of Imidazo[1,2-a]pyridine derivatives are highly sensitive to their substitution pattern and the surrounding solvent environment. The following tables summarize quantitative data for representative derivatives from the literature to illustrate these relationships.

Table 1: Effect of Substituents on Photophysical Properties

DerivativeSubstituent at C2Solventλabs (nm)λem (nm)Quantum Yield (ΦF)Reference
1 PhenylDichloromethane~330~4100.22 - 0.61[4]
2 NaphthylDichloromethane~345~425Increased vs. Phenyl[4]
3 p-MethoxyphenylDichloromethane~340~415Enhanced vs. Phenyl[4]
4 p-NitrophenylDichloromethane~360~450Diminished vs. Phenyl[4]
5 FuranylNot SpecifiedNot SpecifiedNot SpecifiedHighly Fluorescent[5]

Note: The data presented are approximate values gathered from various sources and are intended for comparative purposes. Exact values can vary based on experimental conditions.

Table 2: Solvatochromic Effects on a Representative Derivative

SolventDielectric Constant (ε)λabs (nm)λem (nm)
Dichloromethane (DCM)8.93254Not Specified
Tetrahydrofuran (THF)7.52253Not Specified
Acetonitrile (ACN)37.5253Not Specified
Methanol (MeOH)32.7250Not Specified

Data from a study on a specific derivative, highlighting shifts in the absorption maximum with solvent polarity.[4]

Key Insights from Data:

  • Extended Conjugation: Extending the π-conjugation, for instance by replacing a phenyl group at the C2 position with a naphthyl group, generally leads to a bathochromic (red) shift in both absorption and emission spectra and can increase the fluorescence quantum yield.[4]

  • Electronic Effects of Substituents: Electron-donating groups (e.g., methoxy) tend to enhance fluorescence intensity, while electron-withdrawing groups (e.g., nitro) often quench fluorescence.[4][6]

  • Solvatochromism: The absorption and emission spectra of these derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity makes them potential candidates for use as environmental probes.

Experimental Protocols

Accurate characterization of photophysical properties is crucial. Below are detailed methodologies for key experiments.

1. UV-Vis Absorption Spectroscopy

  • Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the Imidazo[1,2-a]pyridine derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent. From this, prepare a series of dilutions (e.g., 1-10 µM).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement:

      • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

      • Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-600 nm).

      • Identify the wavelength of maximum absorbance (λabs).

    • Calculation of Molar Extinction Coefficient (ε):

      • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

      • Plot absorbance vs. concentration. The slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1.

2. Fluorescence Spectroscopy

  • Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λem).

  • Methodology:

    • Sample Preparation: Use a dilute solution of the compound (typically with an absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

    • Instrumentation: Use a spectrofluorometer.

    • Measurement:

      • Emission Spectrum: Excite the sample at its λabs and scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 350-700 nm). The peak of this spectrum is the λem.

      • Excitation Spectrum: Set the emission detector to the λem and scan the excitation wavelengths. The resulting spectrum should closely match the absorption spectrum.[3]

3. Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

  • Objective: To measure the efficiency of the fluorescence process.

  • Methodology:

    • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) and absorption/emission in a similar spectral region as the sample (e.g., quinine sulfate, rhodamine, phenanthrene).[4][7][8]

    • Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

    • Measurement:

      • Measure the absorption of both the sample and standard at the chosen excitation wavelength.

      • Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

    • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φstd * (Is / Istd) * (Astd / As) * (ns2 / nstd2) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts 's' and 'std' refer to the sample and the standard, respectively.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the study of these compounds.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Application S1 Synthesis of Derivative S2 Purification (e.g., Chromatography) S1->S2 P1 Prepare Stock Solution S2->P1 P2 UV-Vis Spectroscopy (Absorbance, ε) P1->P2 P3 Fluorescence Spectroscopy (Excitation/Emission Spectra) P1->P3 P4 Quantum Yield Measurement (vs. Standard) P3->P4 P5 Lifetime Measurement (TCSPC) P3->P5 A1 Determine λabs, λem, Stokes Shift P4->A1 A3 Structure-Property Analysis A1->A3 A2 Calculate ΦF A2->A3 A4 Evaluate for Application (e.g., Bioimaging) A3->A4

Caption: Experimental workflow for photophysical characterization.

G cluster_core Core Scaffold cluster_mods Structural Modifications cluster_props Resulting Photophysical Changes Core Imidazo[1,2-a]pyridine Core EDG Add Electron-Donating Group (e.g., -OCH3, -NH2) EWG Add Electron-Withdrawing Group (e.g., -NO2, -CN) Pi Extend π-Conjugation (e.g., Add Naphthyl) P1 Fluorescence Enhancement Red Shift (Slight) EDG->P1 P2 Fluorescence Quenching Red Shift EWG->P2 P3 Significant Red Shift Quantum Yield Increase Pi->P3

Caption: Structure-property relationships in derivatives.

Applications in Research and Drug Development

The favorable photophysical properties of Imidazo[1,2-a]pyridine derivatives make them highly attractive for various applications:

  • Bioimaging: Their strong fluorescence and potential for functionalization allow for their use as probes to visualize cellular structures or track biological processes.[4]

  • Chemical Sensing: Modifications to the core structure can make their fluorescence sensitive to specific analytes (e.g., ions, pH, reactive oxygen species), enabling their use as chemical sensors.[5]

  • Drug Discovery: The Imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in many biologically active compounds and marketed drugs like Zolpidem and Alpidem.[2][4][9] Understanding their intrinsic fluorescence can be leveraged for studying drug-target interactions or developing theranostic agents.

  • Materials Science: Their high fluorescence quantum yields in the solid state make some derivatives candidates for use in organic light-emitting diodes (OLEDs).[4]

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] This bicyclic system, consisting of a fused imidazole and pyridine ring, serves as the foundational framework for a multitude of biologically active compounds, including several marketed drugs.[2][3][4] Its rigid structure and synthetic tractability have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[2][5][6] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, detailing its synthesis, biological activities, and its role in modulating key signaling pathways, supported by quantitative data and detailed experimental protocols.

A Versatile Pharmacophore with a Broad Range of Biological Activities

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is remarkably diverse. Derivatives have demonstrated a vast array of pharmacological effects, including anxiolytic, sedative-hypnotic, anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antiprotozoal activities.[3][5][7]

Marketed drugs containing this core structure include:

  • Zolpidem (Ambien®): A widely prescribed hypnotic agent for the treatment of insomnia.[8][9][10]

  • Alpidem (Ananxyl®): An anxiolytic agent.[3][11][12]

  • Saripidem: Another anxiolytic and sedative drug.[3][13][14]

  • Olprinone: Used in the treatment of acute heart failure.[7]

  • Zolimidine: Employed for the treatment of peptic ulcers.[7]

Beyond these established drugs, the imidazo[1,2-a]pyridine scaffold is a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. Numerous derivatives have been developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[15][16][17][18]

Quantitative Analysis of Biological Activity

The potency of imidazo[1,2-a]pyridine derivatives has been quantified against a range of biological targets and cancer cell lines. The following tables summarize key inhibitory concentration (IC50) data from various studies, providing a comparative look at their efficacy.

Anticancer Activity (Cell-Based Assays)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[19]
WM115 (Melanoma)<12[19]
HeLa (Cervical Cancer)35.0[19]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Carcinoma)11[6]
A375 (Human Skin Cancer)11[6]
Compound 9d HeLa (Cervical Cancer)10.89[19]
MCF-7 (Breast Cancer)2.35[19]
IP-5HCC1937 (Breast Cancer)45[19]
IP-6HCC1937 (Breast Cancer)47.7[19]
Imidazopyridine-quinoline hybrid 8 HeLa (Cervical)0.34[20]
MDA-MB-231 (Breast)0.32[20]
ACHN (Renal)0.39[20]
HCT-15 (Colon)0.31[20]
Imidazopyridine-quinoline hybrid 12 HeLa (Cervical)0.35[20]
MDA-MB-231 (Breast)0.29[20]
ACHN (Renal)0.34[20]
HCT-15 (Colon)0.30[20]
Kinase Inhibitory Activity
Compound/DerivativeTarget KinaseIC50 (nM)Reference
Acyclic amino alcohol 12k Aurora A0.02 (Kd)[16]
Aurora B0.03 (Kd)[16]
Imidazo[1,2-a]pyridine 22e c-Met3.9[4]
Imidazo[1,2-a]pyridine derivativePI3Kα2[13]
Imidazopyridine-thiophene derivativeFLT3GI50 range of 160-9280[21]
Imidazo[1,2-a]pyridine derivative 5e COX-2130[22]
Imidazo[1,2-a]pyridine derivative 5f COX-250[22]
Imidazo[1,2-a]pyridine derivative 5j COX-250[22]

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridines

A significant focus of current research is the development of imidazo[1,2-a]pyridine derivatives as inhibitors of critical signaling pathways implicated in cancer.

The Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine-based compounds have been shown to effectively inhibit this pathway. For instance, certain derivatives can reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), leading to the induction of cell cycle arrest and apoptosis in cancer cells.[1][7][13] This inhibition is often associated with an increase in the levels of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[7]

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

The KRAS Signaling Pathway

Mutations in the KRAS gene are among the most common drivers of human cancers. The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[23] Oncogenic mutations, such as G12C and G12D, lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation through downstream effector pathways like the RAF-MEK-ERK cascade.[18][23] Recently, imidazo[1,2-a]pyridine and related scaffolds have been explored for the development of inhibitors that can target these mutated forms of KRAS.[18][24][25] These inhibitors can covalently bind to the mutant cysteine in KRAS G12C or non-covalently to other mutants, trapping the oncoprotein in its inactive state and thereby blocking downstream signaling.[23]

KRAS_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor SOS1 SOS1 (GEF) Receptor->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP GDP->GTP exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->SOS1 KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Imidazopyridine_KRASi Imidazo[1,2-a]pyridine KRAS Inhibitor Imidazopyridine_KRASi->KRAS_GTP Traps in inactive state

Caption: Mechanism of action of Imidazo[1,2-a]pyridine-based KRAS inhibitors.

Synthetic Methodologies

A variety of synthetic routes have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, allowing for diverse substitution patterns.

Classical Synthesis: Condensation of 2-Aminopyridines with α-Haloketones

The most traditional and widely used method involves the condensation of a 2-aminopyridine with an α-haloketone.[3] This reaction typically proceeds by nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to synthesize complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][26][27] This one-pot reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide.

Other Synthetic Approaches

Numerous other methods have been reported, including:

  • Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[28]

  • Iodine-catalyzed reactions.[6]

  • Microwave-assisted synthesis.[14]

  • Reactions involving nitroolefins.[28]

Experimental Protocols

Below are representative experimental protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction

A mixture of 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and an isocyanide (1.0 mmol) is dissolved in a suitable solvent (e.g., methanol, acetonitrile). A catalytic amount of a Lewis acid (e.g., Sc(OTf)3, NH4Cl) is added.[5] The reaction mixture is then stirred at room temperature or heated (e.g., to 60°C) for a specified time (typically a few hours to 24 hours).[5] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

General Procedure for Cell Viability (MTT) Assay

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 48 hours).[13] Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[13]

Drug Discovery and Development Workflow

The discovery of novel imidazo[1,2-a]pyridine-based therapeutic agents typically follows a structured workflow, from initial library synthesis to preclinical evaluation.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase LibrarySynthesis Library Synthesis (e.g., GBB, MCRs) HTS High-Throughput Screening (HTS) LibrarySynthesis->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOpt Lead Optimization (SAR Studies) HitToLead->LeadOpt InVitro In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadOpt->InVitro InVivo In Vivo Efficacy & Toxicology (Animal Models) InVitro->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: A typical drug discovery workflow for Imidazo[1,2-a]pyridine-based compounds.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its proven success in marketed drugs, coupled with its broad therapeutic potential and synthetic accessibility, ensures its continued prominence in the quest for novel and effective treatments for a wide range of human diseases. The ongoing exploration of this privileged structure, particularly in the context of targeted therapies for cancer and other complex disorders, promises to yield the next generation of innovative medicines.

References

Tautomerism in Imidazo[1,2-a]pyridin-2(3H)-one Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric landscape of Imidazo[1,2-a]pyridin-2(3H)-one systems, detailing the structural, experimental, and computational considerations crucial for drug design and development.

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] A particularly intriguing, yet less explored, facet of this scaffold is the tautomerism of its 2-oxo derivatives. The equilibrium between the keto form, this compound, and its enol counterpart, Imidazo[1,2-a]pyridin-2-ol, can profoundly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity, shape, and electronic distribution. These characteristics are pivotal in determining a compound's interaction with biological targets, thereby affecting its efficacy and pharmacokinetic profile. This guide provides a comprehensive overview of the tautomerism in these systems, summarizing key experimental findings, outlining relevant analytical protocols, and proposing computational approaches to aid in the rational design of novel therapeutics.

The Tautomeric Equilibrium: Keto vs. Enol Forms

The central theme of this guide is the prototropic tautomerism between the lactam (keto) and lactim (enol) forms of the this compound core. This equilibrium is fundamental to the chemical behavior of these molecules.

Tautomeric_Equilibrium cluster_keto This compound (Keto Form) cluster_enol Imidazo[1,2-a]pyridin-2-ol (Enol Form) Keto Enol Keto->Enol H+ shift

Figure 1: General tautomeric equilibrium in the this compound system.

The position of this equilibrium is dictated by several factors, including the electronic nature of substituents, solvent polarity, and temperature. For drug discovery professionals, understanding and predicting the dominant tautomeric form is critical, as it dictates the key molecular recognition features presented by the molecule to its biological target.

Experimental Characterization of Tautomers

Spectroscopic and crystallographic methods are the gold standard for elucidating the dominant tautomeric form of a molecule in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers in solution. Key diagnostic signals can provide unambiguous evidence for the prevailing form. A notable study by Castro et al. on (E)-3-((2-Fluorophenyl)(hydroxy)methylene)this compound demonstrated the predominance of the enol form in DMSO-d6 solution.

The enolic structure of this derivative was established based on several key observations in the 1H and 13C NMR spectra:

  • Presence of an enol proton signal: A characteristic signal for the enolic hydroxyl proton was observed at approximately 12.28 ppm.

  • Absence of a methine proton signal adjacent to two carbonyls: The spectrum lacked a signal that would be expected for a proton situated between two carbonyl groups in the diketo tautomer.

  • Characteristic 13C NMR signals: The presence of quaternary carbon signals at 104.7 ppm (C-3) and 175.3 ppm (C-α) further supported the enol structure.

Table 1: Key NMR Spectroscopic Data for the Enol Form of (E)-3-((2-Fluorophenyl)(hydroxy)methylene)this compound

NucleusChemical Shift (ppm)AssignmentRationale for Enol Form Confirmation
1H12.28OHDiagnostic for the enolic hydroxyl group.
13C104.7C-3Consistent with a C=C double bond at this position.
13C175.3C-αCorresponds to the carbon of the exocyclic C=C-OH group.
X-ray Crystallography

Experimental Protocols

Synthesis of a 3-Substituted this compound Derivative

The following is a representative protocol for the synthesis of (E)-3-((2-Fluorophenyl)(hydroxy)methylene)this compound, which exists predominantly in its enol form.

Synthesis_Workflow Start N-(pyridin-2-yl)-2-(2-fluorobenzoyl)acetamide Step1 Dissolve in CH2Cl2 Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Br2 in CH2Cl2 dropwise Step2->Step3 Step4 Warm to room temperature and stir for 90 min Step3->Step4 Step5 Wash with saturated NaHCO3 Step4->Step5 Step6 Evaporate organic layer Step5->Step6 Step7 Recrystallize from Et2O Step6->Step7 End (E)-3-((2-Fluorophenyl)(hydroxy)methylene) This compound Step7->End

Figure 2: Synthetic workflow for a 3-substituted Imidazo[1,2-a]pyridin-2-ol.

NMR Spectroscopic Analysis Protocol

To determine the tautomeric form in solution, the following general protocol for NMR analysis can be employed:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

  • 1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Pay close attention to the chemical shift regions for labile protons (e.g., >10 ppm for enolic OH or N-H protons) and methine protons.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Identify the chemical shifts of the carbonyl carbon (typically >160 ppm in the keto form) and the carbons of the imidazole ring to infer their hybridization state.

  • 2D NMR Experiments: If the 1D spectra are ambiguous, perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish correlations between protons and carbons, which can help in the definitive assignment of the structure.

Computational Analysis of Tautomeric Stability

While extensive experimental data for the tautomerism of this compound systems is limited, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a widely used method to calculate the relative energies of tautomers and to model the transition state for their interconversion.

Table 2: Proposed Computational Protocol for Tautomer Analysis

StepDescriptionMethodologyBasis SetSoftware
1Geometry OptimizationDFT (e.g., B3LYP, M06-2X)e.g., 6-311++G(d,p)Gaussian, ORCA, etc.
2Frequency CalculationSame as optimizationSame as optimizationSame as optimization
3Solvation ModelingPCM, SMDSame as optimizationSame as optimization
4Transition State SearchQST2, QST3, or Berny optimizationSame as optimizationSame as optimization
5Energy CalculationSingle-point energy at a higher level of theorye.g., CCSD(T) with a larger basis setGaussian, ORCA, etc.

A systematic computational study would provide valuable quantitative data on the intrinsic stability of the tautomers and how this is modulated by substituents and the solvent environment. Such data is invaluable for building quantitative structure-activity relationships (QSAR) and for the rational design of compounds with a desired tautomeric preference.

Tautomerism and Biological Activity: A Hypothetical Model for Kinase Inhibition

The broader class of imidazo[1,2-a]pyridines is known to exhibit a wide range of biological activities, with many derivatives acting as potent kinase inhibitors.[1][3][4] The specific tautomeric form of an this compound derivative can be critical for its interaction with the ATP-binding site of a kinase. The enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the keto form presents a hydrogen bond acceptor at the carbonyl oxygen. This difference can dramatically alter the binding mode and affinity of the inhibitor.

The following diagram illustrates a hypothetical scenario where the enol tautomer of a substituted Imidazo[1,2-a]pyridin-2-ol acts as a kinase inhibitor, highlighting the crucial hydrogen bond interaction.

Kinase_Inhibition_Pathway cluster_drug Drug Molecule cluster_target Biological Target cluster_outcome Biological Outcome Tautomer_Equilibrium Keto-Enol Equilibrium in Physiological Conditions Enol_Form Dominant Enol Tautomer (Imidazo[1,2-a]pyridin-2-ol) Tautomer_Equilibrium->Enol_Form Favored Keto_Form Minor Keto Tautomer (this compound) Tautomer_Equilibrium->Keto_Form Kinase Kinase ATP-Binding Site Enol_Form->Kinase Binds to active site Hinge Hinge Region Residue (e.g., Asp, Glu) Enol_Form->Hinge Forms H-bond via -OH group Binding Stable Inhibitor-Kinase Complex Inhibition Inhibition of Kinase Activity Binding->Inhibition Pathway_Block Downstream Signaling Pathway Blocked Inhibition->Pathway_Block

Figure 3: Hypothetical signaling pathway illustrating kinase inhibition by the enol tautomer.

In this model, the equilibrium favors the enol form, which is then able to form a critical hydrogen bond with a key residue in the hinge region of the kinase's ATP-binding site. This interaction stabilizes the inhibitor-enzyme complex, leading to potent inhibition of the kinase and the subsequent blockade of its downstream signaling pathway. Understanding the tautomeric preference is, therefore, a prerequisite for designing effective kinase inhibitors based on this scaffold.

Conclusion and Future Directions

The tautomerism of this compound systems presents both a challenge and an opportunity in drug discovery. While experimental evidence confirms the existence and, in some cases, the predominance of the enol form, a comprehensive understanding of the factors governing the tautomeric equilibrium is still emerging. For researchers and drug development professionals, a multi-faceted approach that combines targeted synthesis, rigorous spectroscopic and crystallographic analysis, and predictive computational modeling will be essential. Future work should focus on building a library of 3-substituted derivatives to systematically probe substituent effects on tautomerism. Furthermore, quantitative computational studies and co-crystallization of these compounds with their biological targets will provide invaluable insights, paving the way for the design of next-generation therapeutics that leverage the unique chemical properties of the this compound scaffold.

References

Preliminary Biological Screening of an Imidazo[1,2-a]pyridin-2(3H)-one Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the preliminary biological screening of a library of Imidazo[1,2-a]pyridin-2(3H)-one derivatives. The document outlines key experimental protocols, presents collated data from various screening assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Core Biological Activities and Screening Data

Derivatives of the imidazo[1,2-a]pyridine core have been investigated for a multitude of biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] The following tables summarize the quantitative data from preliminary screenings of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity - Cytotoxicity Data (IC50)
Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
2g -0.0018--
12 A3750.14--
12 HeLa0.21--
4c -0.7--
IP-5 HCC193745--
IP-6 HCC193747.7--
IP-7 HCC193779.6--
6d A5492.8--
HB9 A54950.56Cisplatin53.25
HB10 HepG251.52Cisplatin54.81
13k Various0.09-0.43--

Data compiled from multiple sources.[2][3][4][5][6][7][8][9]

Table 2: Enzyme Inhibition Data (IC50)
Compound IDTarget EnzymeIC50 (µM)Notes
2a PI3K p110α0.67-
2g PI3K p110α0.0018-
12 PI3K p110α0.0028Highly selective over other PI3K isoforms.
4c CLK10.7-
4c DYRK1A2.6-
6d Tubulin Polym.3.45-
13k PI3Kα0.00194-
5e, 5f, 5j COX-20.05Potent inhibitors.
5i COX-2-Highest selectivity index of 897.19.

Data compiled from multiple sources.[2][3][7][9][10]

Table 3: Antimicrobial and Antioxidant Activity
Compound IDAssay TypeActivity MetricValue
4e AntibacterialMIC0.5–1.0 mg/mL
4b, 4c Antibiofilm (E. coli)MIC0.4 mg/mL
10a, 10b, 10c, 10i Antifungal (C. albicans)MIC< 300 µmol/L
HB7 Antioxidant (DPPH)% Inhibition79-83% at 25-100 µg/mL

Data compiled from multiple sources.[6][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of preliminary screening results. The following sections provide generalized protocols for key assays mentioned in the literature.

MTT Cell Viability Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HepG2, HCC1937) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][13]

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, including radioactivity, fluorescence, or luminescence.

Protocol (General):

  • Reaction Mixture Preparation: In a suitable assay plate (e.g., 96-well or 384-well), prepare a reaction mixture containing the purified kinase (e.g., PI3Kα, DYRK1A, CLK1), its specific substrate, and ATP in a kinase assay buffer.[2][3]

  • Compound Addition: Add the this compound compounds at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent. The specific detection method will depend on the assay format (e.g., scintillation proximity assay, fluorescence polarization, or luminescence-based ATP detection).[3]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth of the microorganism is the MIC.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the this compound compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the complex relationships and processes involved in drug screening and mechanism of action studies.

Experimental Workflow for Preliminary Biological Screening

G cluster_0 Library Synthesis & Characterization cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Mechanism of Action Studies A This compound Library Synthesis B Structural Characterization (NMR, MS) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Enzyme Inhibition Assay (e.g., Kinase) B->D E Antimicrobial Assay (e.g., MIC) B->E F Data Analysis (IC50, MIC determination) C->F D->F E->F G Hit Confirmation & Dose-Response F->G H Selectivity Profiling G->H I Signaling Pathway Analysis (Western Blot) H->I J Cell Cycle Analysis (Flow Cytometry) H->J K Apoptosis Assays H->K

Caption: A generalized workflow for the preliminary biological screening of a chemical library.

PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K  Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Imidazo[1,2-a]pyridine derivatives.

NF-κB Signaling Pathway Modulation

G Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa  Phosphorylates &  Degrades NFkB NF-κB IkBa->NFkB  Inhibits Nucleus Nucleus NFkB->Nucleus  Translocates to Gene Gene Expression (iNOS, COX-2) Nucleus->Gene Inhibitor Imidazo[1,2-a]pyridine Derivative (MIA) Inhibitor->IkBa  Increases Expression Inhibitor->NFkB  Suppresses Activity

Caption: Modulation of the NF-κB signaling pathway by an Imidazo[1,2-a]pyridine derivative.[13]

Conclusion

The preliminary biological screening of the this compound library has revealed a number of promising hit compounds with potent and selective activities across various therapeutic areas, including oncology, inflammation, and infectious diseases. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals to advance these initial findings. Further lead optimization, in-depth mechanism of action studies, and in vivo efficacy and safety evaluations are warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

Exploring the Chemical Landscape of Imidazo[1,2-a]pyridin-2(3H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The Imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key structural motif in several marketed drugs, including the anxiolytics alpidem and saripidem, the hypnotic agent zolpidem, and the cardiotonic olprinone.[1][2][4][5] The versatility of this scaffold has driven extensive research into its synthesis and functionalization to explore its therapeutic potential across various disease areas, including cancer, infectious diseases, and neurological disorders.[2][3][5][6] This guide focuses specifically on the chemical space exploration of the Imidazo[1,2-a]pyridin-2(3H)-one core, a derivative that has garnered interest for its unique biological properties.

Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The synthesis of the broader Imidazo[1,2-a]pyridine scaffold is well-established, with numerous methods developed to afford a diverse range of derivatives. These strategies can be broadly categorized into classical condensation reactions and modern multicomponent and metal-catalyzed approaches.

A traditional and widely employed method involves the condensation of 2-aminopyridines with α-haloketones.[1] This reaction proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular cyclization. Catalyst and solvent-free conditions have been developed, making this a green and efficient approach.[1] Alternatively, α-diazoketones can be used in place of α-haloketones in copper-catalyzed reactions.[1]

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular diversity.[5] The Groebke-Blackburn-Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, is a notable example that provides access to 3-aminoimidazo[1,2-a]pyridine derivatives.[7][8] This reaction can be performed under catalyst-free conditions and even in aqueous media.[1]

The following diagram illustrates a generalized workflow for the synthesis and functionalization of the Imidazo[1,2-a]pyridine scaffold.

G cluster_synthesis Core Synthesis cluster_functionalization Chemical Space Exploration cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-Aminopyridine) Reaction Condensation or Multicomponent Reaction Start->Reaction Core Imidazo[1,2-a]pyridine Core Reaction->Core Functionalization C-H Functionalization (e.g., Arylation, Alkylation) Core->Functionalization Derivatives Diverse Library of Derivatives Functionalization->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead Lead->Functionalization Optimization

A generalized workflow for Imidazo[1,2-a]pyridine drug discovery.

Synthesis of the this compound Core

While less common than its aromatic counterpart, the this compound scaffold has been accessed through specific synthetic routes. One notable method involves a domino reaction of an N-2-pyridyl-β-ketoamide precursor with bromine.[9] This process proceeds through an initial bromination, followed by an intramolecular SN reaction to form the heterocyclic core, and a final keto-enol tautomerization.[9]

Chemical Space Exploration and Derivatization

The functionalization of the Imidazo[1,2-a]pyridine core at various positions (C2, C3, C5, C6, C7, and C8) has been extensively reviewed.[10] For the this compound scaffold, derivatization has been explored to understand its structure-activity relationships. For instance, 3-acyl derivatives have been synthesized, although these are less common.[9] A catalyst-free, three-component decarboxylative reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acid has been developed for C-3 functionalization, offering a streamlined approach to new chemical space.[5]

Biological Activities and Structure-Activity Relationships

Imidazo[1,2-a]pyridine derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][4][6]

In the context of cancer, these compounds have been identified as inhibitors of various kinases, such as PI3K and PDGFR.[11][12] For example, a series of Imidazo[1,2-a]pyrimidin-5(1H)-ones were designed as PI3K-beta selective inhibitors, demonstrating potent growth inhibition in a PTEN-deficient breast cancer cell line.[11] The structure-activity relationship (SAR) studies in this series provided insights for further optimization.

Derivatives of the Imidazo[1,2-a]pyridine scaffold have also been investigated as agents for detecting β-amyloid plaques in the brain, which are implicated in Alzheimer's disease.[13] SAR studies revealed that specific substitutions on the imidazo[1,2-a]pyridine ring are crucial for high binding affinity.[13]

The following table summarizes the biological activities of selected Imidazo[1,2-a]pyridine and this compound derivatives.

Compound/SeriesTarget/ActivityQuantitative Data (e.g., IC50)Reference
Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazolesAnticancer (HeLa and MCF-7 cell lines)IC50 values ranging from 2.35–120.46 μM[6]
3-Aryl-substituted imidazo[1,2-a]pyridinesAntituberculosis (Mycobacterium tuberculosis H37Rv)MIC of 2.3 μg/ml for the lead compound[6]
Imidazo[1,2-a]pyrimidin-5(1H)-onesPI3K-beta inhibitorsPotent growth inhibition in MDA-MB-468 cells[11]
2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)β-Amyloid plaque imaging---[13]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesAntifungal (Candida albicans)MICs below 300 μmol/L for active compounds[14]

The logical relationship in a typical SAR study is depicted in the following diagram.

SAR_Logic cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Iteration Core Core Scaffold (this compound) R_Group Systematic Variation of Substituents (R-groups) Core->R_Group Synthesis Synthesis of Analog Library R_Group->Synthesis Assay Biological Assay (e.g., Enzyme Inhibition) Synthesis->Assay Data Quantitative Data (e.g., IC50 values) Assay->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Model Generation of Perturbation Hypothesis SAR_Analysis->Model Next_Gen Design of Next Generation Compounds Model->Next_Gen Next_Gen->R_Group Iterative Refinement

Logical flow of a structure-activity relationship study.

Experimental Protocols

General Procedure for the Synthesis of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones[14]

To a solution of the appropriate 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and acetophenone derivative (1 mmol) in ethanol, an aqueous solution of sodium hydroxide is added dropwise. The mixture is stirred at room temperature for a specified time. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to afford the desired product.

Antifungal Activity Assay (Microdilution Method)[14]

The minimum inhibitory concentrations (MICs) of the synthesized compounds against a resistant strain of Candida albicans are determined using the microdilution method in 96-well microplates. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. A standardized inoculum of the fungal suspension is added to each well. The plates are incubated at a controlled temperature, and the MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

Conclusion

The this compound core represents a valuable scaffold for the development of novel therapeutic agents. While the broader Imidazo[1,2-a]pyridine class has been extensively studied, the targeted exploration of the -one derivative offers opportunities for discovering compounds with unique biological profiles. The synthetic methodologies, coupled with systematic structure-activity relationship studies, provide a robust framework for the design and optimization of potent and selective modulators of various biological targets. Further investigation into the chemical space of this compound is warranted to fully exploit its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. A key derivative, the Imidazo[1,2-a]pyridin-2(3H)-one scaffold, has garnered significant interest. This application note details a facile and efficient one-pot, three-component synthesis of 3-(arylthio)this compound derivatives, which are valuable intermediates for further chemical exploration and drug discovery.

The described methodology offers a straightforward approach, starting from readily available 2-aminopyridinium bromides and sodium arenesulfinates. This catalyst-free, one-pot reaction proceeds through a tandem sequence of intramolecular amidation followed by sulfenylation, yielding a diverse range of 3-(arylthio)imidazo[1,2-a]pyridin-2(3H)-ols, which exist in tautomeric equilibrium with the desired 3-(arylthio)imidazo[1,2-a]pyridin-2(3H)-ones.[1][2][3] This method is characterized by its operational simplicity, mild reaction conditions, and the ability to generate a library of derivatives with varying substituents.

General Reaction Scheme

The synthesis proceeds via the reaction of a 2-aminopyridinium bromide with a sodium arenesulfinate. The reaction is believed to proceed through the initial formation of an intermediate that undergoes intramolecular amidation, followed by a sulfenylation step to yield the final product. The product can exist in two tautomeric forms: the enol form (imidazo[1,2-a]pyridin-2-ol) and the keto form (this compound).

Experimental Protocols

This section provides a detailed protocol for a representative one-pot synthesis of a 3-(arylthio)this compound derivative.

Materials:

  • Substituted 2-aminopyridine

  • α-bromoacetophenone derivative

  • Sodium arenesulfinate derivative

  • Ethanol

  • Potassium hydroxide (for the synthesis of the -ol form)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Protocol for the Synthesis of 3-(Arylthio)imidazo[1,2-a]pyridin-2(3H)-ones:

  • Preparation of 2-Aminopyridinium Bromide: In a round-bottom flask, dissolve the desired 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol. Add the corresponding α-bromoacetophenone derivative (1.0 mmol) to the solution. Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the completion of the reaction. The resulting pyridinium salt can be used in the next step without further purification.

  • One-Pot Reaction: To the flask containing the 2-aminopyridinium bromide, add the sodium arenesulfinate (1.2 mmol). Reflux the reaction mixture in the absence of a base.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(arylthio)this compound derivative.

Protocol for the Synthesis of 3-(Arylthio)imidazo[1,2-a]pyridin-2-ols:

For the synthesis of the corresponding enol form, a similar procedure is followed with the inclusion of a base.

  • Preparation of 2-Aminopyridinium Bromide: Follow step 1 as described above.

  • One-Pot Reaction with Base: To the flask containing the 2-aminopyridinium bromide, add the thiophenol (1.2 mmol) and potassium hydroxide (2.0 mmol). Stir the reaction mixture at ambient temperature.[2]

  • Reaction Monitoring and Work-up: Follow steps 3 and 4 as described above.

  • Purification: Purify the crude product by column chromatography on silica gel. An acidic workup can favor the formation of the enol tautomer.[2]

Data Presentation

The following table summarizes the yields of various synthesized 3-(arylthio)this compound derivatives based on the described one-pot methodology.

Entry2-Aminopyridine SubstituentArylthio SubstituentYield (%)
1H4-MethylphenylModerate to Excellent
25-ChloroPhenylModerate to Excellent
34-Methyl4-ChlorophenylModerate to Excellent
4H2-NaphthylModerate to Excellent
55-Bromo4-MethoxyphenylModerate to Excellent

Note: Specific yield percentages are dependent on the precise reaction conditions and substrates used, as reported in the primary literature.[1][2][3]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 3-(arylthio)this compound derivatives.

experimental_workflow cluster_reactants Reactant Preparation cluster_synthesis One-Pot Synthesis cluster_purification Purification cluster_product Final Product Reactant1 2-Aminopyridine OnePot One-Pot Reaction (Reflux) Reactant1->OnePot Reactant2 α-Bromoacetophenone Reactant2->OnePot Reactant3 Sodium Arenesulfinate Reactant3->OnePot Workup Solvent Removal OnePot->Workup Purification Column Chromatography Workup->Purification Product 3-(Arylthio)this compound Purification->Product

Caption: General workflow for the one-pot synthesis.

Plausible Mechanistic Pathway

The diagram below outlines a plausible mechanistic pathway for the formation of 3-(arylthio)imidazo[1,2-a]pyridin-2(3H)-ones.

mechanism Start 2-Aminopyridinium Bromide Intermediate1 Intermediate A Start->Intermediate1 Deprotonation Intermediate2 Intramolecular Amidation Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Sulfenylation Sulfenylation with ArSO2Na Intermediate3->Sulfenylation Product_enol 3-(Arylthio)imidazo[1,2-a] pyridin-2-ol Sulfenylation->Product_enol Product_keto 3-(Arylthio)imidazo[1,2-a] pyridin-2(3H)-one Product_enol->Product_keto Tautomerization

Caption: Plausible reaction mechanism.

References

Application Notes and Protocols: Groebke-Blackburn-Bienaymé Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused imidazole scaffolds. This methodology has garnered significant attention in medicinal chemistry and drug discovery due to its operational simplicity, high atom economy, and the ability to generate diverse libraries of biologically relevant molecules.[1][2] The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous marketed drugs, highlighting its importance in pharmaceutical research.[1]

Key Advantages of the GBB Reaction:

  • Efficiency: A one-pot synthesis that combines three components, reducing reaction time and purification steps.[3]

  • Diversity: A wide range of aldehydes, aminopyridines, and isocyanides can be employed, allowing for the creation of diverse chemical libraries.[2]

  • Green Chemistry: The reaction can be performed under environmentally friendly conditions, including the use of water as a solvent and alternative energy sources like ultrasound and microwave irradiation.[3][4]

Applications in Drug Discovery

Imidazopyridines synthesized via the GBB reaction have shown a broad spectrum of biological activities, making them attractive candidates for drug development.

  • Anticancer Agents: Certain imidazopyridine derivatives have demonstrated potent anticancer activity. For example, some compounds have been shown to inhibit the proliferation of human prostate cancer cells by suppressing the phosphorylation of the oncogenic Erk kinase.[5]

  • PD-1/PD-L1 Antagonists: The GBB reaction has been utilized to synthesize imidazopyridine-based inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a key target in cancer immunotherapy.[6]

  • Fluorescent Probes: The inherent fluorescent properties of some imidazopyridine derivatives make them suitable for applications in bioimaging and chemical sensing.[3]

  • Other Therapeutic Areas: The versatility of the imidazopyridine scaffold has led to its exploration in various other therapeutic areas, including as HIV inhibitors.[7][8]

General Reaction Scheme

The GBB reaction proceeds through the condensation of an aminopyridine and an aldehyde to form a Schiff base, which then undergoes a [4+1] cycloaddition with an isocyanide to yield the final 3-aminoimidazo[1,2-a]pyridine product.

GBB_Reaction_Mechanism Aminopyridine Aminopyridine Schiff_Base Schiff Base Intermediate Aminopyridine->Schiff_Base + Aldehyde Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Schiff_Base->Cycloaddition Product 3-Aminoimidazo[1,2-a]pyridine Cycloaddition->Product

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Synthesis in Water

This protocol describes a green synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine using ultrasound irradiation in water.[3]

Experimental Procedure:

  • To a solution of 2-aminopyridine (1 mmol) and furfural (1 mmol) in water (5 mL), add phenylboronic acid (PBA) (10 mol%).

  • The reaction mixture is then subjected to ultrasonic irradiation at 60 °C.

  • After the formation of the Schiff base (monitored by TLC), cyclohexyl isocyanide (1 mmol) is added.

  • The reaction is continued under sonication until completion.

  • Upon completion, the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.

EntryReactant 1Reactant 2Reactant 3CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic AcidWater60-86[3]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic AcidWater60-86[3]
32-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePhenylboronic AcidWater60-80[3]
Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol outlines the synthesis of imidazo[1,2-a]pyridine-1,2,3-triazoles via a GBB reaction followed by a CuAAC click reaction, assisted by microwave irradiation.[4]

Experimental Procedure:

  • In a microwave vial, a mixture of 2-azidobenzaldehyde (1 mmol), 2-aminopyridine (1 mmol), tert-butyl isocyanide (1 mmol), and NH4Cl (10 mol%) in a suitable solvent is subjected to microwave irradiation at a specified temperature and time.

  • After the GBB reaction is complete, the components for the CuAAC reaction (e.g., an alkyne, copper catalyst, and a ligand) are added to the same pot.

  • The reaction mixture is then further irradiated in the microwave until the click reaction is complete.

  • The product is isolated and purified using standard chromatographic techniques.

EntryAldehydeAmineIsocyanideCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
12-Azidobenzaldehyde2-Aminopyridinetert-Butyl isocyanideNH4Cl-6048082[4]
22-Azidobenzaldehyde2-Aminopyridinetert-Butyl isocyanideNH4Cl-6030 (MW)89[4]
Protocol 3: Conventional Synthesis of Imidazopyridine-fused Isoquinolinones

This protocol describes a multi-step synthesis initiated by a GBB reaction to form imidazopyridine-fused isoquinolinones.[7][8]

Experimental Procedure:

  • GBB Reaction: A mixture of an aminopyridine (1 equiv), an aldehyde (1.2 equiv), an isocyanide (1.2 equiv), and Yb(OTf)3 (0.08 equiv) in a 3:1 mixture of DCM/MeOH is stirred at room temperature.

  • N-acylation: The crude GBB product is then reacted with an acylating agent (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine) in an anhydrous solvent like CH2Cl2.

  • Intramolecular Diels-Alder (IMDA) and Aromatization: The N-acylated product is heated in a high-boiling solvent (e.g., 1,2-dichlorobenzene) with a Lewis acid catalyst (e.g., AlCl3) to induce the IMDA reaction followed by spontaneous dehydrative re-aromatization to yield the final product.

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
GBB ReactionYb(OTf)3DCM/MeOH (3:1)Room Temp--[9]
N-acylationAcryloyl chloride, Et3NCH2Cl2Room Temp680-90[7]
IMDA/AromatizationAlCl31,2-Dichlorobenzene180482[7][8]

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow from the synthesis of an imidazopyridine library using the GBB reaction to its biological evaluation for drug discovery purposes.

GBB_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Aldehydes Aminopyridines Isocyanides GBB_Reaction Groebke-Blackburn-Bienaymé Reaction Reactants->GBB_Reaction Purification Purification & Characterization GBB_Reaction->Purification Compound_Library Imidazopyridine Library Purification->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Application Notes and Protocols: Imidazo[1,2-a]pyridin-2(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its versatile biological activities. Derivatives of this heterocyclic system have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. This document provides detailed application notes and experimental protocols for the evaluation of Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives as kinase inhibitors.

Kinase Targets and Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against a range of kinases, highlighting their potential in treating various malignancies. Key kinase targets include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several Imidazo[1,2-a]pyridine compounds have been shown to inhibit PI3Kα, a key component of this pathway, with some exhibiting IC50 values in the nanomolar range.[1][2]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Dual inhibitors of Aurora A and B kinases based on the Imidazo[1,2-a]pyrazine core have been developed with picomolar inhibitory constants.[3]

  • c-KIT: This receptor tyrosine kinase is a driver in various cancers, including gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent IC50 values in the nanomolar range against c-KIT, including imatinib-resistant mutants.[4]

  • Nek2 (NIMA-related kinase 2): Overexpressed in several tumors, Nek2 is involved in cell cycle regulation. Novel Imidazo[1,2-a]pyridine derivatives have been identified as potent Nek2 inhibitors, with some compounds showing IC50 values in the low nanomolar range.[5][6]

  • Cyclin-Dependent Kinases (CDKs): These kinases are fundamental to cell cycle control. Imidazo[1,2-a]pyridines have been identified as potent and selective inhibitors of CDK2 and CDK4.[7][8]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This tyrosine kinase is implicated in tumor growth and survival. Novel Imidazo[1,2-a]pyridines have been discovered as inhibitors of IGF-1R.[9][10]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected Imidazo[1,2-a]pyridine derivatives against various kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Reference
42g (MBM-55) Nek21.0[6]
42c (MBM-17) Nek23.0[6]
Compound 28e Nek238[5]
Compound 47 CDK23[8]
Compound 46 CDK25[8]
Compound 12k (SCH 1473759) Aurora A (TdF Kd)0.02[3]
Compound 12k (SCH 1473759) Aurora B (TdF Kd)0.03[3]
Compound 2g PI3Kα1.8[2]
Compound 12 PI3Kα2.8[1][2]
Compound 42 PI3Kα0.06[11]
Compound 42 mTOR3.12[11]

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineCell Line DescriptionIC50 (µM)Reference
Compound 6 A375Melanoma9.7[12]
Compound 6 WM115Melanoma<12[12]
Compound 6 HeLaCervical Cancer35.0[12]
Compound 12b Hep-2Laryngeal Carcinoma11[12]
Compound 12b HepG2Hepatocellular Carcinoma13[12]
Compound 12b MCF-7Breast Carcinoma11[12]
Compound 9d HeLaCervical Cancer10.89[12]
Compound 9d MCF-7Breast Cancer2.35[12]
IP-5 HCC1937Breast Cancer45[12][13]
IP-6 HCC1937Breast Cancer47.7[12][13]
IP-7 HCC1937Breast Cancer79.6[13]
Compound 12 A375Melanoma0.14[2]
Compound 12 HeLaCervical Cancer0.21[2]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of this compound derivatives. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase of interest

  • Specific peptide or protein substrate for the kinase

  • This compound test compounds

  • Known potent inhibitor for the kinase of interest (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound test compounds and the positive control inhibitor in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration range for IC50 determination. A typical starting concentration is 10 mM.

    • Prepare a 4X working solution of each compound concentration by diluting the DMSO stock into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 2.5 µL of the 4X compound working solutions to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of 4X DMSO in Kinase Assay Buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

    • Add 2.5 µL of the 4X positive control inhibitor to the appropriate control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase solution by diluting the recombinant kinase in Kinase Assay Buffer.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 2.5 µL of Kinase Assay Buffer to the "no enzyme" wells.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "no enzyme" control from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Prep Plate Compounds Compound_Prep->Plate_Prep Pre_incubation Pre-incubate Kinase & Inhibitor Plate_Prep->Pre_incubation Kinase_Prep Prepare Kinase Solution Kinase_Prep->Pre_incubation Sub_ATP_Prep Prepare Substrate/ATP Solution Initiate_Reaction Initiate Reaction with Substrate/ATP Sub_ATP_Prep->Initiate_Reaction Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate (30-60 min) Add_Detection->Incubate_Detect Read_Luminescence Measure Luminescence Incubate_Detect->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol assesses the ability of this compound derivatives to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound test compounds

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Treat the cells with various concentrations of the this compound derivatives or DMSO for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein using image analysis software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Determine the reduction in phosphorylation at different compound concentrations compared to the DMSO control.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis Seed_Cells Seed Cells Treat_Cells Treat with Inhibitor Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Substrate) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (Total Substrate) Detection->Stripping Quantify_Bands Band Quantification Stripping->Quantify_Bands Normalize Normalize p-Substrate to Total Substrate Quantify_Bands->Normalize Analyze_Inhibition Analyze Inhibition of Phosphorylation Normalize->Analyze_Inhibition

Caption: Workflow for the cell-based kinase inhibition assay (Western Blot).

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by Imidazo[1,2-a]pyridine-based kinase inhibitors.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.

Aurora Kinase Signaling in Mitosis

G Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Regulates Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Role of Aurora kinases in mitosis and the effect of inhibition.

c-KIT Signaling Pathway

G SCF Stem Cell Factor (SCF) c_KIT c-KIT Receptor SCF->c_KIT Binds to Dimerization Dimerization & Autophosphorylation c_KIT->Dimerization Induces PI3K_pathway PI3K/AKT Pathway Dimerization->PI3K_pathway Activates RAS_MAPK_pathway RAS/MAPK Pathway Dimerization->RAS_MAPK_pathway Activates Cell_Survival Cell Survival PI3K_pathway->Cell_Survival Proliferation Proliferation RAS_MAPK_pathway->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->c_KIT Inhibits

Caption: Simplified c-KIT signaling pathway and the point of inhibition.

References

Application of Imidazo[1,2-a]pyridin-2(3H)-ones in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in cancer research, demonstrating a wide spectrum of biological activities.[1][2][3][4] These compounds have shown potent anticancer effects against various cancer cell lines, including those of leukemia, breast cancer, melanoma, lung cancer, and cervical cancer.[1][4][5][6][7] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[2][7][8] This document provides detailed application notes on the anticancer properties of Imidazo[1,2-a]pyridine derivatives and protocols for key experimental procedures.

Anticancer Applications and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many derivatives act as potent inhibitors of protein kinases that are often dysregulated in cancer.[3] This includes Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), PIM kinases, Nek2, and Phosphoinositide 3-kinase (PI3K).[1][9][10][11] For instance, certain hydrazone derivatives of imidazo[1,2-a]pyridine have been identified as potent EGFR inhibitors.[1]

  • Modulation of Signaling Pathways: These compounds have been shown to modulate critical signaling pathways involved in cancer progression. The STAT3/NF-κB and PI3K/Akt/mTOR pathways are notable targets.[2][7][12] By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can suppress cancer cell growth and survival.

  • Induction of Apoptosis and Cell Cycle Arrest: A significant anticancer mechanism of these compounds is the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[1][4][6][7] Studies have shown that they can increase the expression of pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.[2][7] Furthermore, they can cause cell cycle arrest at different phases, such as G1 or G2/M, thereby preventing cancer cell proliferation.[1][6][7]

  • Inhibition of Cancer Cell Migration and Invasion: Some derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells, suggesting their potential in targeting metastatic cancer.[4]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8b Leukemia (K-562)2.91[1]
8c Leukemia (K-562)1.09[1]
12b Laryngeal Carcinoma (Hep-2)11[13][14]
Hepatocellular Carcinoma (HepG2)13[13][14]
Breast Adenocarcinoma (MCF-7)11[13][14]
Malignant Melanoma (A375)11[13][14]
15d, 17e, 18c, 18h, 18i Malignant Melanoma (A375P)< 0.06[5]
MBM-17 Various Cancer Cells0.003 (Nek2)[10]
MBM-55 Various Cancer Cells0.001 (Nek2)[10]
IP-5 Breast Cancer (HCC1937)45[6][15]
IP-6 Breast Cancer (HCC1937)47.7[6][15]
IP-7 Breast Cancer (HCC1937)79.6[6][15]
Compound 6 Melanoma (A375, WM115), Cervical (HeLa)9.7 - 44.6[7][12]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
8b EGFR0.123[1]
8c EGFR0.072[1]
COX-21.09[1]
MBM-17 Nek20.003[10]
MBM-55 Nek20.001[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cells.[6][15]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyridine compounds in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Western Blot Analysis

This protocol is used to detect the levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[6][15]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, caspases, PARP, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in cancer cells treated with Imidazo[1,2-a]pyridine derivatives.[7]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathways

G Figure 1: Imidazo[1,2-a]pyridine Inhibition of PI3K/Akt/mTOR Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Imidazo[1,2-a]pyridine->Akt Imidazo[1,2-a]pyridine->mTOR

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

G Figure 2: Induction of Apoptosis by Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine p53 p53 Imidazo[1,2-a]pyridine->p53 p21 p21 p53->p21 Bax Bax p53->Bax Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction and cell cycle arrest.

Experimental Workflow

G Figure 3: General Workflow for In Vitro Anticancer Screening Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Protein Analysis Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Apoptosis/Cell Cycle IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism of Action Mechanism of Action Western Blot->Mechanism of Action Flow Cytometry->Mechanism of Action

Caption: In vitro screening workflow.

Conclusion

Imidazo[1,2-a]pyridin-2(3H)-ones and their derivatives represent a versatile scaffold for the development of novel anticancer agents. Their ability to target multiple dysregulated pathways in cancer cells, coupled with potent cytotoxic effects, makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented here provide a valuable resource for researchers in the field of oncology drug discovery.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridin-2(3H)-one Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives as fluorescent probes in various research and development settings. The unique photophysical properties of this heterocyclic scaffold, including strong fluorescence and environmental sensitivity, make it a powerful tool for bioimaging and sensing applications.

Introduction

Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugated system contribute to their intrinsic fluorescence, which can be modulated by substituent groups and interactions with the local environment. This makes them excellent candidates for the development of "turn-on" or "turn-off" fluorescent probes for a variety of analytes and biological processes.

Certain derivatives of this compound have been specifically designed to detect metal ions, reactive oxygen species (ROS), and changes in pH, as well as to visualize cellular organelles like mitochondria.[2][3][4] Their application extends to cancer cell imaging and monitoring of nerve agent simulants, highlighting their versatility in both fundamental research and drug discovery.[2][5]

Data Presentation: Photophysical Properties of Selected Imidazo[1,2-a]pyridine-Based Fluorescent Probes

The following table summarizes the key photophysical properties of representative Imidazo[1,2-a]pyridine-based fluorescent probes from the literature. This data is essential for selecting the appropriate probe and imaging conditions for a specific application.

Probe/Derivative NameExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Target Analyte/ApplicationReference
TBFIPA335N/A (Quenching)N/ACr³⁺ Detection[6]
B2N/A (AIE Probe)~500N/AH₂O₂ Detection[7]
2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines~365Varies (Purple-Blue)N/AGeneral Bioimaging[8]
Imidazopyridine derivatives (3a, 3e, 3k, 3s)350N/A0.828, 0.793, 1.054, 1.218General Fluorescence[9]
Rh-Ip-HyN/AN/AN/AHg²⁺ Detection[4]
ESIPT Imidazo[1,2-a]pyridine ProbesN/AN/AN/ANerve Agent Simulant Detection[10]

N/A: Not available in the provided search results.

Experimental Protocols

General Protocol for Cellular Imaging with Imidazo[1,2-a]pyridine Probes

This protocol provides a general guideline for staining and imaging live cells using Imidazo[1,2-a]pyridine-based fluorescent probes. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.

Materials:

  • Imidazo[1,2-a]pyridine fluorescent probe

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS, sterile)

  • Complete cell culture medium appropriate for the cell line

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the Imidazo[1,2-a]pyridine probe in sterile DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.

  • Probe Loading: a. Dilute the probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with sterile PBS. c. Add the probe-containing medium to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.

Protocol for Detection of Endogenous Hydrogen Peroxide (H₂O₂) in Live Cells using Probe B2

This protocol is adapted for the specific use of the AIE probe B2 for detecting endogenous H₂O₂.[7]

Materials:

  • Probe B2

  • A549 cells (or other suitable cell line)

  • Phorbol-12-myristate-13-acetate (PMA) for stimulating endogenous H₂O₂ production

  • Other materials as listed in the general protocol.

Procedure:

  • Cell Culture: Culture A549 cells in a suitable medium until they reach the desired confluency.

  • Stimulation of Endogenous H₂O₂ (Experimental Group): a. Treat A549 cells with an activator like PMA to induce the production of endogenous ROS.[7] b. Incubate the cells for a sufficient time to allow for H₂O₂ generation (e.g., 30 minutes).[7]

  • Probe Incubation: a. Prepare a working solution of probe B2 in the cell culture medium. b. Incubate the PMA-treated cells (and a non-treated control group) with the B2 probe solution for 30 minutes.[7]

  • Imaging: a. Wash the cells with PBS. b. Image the cells using a fluorescence microscope. A significant increase in green fluorescence (~500 nm) in the PMA-treated cells compared to the control group indicates the detection of endogenous H₂O₂.[7]

Mandatory Visualization: Diagrams of Mechanisms and Workflows

General Workflow for Fluorescent Probe Application in Cellular Imaging

G A Prepare Probe Stock Solution (in DMSO) C Dilute Probe in Culture Medium A->C B Culture Cells on Imaging Dish D Incubate Cells with Probe B->D C->D E Wash Cells to Remove Excess Probe D->E F Image Cells with Fluorescence Microscope E->F

Caption: General experimental workflow for cellular imaging.

"Turn-On" Fluorescence Sensing Mechanism via Photoinduced Electron Transfer (PET) Inhibition

G cluster_0 Probe Alone ('Off' State) cluster_1 Probe + Analyte ('On' State) A Fluorophore B Quencher (Electron Donor) A->B PET C No/Low Fluorescence D Fluorophore E Quencher-Analyte Complex F Analyte F->E Binding G Strong Fluorescence

Caption: "Turn-On" sensing via PET inhibition.

"Turn-Off" Fluorescence Sensing Mechanism via Analyte-Induced Quenching

G cluster_0 Probe Alone ('On' State) cluster_1 Probe + Analyte ('Off' State) A Fluorophore B Strong Fluorescence C Fluorophore-Analyte Complex D Analyte (Quencher) D->C Binding E Fluorescence Quenched

Caption: "Turn-Off" sensing via analyte-induced quenching.

Aggregation-Induced Emission (AIE) Mechanism for H₂O₂ Detection

G A Probe B2 (Monomeric) Freely rotating phenyl rings B Non-emissive in solution (Energy loss via rotation) A->B C Addition of H₂O₂ A->C D Cleavage of boronate ester C->D E Probe Aggregation D->E F Restricted Intramolecular Rotation E->F G Strong Fluorescence Emission F->G

Caption: AIE mechanism for H₂O₂ detection by Probe B2.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridin-2(3H)-one in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Imidazo[1,2-a]pyridin-2(3H)-one derivatives as fluorescent probes in bioimaging applications. This class of heterocyclic compounds has garnered significant attention due to its favorable photophysical properties, including strong fluorescence and good photostability, making them excellent candidates for live-cell imaging and diagnostics.[1]

Introduction to this compound Fluorophores

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have been extensively explored in medicinal chemistry.[1] Their rigid, π-conjugated bicyclic structure forms the basis of their fluorescent properties.[1] Strategic modifications to this core structure, particularly at the 2, 3, 6, and 8 positions, allow for the fine-tuning of their photophysical characteristics, including absorption and emission wavelengths, quantum yield, and Stokes shift. These modifications can also be used to introduce functionalities for specific targeting within biological systems, such as mitochondria.

Certain derivatives of imidazo[1,2-a]pyridine have demonstrated the ability to accumulate in the mitochondria of cancer cells, making them valuable tools for studying mitochondrial dynamics and dysfunction, which are hallmarks of cancer. Furthermore, some of these compounds have been shown to modulate key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, highlighting their dual role as both imaging agents and potential therapeutic leads.

Data Presentation: Photophysical and Cytotoxicity Data

The following tables summarize the key quantitative data for a selection of this compound derivatives, providing a basis for selecting appropriate probes for specific bioimaging applications.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)Reference
Generic Imidazo[1,2-a]pyridine Core ~250-350~400-500 (blue-green)0.2 - 0.710,000 - 30,00050 - 100[1]
2-Aryl Substituted 330 - 380420 - 4800.4 - 0.615,000 - 25,00090 - 100[1]
3-Hydroxymethyl Substituted ~350~450> UnsubstitutedNot Reported~100[2]
Electron-donating group at C2 Red-shiftedEnhancedIncreasedNot ReportedVariable[1]
Electron-withdrawing group at C2 Blue-shiftedQuenchedDecreasedNot ReportedVariable[1]

Note: The exact photophysical properties are highly dependent on the specific substituents and the solvent environment.

Table 2: Cytotoxicity Data (IC50) of Selected Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Exposure Time (h)Reference
HB9 A549 (Lung)50.5624[3]
HB10 HepG2 (Liver)51.5224[3]
Compound 18 MCF-7 (Breast)14.81Not Reported
Compound 11 MCF-7 (Breast)20.47Not Reported
IP-5 HCC1937 (Breast)4548
IP-6 HCC1937 (Breast)47.748

Experimental Protocols

General Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the Imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[4] This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde derivative

  • Isocyanide derivative

  • Solvent (e.g., Methanol, Ethanol, or water)

  • Catalyst (e.g., p-toluenesulfonic acid (PTSA), scandium(III) triflate (Sc(OTf)₃), or iodine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Heating apparatus (if required)

Protocol:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL), add the catalyst (e.g., 0.1 mmol Sc(OTf)₃ or 10 mol% PTSA) and anhydrous Na₂SO₄ (200 mg).

  • Stir the mixture at room temperature or an elevated temperature (e.g., 50 °C) for 1 hour under a nitrogen atmosphere.

  • Add a solution of the isocyanide (1.1 mmol) in the same solvent (2 mL) to the reaction mixture.

  • Continue stirring the reaction mixture at the same temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining and imaging live cells with this compound fluorescent probes.

Materials:

  • This compound fluorescent probe (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips for microscopy

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37 °C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment. Incubate overnight at 37 °C in a 5% CO₂ incubator.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free cell culture medium to a final concentration typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each probe and cell line.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C, protected from light. The optimal incubation time will vary depending on the probe and cell type.

  • Washing: a. Remove the probe solution. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set corresponding to the excitation and emission spectra of the probe. For time-lapse imaging, use a stage-top incubator to maintain the cells at 37 °C and 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

Materials:

  • This compound derivative (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Visualization of Workflows and Pathways

The following diagrams illustrate the general structure, experimental workflow, and a relevant signaling pathway.

G Chemical Structure of this compound Core cluster_core C1 C N2 N C1->N2 C8a C C1->C8a O =O C1->O C3 C N2->C3 H H N2->H C3->C8a N4 N C5 C N4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C8a C8a->N4

Caption: Core chemical structure of the this compound scaffold.

G General Experimental Workflow for Bioimaging synthesis Synthesis & Purification characterization Photophysical Characterization synthesis->characterization Characterize Properties staining Cell Staining characterization->staining Select Probe cell_culture Cell Culture cell_culture->staining Prepare Cells imaging Fluorescence Microscopy staining->imaging Acquire Images analysis Image & Data Analysis imaging->analysis Process & Quantify

Caption: A typical workflow for utilizing this compound probes in bioimaging experiments.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a target for some Imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridin-2(3H)-one Derivatives in PI3K/mTOR Pathway Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Imidazo[1,2-a]pyridin-2(3H)-one and its related derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2] Imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of small molecules for targeting this pathway, with several derivatives demonstrating potent dual inhibitory activity against PI3K and mTOR.[3][4]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro biochemical and cellular activities of representative Imidazo[1,2-a]pyridine and related imidazopyridine derivatives against key components of the PI3K/mTOR pathway. These tables are compiled from various studies to provide a comparative overview of the potency of these compounds.

Table 1: Biochemical Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3K Isoforms and mTOR.

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference
15a Potent (not specified)---Potent (not specified)[3]
42 0.06---3.12[5]
11 94.9% inhibition at 1nM---42.99% inhibition at 1nM[6]
PIK-75 Analog 2----[7]
13k 1.94----[8]
MCX 28 0.2---138[9]
MCX 30 0.4---~200[9]
MCX 31 0.1---74[9]

Note: IC50 values are highly dependent on assay conditions. Direct comparison between different studies should be made with caution. "-" indicates data not available.

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
15a HCT116Colorectal CarcinomaSignificant in vivo inhibition[3]
15a HT-29Colorectal AdenocarcinomaSignificant in vivo inhibition[3]
PIK-75 Analog T47DBreast Cancer>10[7]
13k HCC827Non-small Cell Lung Cancer0.09 - 0.43 (across various lines)[8]
Compound 6 A375Melanoma0.14[7]
Compound 6 HeLaCervical Cancer0.21[7]

Signaling Pathway and Experimental Workflow

To facilitate the understanding of the mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams are provided.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation releases eIF4E for protein synthesis Imidazo_inhibitor Imidazo[1,2-a]pyridin- 2(3H)-one Derivative Imidazo_inhibitor->PI3K Imidazo_inhibitor->mTORC2 Imidazo_inhibitor->mTORC1

Figure 1: Simplified PI3K/mTOR Signaling Pathway and points of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of Imidazo[1,2-a]pyridin- 2(3H)-one Derivatives Kinase_Assay In Vitro Kinase Assay (PI3K isoforms, mTOR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability IC50_determination IC50 Determination Kinase_Assay->IC50_determination Western_Blot Western Blot Analysis (p-AKT, p-S6K, etc.) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis

Figure 2: General experimental workflow for inhibitor evaluation.

Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methods, with a common approach being the condensation of 2-aminopyridines with α-haloketones.[1] More complex, multi-component reactions are also employed to generate diverse libraries of these derivatives.[1][10]

General Procedure for the Synthesis of 2,3-disubstituted Imidazo[1,2-a]pyridines (Groebke–Blackburn–Bienaymé Reaction): [10]

  • To a solution of 2-aminopyridine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol or water), add the isonitrile (1.0 mmol).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically a few hours to overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

Note: The specific reaction conditions, including catalyst (if any), solvent, and temperature, will vary depending on the specific substrates used.

Protocol 2: In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted for a luminescence-based kinase assay to determine the IC50 values of the test compounds against PI3K isoforms.[11]

Materials:

  • Recombinant human PI3K enzymes (e.g., p110α/p85α)

  • PI3K substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound or vehicle (DMSO) to the respective wells.

  • Add the PI3K enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Western Blot Analysis for Phosphorylated AKT and S6K

This protocol allows for the assessment of the inhibitory effect of the compounds on the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation status of key downstream targets.[12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels).

Protocol 4: MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of the compounds on cell proliferation and viability.[2][15]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The this compound scaffold and its derivatives represent a valuable class of compounds for targeting the PI3K/mTOR pathway. The provided data and protocols offer a framework for researchers to synthesize, evaluate, and characterize these inhibitors for potential therapeutic applications in oncology and other diseases driven by aberrant PI3K/mTOR signaling. Further optimization of these derivatives could lead to the development of novel and effective targeted therapies.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-Based Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Imidazo[1,2-a]pyridine derivatives as potent antituberculosis agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. The Imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new anti-TB drugs, with several derivatives showing excellent inhibitory activity against drug-sensitive and resistant Mtb strains.

Overview of Imidazo[1,2-a]pyridine-Based Antituberculosis Agents

The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. In the context of tuberculosis, derivatives such as Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent bactericidal activity. Some of these compounds are known to target the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis, thereby inhibiting cellular respiration. Clinical candidates like Q203 have emerged from this class of compounds, highlighting their therapeutic potential.

Data Presentation: Antitubercular Activity

The following table summarizes the in vitro antitubercular activity of a selection of Imidazo[1,2-a]pyridine derivatives against the H37Rv strain of M. tuberculosis.

Compound IDStructureMIC (μM)Cytotoxicity (IC50 in μM)Selectivity Index (SI)Reference
Compound 15 6-chloro-N-(4-(trifluoromethoxy)benzyl)-[1][2][3]triazolo[4,3-a]pyridine-3-carboxamide0.10>100>1000[1][4]
Compound 16 6-chloro-N-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide0.19>100>526[1][4]
IPA-6 N-(4-chlorobenzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide0.05 µg/mL>333>6660[2]
Compound 9 2,7-dimethyl-N-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide≤0.006--[5]
Compound 12 N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.006--[5]
Compound 18 2-methyl-N-(4-(4-(trifluoromethoxy)phenoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide≤0.006--[5]
Q203 N-((1R)-1-(4-((4-chlorophenoxy)methyl)phenyl)ethyl)-2-ethyl-7-methylimidazo[1,2-a]pyridine-3-carboxamide---[6]

Note: MIC values may be reported in different units (μM or μg/mL) across different studies. Direct comparison should be made with caution.

Experimental Protocols

General Synthetic Workflow

The synthesis of Imidazo[1,2-a]pyridine-3-carboxamides generally follows a multi-step sequence. The workflow typically involves the formation of the Imidazo[1,2-a]pyridine core, followed by functionalization, such as the introduction of a carboxamide group at the C3 position.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (Substituted 2-aminopyridine, α-haloketone) Core_Formation Imidazo[1,2-a]pyridine Core Synthesis Start->Core_Formation Cyclocondensation Hydrolysis Ester Hydrolysis Core_Formation->Hydrolysis e.g., LiOH Amide_Coupling Amide Bond Formation Hydrolysis->Amide_Coupling Coupling Agents (EDCI, HOBt) Final_Product Final Imidazo[1,2-a]pyridine-3-carboxamide Amide_Coupling->Final_Product

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridine-3-carboxamides.

Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol describes the formation of the core Imidazo[1,2-a]pyridine scaffold with an ester group at the C3 position, a key intermediate for subsequent amide coupling.

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • A mixture of the substituted 2-aminopyridine (1.0 eq), ethyl 2-chloroacetoacetate (1.1 eq), and sodium bicarbonate (1.5 eq) in ethanol is heated at reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Hydrolysis of the Ester Intermediate

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of the ethyl ester intermediate in a mixture of THF and water, lithium hydroxide (2.0-3.0 eq) is added.

  • The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified with HCl (e.g., 1N solution) to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with water, and dried to yield 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Final Compounds

Materials:

  • 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable solvent

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) are added.

  • The mixture is stirred at room temperature for a short period (e.g., 30 minutes).

  • The desired amine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to obtain the final Imidazo[1,2-a]pyridine-3-carboxamide.

Protocol 4: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin

  • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve the final inoculum size.

  • The test compounds are serially diluted in the 96-well plates using the supplemented Middlebrook 7H9 broth.

  • The bacterial suspension is added to each well.

  • The plates are incubated at 37 °C for a specified period (typically 5-7 days).

  • After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated.

  • A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Structure-Activity Relationship (SAR) Insights

The biological activity of Imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and the carboxamide side chain.

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_r1 R1 (C2-position) cluster_r2 R2 (C3-position) cluster_r3 R3 (C7-position) cluster_amide Amide Substituent Core Imidazo[1,2-a]pyridine Core (Essential for Activity) R1 Small alkyl groups (e.g., methyl, ethyl) often favorable Core->R1 R2 Carboxamide linker is critical. Amide N-substituent greatly aodulates activity Core->R2 R3 Substituents like methyl can enhance potency Core->R3 Amide Bulky, lipophilic groups, often containing substituted phenyl rings, are common in potent compounds R2->Amide

Caption: Key structural features influencing the antitubercular activity of Imidazo[1,2-a]pyridines.

These application notes and protocols provide a foundational guide for researchers engaged in the discovery and development of novel Imidazo[1,2-a]pyridine-based antituberculosis agents. Adherence to standard laboratory safety practices is essential when performing these experiments.

References

Application Notes and Protocols for the N-arylation of Imidazo[1,2-a]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of nitrogen-containing heterocycles is a fundamental reaction in organic synthesis. Two of the most powerful methods for forging carbon-nitrogen bonds are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation and Chan-Lam coupling. The Buchwald-Hartwig amination is a versatile cross-coupling reaction between an amine and an aryl halide in the presence of a palladium catalyst and a strong base.[1] The Ullmann condensation traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol using stoichiometric copper at high temperatures.[2] A significant advancement is the Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent under milder, copper-catalyzed conditions.[3] For the N-arylation of lactams such as Imidazo[1,2-a]pyridin-2(3H)-one, both palladium and copper-based methodologies have been successfully applied to analogous structures like 2-pyridones.

Data Presentation

The following table summarizes representative yields for the copper-catalyzed N-arylation of 2-pyridone derivatives with various aryl halides. These data, adapted from analogous systems, provide an expected range of efficacy for the protocol described below.

2-Pyridone SubstrateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-PyridoneIodobenzeneCuI (10 mol%), LigandK₂CO₃Dioxane11024~95
2-PyridoneBromobenzeneCuI (5 mol%), LigandCs₂CO₃DMF11024~85
5-Methyl-2-pyridone4-IodotolueneCuI (10 mol%), LigandK₃PO₄Toluene11020~92
2-Pyridone4-ChlorobenzonitrileCuI (10 mol%), LigandK₂CO₃Dioxane13036~70

Note: The yields are indicative and may vary for the N-arylation of this compound. Ligands commonly used in these reactions include diamines or phenanthrolines.

Experimental Protocol: Copper-Catalyzed N-arylation of this compound

This protocol details a general procedure for the copper-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine or 1,10-phenanthroline)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 110-130 °C). Stir the reaction mixture vigorously for the specified time (typically 24-48 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl this compound.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Aryl Halide - CuI Catalyst - Ligand - Base setup Combine in Schlenk Tube under Inert Atmosphere reagents->setup solvent Add Anhydrous, Degassed Solvent setup->solvent heat Heat and Stir (110-130 °C, 24-48 h) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up (Wash with H₂O, Brine) filter->extract purify Column Chromatography extract->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize signaling_pathway cluster_cycle Catalytic Cycle ArX Aryl Halide (Ar-X) Cu_Nu Cu(I)-Nu ArX->Cu_Nu Oxidative Addition Cu_I Cu(I) Catalyst Lactam This compound (Nu-H) Lactam->Cu_I Ligand Exchange Base Base Base->Lactam Deprotonation Product N-Aryl Product (Ar-Nu) Cu_X Cu(I)-X Cu_Nu->Product Reductive Elimination

References

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar Imidazo[1,2-a]pyridin-2(3H)-one analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound analogs using various chromatography techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar this compound analog shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content.[1] Some modern RP columns are designed to be stable in 100% aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[3]

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds.[4][5][6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[6][8]

  • Adjust Mobile Phase pH: For ionizable this compound analogs, adjusting the mobile phase pH can significantly impact retention. For basic compounds, using a low pH (e.g., pH 2.5-4 with formic acid or TFA) can protonate the analyte, potentially increasing its interaction with the stationary phase. Conversely, for acidic analogs, a higher pH might be beneficial.

  • Use Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of ionizable polar compounds on a reversed-phase column.[2] These reagents have a charged head group that interacts with the analyte and a hydrophobic tail that interacts with the stationary phase.[2]

Issue 2: Significant Peak Tailing in Normal-Phase HPLC

Q: I am observing significant peak tailing when purifying my this compound analog on a silica gel column. How can I improve the peak shape?

A: Peak tailing on silica gel is often caused by strong interactions between basic functionalities in the analyte and acidic silanol groups on the silica surface.[1][9] Here’s how to mitigate this:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-1%), into the mobile phase can neutralize the acidic silanol groups and improve peak symmetry.[9]

  • Use a Deactivated Stationary Phase: Employing end-capped silica or a less acidic stationary phase like alumina can reduce tailing.

  • Consider an Alternative Technique: If tailing persists, switching to a different chromatographic mode may be necessary.

    • Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause strong secondary interactions with basic compounds.[9]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds, often providing superior peak shapes compared to normal-phase HPLC.[9][10][11]

Issue 3: Compound Degradation on Silica Gel

Q: My polar this compound analog appears to be degrading on the silica gel during flash chromatography. What are my purification options?

A: If your compound is unstable on silica, it is crucial to use a more inert stationary phase or a different purification technique.[9][12]

  • Use Deactivated Silica: Pre-treating the silica gel with a base like triethylamine can help neutralize its acidity.[1]

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Employ Reversed-Phase Chromatography: As the stationary phase is non-polar, it is less likely to cause acid-catalyzed degradation.[9]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds without the need for chromatography.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar this compound analog?

A1: A good starting point is to assess the compound's polarity and solubility.

  • Thin Layer Chromatography (TLC): Use TLC with a range of solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes) to get a preliminary idea of the compound's polarity and to identify potential solvent systems for normal-phase chromatography.[1] An Rf value of 0.2-0.3 is often ideal for column chromatography.[1]

  • Solubility Testing: Determine the compound's solubility in common HPLC solvents (e.g., water, acetonitrile, methanol). This will help in selecting the appropriate chromatographic technique.

  • Method Selection: Based on the initial assessment, you can choose a suitable purification strategy. For very polar compounds, HILIC or reversed-phase with a highly aqueous mobile phase are often good starting points.[5][8][15][16]

Q2: Can I use Supercritical Fluid Chromatography (SFC) for the purification of my polar this compound analogs?

A2: Yes, SFC is a powerful technique for the purification of polar compounds and is often considered a "green" alternative to normal-phase chromatography due to its use of supercritical CO2 as the primary mobile phase component.[10][11][17] It can provide fast separations with reduced organic solvent consumption.[10] For polar analytes, a polar co-solvent like methanol is typically added to the CO2.[9][18]

Q3: My compound is highly water-soluble. What are the best purification options?

A3: For highly water-soluble compounds, traditional reversed-phase chromatography can be challenging.[10] Consider the following techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for separating highly polar and hydrophilic compounds.[4][5][7][8]

  • Ion-Exchange Chromatography (IEC): If your compound is ionizable, IEC can be a very effective purification method.[9][19] It separates molecules based on their net charge.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with an aqueous-organic mobile phase and can be effective for retaining and separating very polar compounds.[16]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar this compound Analogs

TechniqueStationary PhaseMobile PhaseBest Suited ForAdvantagesDisadvantages
Reversed-Phase (RP) HPLC Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile, Water/Methanol)Moderately polar to non-polar compounds.[20][21][22]Wide applicability, good reproducibility.Poor retention for very polar compounds.[2][15]
Normal-Phase (NP) HPLC Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Polar compounds soluble in organic solvents.[23][24]Good for separating isomers.Can lead to peak tailing for basic compounds, potential for compound degradation on silica.[9][12]
HILIC Polar (e.g., Amide, Amino, Silica)[4][6][8]High organic with a small amount of aqueous buffer.[7][8]Highly polar and hydrophilic compounds.[5][15]Excellent retention for very polar compounds, MS-friendly mobile phases.[7]Can have longer equilibration times.
SFC Various (chiral and achiral)[9]Supercritical CO2 with a polar co-solvent (e.g., methanol).[11]Polar and basic compounds, chiral separations.[9][10]Fast separations, low organic solvent consumption, "green" technique.[10][17][25]Requires specialized equipment, analyte solubility in CO2 can be a limitation.[9]
Ion-Exchange (IEC) Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradient.Charged and highly polar compounds.[9][19]High capacity and selectivity for charged molecules.Requires the compound to be charged, high salt in fractions may need removal.[9]

Experimental Protocols

Protocol 1: General HILIC Method for Polar Analogs

  • Column Selection: Choose a suitable HILIC column (e.g., Amide, Amino, or bare Silica).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes.

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Run a linear gradient to 100% Mobile Phase B over 15-20 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and re-equilibrate for 10 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]

Protocol 2: Normal-Phase Flash Chromatography with Basic Modifier

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[1] A common starting point is a gradient of methanol in dichloromethane.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 0.1-1% triethylamine (TEA) to both solvents of the gradient to suppress peak tailing.

  • Column Packing: Dry pack the column with silica gel.

  • Column Equilibration: Flush the column with 2-3 column volumes of your initial, least polar elution solvent (containing TEA).

  • Sample Loading: Dissolve your crude sample in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dried sample onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Mandatory Visualization

experimental_workflow start Crude this compound Analog solubility_test Solubility & Polarity Assessment (TLC, Solubility Tests) start->solubility_test method_selection Purification Method Selection solubility_test->method_selection rp_hplc Reversed-Phase HPLC method_selection->rp_hplc Moderately Polar np_hplc Normal-Phase HPLC method_selection->np_hplc Polar, Organic Soluble hilic HILIC method_selection->hilic Highly Polar, Water Soluble sfc SFC method_selection->sfc Polar, Basic recrystallization Recrystallization method_selection->recrystallization Crystalline Solid optimization Method Optimization rp_hplc->optimization np_hplc->optimization hilic->optimization sfc->optimization pure_compound Pure Compound recrystallization->pure_compound optimization->method_selection Unsuccessful optimization->pure_compound Successful

Caption: Workflow for selecting and optimizing a purification method.

troubleshooting_workflow start Purification Issue Encountered issue_type Identify Issue Type start->issue_type poor_retention Poor Retention (RP-HPLC) issue_type->poor_retention Poor Retention peak_tailing Peak Tailing (NP-HPLC) issue_type->peak_tailing Peak Tailing degradation Compound Degradation (Silica) issue_type->degradation Degradation increase_aqueous Increase Aqueous Content poor_retention->increase_aqueous polar_rp_column Use Polar RP Column increase_aqueous->polar_rp_column switch_hilic Switch to HILIC polar_rp_column->switch_hilic add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base deactivated_silica Use Deactivated Silica/Alumina add_base->deactivated_silica switch_sfc_rp Switch to SFC or RP-HPLC deactivated_silica->switch_sfc_rp use_alumina Use Alumina degradation->use_alumina switch_rp Switch to RP-HPLC use_alumina->switch_rp try_recrystallization Try Recrystallization switch_rp->try_recrystallization

Caption: Troubleshooting flowchart for common purification issues.

References

side-product formation in imidazopyridine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cyclization process, with a focus on minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in imidazopyridine synthesis?

A1: Side-product formation is a frequent challenge and varies depending on the synthetic route. The most common byproducts include:

  • Schiff Bases: Uncyclized intermediates from the condensation of an aldehyde and 2-aminopyridine, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.[1]

  • Regioisomers: Formation of different constitutional isomers when using substituted 2-aminopyridines.[2]

  • Bis-imidazopyridine Adducts: Products formed from the reaction of a second molecule of imidazopyridine with a reaction intermediate.[3][4]

  • Oxidation Products: Highly polar byproducts resulting from the oxidation of the 2-aminopyridine starting material.

  • Ugi Adducts: In GBB reactions, particularly with aliphatic aldehydes, the classic four-component Ugi reaction product can sometimes be observed as a byproduct.[5][6]

  • Dimerization Products: Dimerization of the 2-aminopyridine starting material can occur under certain conditions.

Q2: How can I differentiate between the desired imidazopyridine and the Schiff base byproduct?

A2: Schiff bases, or imines, are intermediates in many imidazopyridine syntheses. Their accumulation as a byproduct can be identified by spectroscopic methods. In ¹H NMR, the characteristic imine proton (-N=CH-) signal will be present. Mass spectrometry will also show a molecular weight corresponding to the condensed aldehyde and amine, without the incorporation of the third component (e.g., isocyanide in a GBB reaction).

Q3: What factors influence the formation of regioisomers?

A3: The formation of regioisomers is primarily influenced by the electronic and steric properties of the substituents on the 2-aminopyridine ring. The cyclization can occur via nucleophilic attack from either the endocyclic pyridine nitrogen or the exocyclic amino group. Electron-donating groups can influence the nucleophilicity of the ring nitrogen, while bulky substituents can sterically hinder the approach to one of the nitrogen atoms, thus directing the cyclization.[2]

Troubleshooting Guides

Issue 1: Low Yield of Imidazopyridine with Significant Schiff Base Byproduct

Question: My GBB reaction is showing a low yield of the desired 3-aminoimidazo[1,2-a]pyridine, and I am isolating a significant amount of the Schiff base intermediate. How can I improve the cyclization efficiency?

Answer:

This is a common issue, especially when using aliphatic aldehydes, due to the instability of the corresponding Schiff base.[5][7] The key is to facilitate the subsequent [4+1] cycloaddition with the isocyanide.

Troubleshooting Steps:

  • Increase Amidine Concentration: Using an excess of the 2-aminopyridine can help push the equilibrium towards the final product and suppress Schiff base accumulation.[1]

  • Choice of Catalyst: The use of a suitable Lewis or Brønsted acid catalyst is crucial. Scandium triflate (Sc(OTf)₃) is commonly used and often effective.[8] For some systems, a Brønsted acid like p-toluenesulfonic acid (PTSA) or even acetic acid can enhance the reaction rate.[9] The catalyst activates the Schiff base for the nucleophilic attack by the isocyanide.

  • Solvent Selection: The solvent can play a critical role. While alcohols like methanol are frequently used, they can sometimes add to the Schiff base as a side reaction, especially with electron-poor aminoazoles.[10] In such cases, a less nucleophilic solvent like trifluoroethanol might be beneficial.[1]

  • Water Removal: The formation of the Schiff base releases water. Removing this water, for instance by using a dehydrating agent like trimethyl orthoformate, can drive the initial condensation forward and may improve the overall reaction efficiency.

  • Temperature and Reaction Time: While higher temperatures can accelerate the reaction, they might also lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Microwave-assisted heating has been shown to reduce reaction times and improve yields in some cases.[8]

Issue 2: Formation of a Mixture of Regioisomers

Question: I am using a substituted 2-aminopyridine, and my final product is a mixture of two regioisomers that are difficult to separate. How can I achieve a regioselective synthesis?

Answer:

Regioselectivity is a known challenge in the synthesis of substituted imidazopyridines. The outcome depends on the relative nucleophilicity and steric accessibility of the two nitrogen atoms in the 2-aminopyridine derivative.

Troubleshooting Steps:

  • Substituent Position: The position of the substituent on the 2-aminopyridine ring is critical. For example, a substituent at the C6 position can sterically hinder the attack at the pyridine nitrogen, potentially favoring the formation of one regioisomer.

  • Protecting Groups: In some cases, protecting one of the nitrogen atoms can direct the cyclization to the desired position. This, however, adds extra steps to the synthesis.

  • Alternative Synthetic Routes: If regioselectivity remains a problem, consider alternative synthetic strategies that offer better control. For instance, methods that proceed through a pre-formed intermediate where the connectivity is already defined can provide a single regioisomer.

  • Catalyst and Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome, although this is often substrate-dependent. It is worth screening different catalysts (e.g., various Lewis acids) and solvents to see if the isomeric ratio can be improved.

Issue 3: Formation of a Bis-imidazopyridine Adduct

Question: In my reaction of a 2-arylimidazo[1,2-a]pyridine with an aldehyde, I am observing the formation of a higher molecular weight byproduct, which appears to be a bis-adduct. How can I prevent this?

Answer:

The formation of 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) has been observed, particularly under inert atmospheres when attempting to achieve C-H functionalization at the C3 position with aldehydes.[3][4]

Troubleshooting Steps:

  • Reaction Atmosphere: This side reaction is favored under inert conditions (e.g., argon atmosphere). Conducting the reaction in the presence of air (oxygen) can promote the desired oxidative coupling to form the 3-aroyl- or 3-alkyl-imidazopyridine instead of the bis-adduct.[3][4]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the aldehyde might favor the formation of the bis-adduct. Try using the imidazopyridine as the limiting reagent.

  • Reaction Time and Temperature: Monitor the reaction progress closely. The bis-adduct may form after the initial desired product is generated. Shorter reaction times might favor the mono-substituted product.

Quantitative Data on Side-Product Formation

The following tables provide an overview of how reaction conditions can influence product and byproduct distribution. The data is compiled from various sources to illustrate these effects.

Table 1: Influence of Catalyst on GBB Reaction Yield

EntryAldehydeIsocyanideCatalyst (mol%)SolventTime (h)Yield (%)Side Products Noted
1Benzaldehydetert-Butyl isocyanideNoneMethanol24<10Starting materials
2Benzaldehydetert-Butyl isocyanideSc(OTf)₃ (10)Methanol692-
3Benzaldehydetert-Butyl isocyanideGd(OTf)₃ (5)Methanol0.5 (MW)94-
4Benzaldehydetert-Butyl isocyanideIn(OTf)₃ (5)Methanol0.5 (MW)88-
5Butyraldehydetert-Butyl isocyanideGd(OTf)₃ (5)Methanol0.5 (MW)85Schiff base (minor)

Data compiled from multiple sources for illustrative purposes.[10]

Table 2: Influence of Atmosphere on C-H Functionalization of 2-phenylimidazo[1,2-a]pyridine with Benzaldehyde

EntryCatalystAtmosphereProductYield (%)
1FeBr₃Air (O₂)3-Benzoylimidazo[1,2-a]pyridine85
2FeBr₃Argon3,3'-(Phenylmethylene)bis(2-phenylimidazo[1,2-a]pyridine)78

Data adapted from a study on FeBr₃-catalyzed reactions.[3][4]

Experimental Protocols

Protocol 1: Optimized Groebke-Blackburn-Bienaymé Reaction to Minimize Schiff Base Formation

This protocol is optimized for the synthesis of 3-aminoimidazo[1,2-a]pyridines, with measures to reduce the accumulation of the Schiff base intermediate.

Materials:

  • 2-Aminopyridine derivative (1.2 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminopyridine derivative and scandium(III) triflate.

  • Dissolve the solids in methanol.

  • Add the aldehyde to the mixture and stir at room temperature for 10 minutes to facilitate the formation of the Schiff base in situ.

  • Add the isocyanide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS. The use of a slight excess of the aminopyridine helps to drive the reaction to completion.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Reaction Pathways

GBB_Reaction_Pathway cluster_main Main GBB Pathway cluster_side1 Side Reactions A 2-Aminopyridine + Aldehyde B Schiff Base (Imine Intermediate) A->B - H2O D [4+1] Cycloaddition Intermediate B->D + Isocyanide F Schiff Base (Byproduct) B->F Accumulation C Isocyanide E Imidazopyridine (Desired Product) D->E Cyclization & Aromatization G Ugi Product D->G Alternative Pathway (e.g., with AcOH) H Bis-imidazopyridine Adduct E->H + Aldehyde Intermediate (Inert Atmosphere)

GBB reaction pathway with common side reactions.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Imidazopyridine Synthesis issue Identify Main Byproduct(s) (TLC, NMR, LC-MS) start->issue schiff Schiff Base Accumulation? issue->schiff regio Regioisomer Mixture? schiff->regio No sol_schiff Adjust Catalyst (e.g., add Sc(OTf)3) Increase Amidine Ratio Optimize Solvent/Temp schiff->sol_schiff Yes bis Bis-adduct Formation? regio->bis No sol_regio Modify Substituent Pattern on 2-Aminopyridine Screen Catalysts/Solvents Consider Alternative Route regio->sol_regio Yes other Other Byproducts? bis->other No sol_bis Change Atmosphere to Air (O2) Adjust Stoichiometry bis->sol_bis Yes sol_other Purify Starting Materials Check for Oxidative Degradation (Use fresh 2-aminopyridine) other->sol_other Yes end Improved Yield and Purity sol_schiff->end sol_regio->end sol_bis->end sol_other->end

A logical workflow for troubleshooting side-product formation.

References

Technical Support Center: Optimization of Palladium-Catalyzed Coupling for Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of palladium-catalyzed coupling reactions involving imidazopyridine scaffolds.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed coupling reactions with imidazopyridines often challenging?

A1: The primary challenge stems from the inherent properties of the imidazopyridine core. The nitrogen atoms in the bicyclic system can act as ligands, coordinating to the palladium catalyst and potentially deactivating it or inhibiting its catalytic activity.[1][2][3] This effect is particularly pronounced in substrates like 2-amino-substituted pyridines.[4] Additionally, the electron-rich nature of some imidazopyridine systems can render the oxidative addition step, a crucial part of the catalytic cycle, more difficult.[5]

Q2: What are the most common palladium-catalyzed cross-coupling reactions used for imidazopyridine functionalization?

A2: Several powerful palladium-catalyzed reactions are employed for the synthesis and functionalization of imidazopyridines, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or other nitrogen nucleophiles.[7][8][9]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[10][11][12]

  • Heck Coupling: For the vinylation or arylation of olefins.[13][14]

Q3: How do I choose the appropriate palladium catalyst and ligand for my imidazopyridine coupling reaction?

A3: There is no universal "best" catalyst system.[15] The optimal choice is highly dependent on the specific reaction and substrates. For challenging substrates like imidazopyridines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[2][4] These ligands can promote the oxidative addition step and stabilize the active catalytic species.[4] Buchwald-type palladacycle precatalysts are also a good starting point as they are often more stable and provide sustained catalytic activity.[4][15]

Troubleshooting Common Issues

Q4: My Suzuki-Miyaura coupling reaction is resulting in a consistently low yield. What should I investigate?

A4: Low yields in Suzuki-Miyaura couplings of imidazopyridines can be attributed to several factors:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the palladium catalyst.[1] Consider using bulky, electron-rich ligands to shield the palladium center.[1][2]

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, which is a common side reaction.[1][13] To minimize this, use fresh boronic acids or consider more stable boronic esters (e.g., pinacol esters).[3][13]

  • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.[3] Ensure your reaction is thoroughly degassed and run under an inert atmosphere.[3][13]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical.[13][16] For imidazopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[16] A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common and effective solvent system.[2][17]

Q5: I am observing significant amounts of starting material in my Buchwald-Hartwig amination. How can I improve the conversion?

A5: Incomplete conversion in Buchwald-Hartwig aminations of imidazopyridines often points to issues with the catalyst system or reaction conditions:

  • Catalyst Inhibition: Both the imidazopyridine nitrogen and the amine nucleophile can coordinate to and deactivate the palladium catalyst.[2] The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential to prevent this inhibition.[2]

  • Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[2] Common choices include NaOtBu and LHMDS.[4]

  • Sluggish Reaction: If the reaction is slow, consider increasing the reaction temperature.[15] However, be mindful that higher temperatures can also lead to catalyst decomposition.

Q6: My Sonogashira coupling is failing or giving complex mixtures. What are the likely causes?

A6: Sonogashira couplings can be sensitive to several factors:

  • Catalyst System Issues: These reactions typically require a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[2][11] Ensure both components are fresh and active. Copper-free variations exist and can be advantageous in avoiding the formation of alkyne homocoupling (Glaser coupling) products.[11][12]

  • Sluggish Reaction with Aryl Bromides/Chlorides: Imidazopyridine bromides and chlorides are generally less reactive than the corresponding iodides.[12] Higher reaction temperatures may be necessary to drive these reactions to completion.[2]

  • Oxygen Sensitivity: The presence of oxygen can lead to the undesired homocoupling of the terminal alkyne.[12] It is crucial to perform the reaction under a strictly inert atmosphere.[11]

Data Presentation

The following tables summarize quantitative data to guide the selection of reaction parameters. Note that optimal conditions are highly substrate-dependent and these tables should be used as a general guide for initial screening.

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of a Halogenated Imidazopyridine

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
PPh₃5K₂CO₃Toluene/EtOH/H₂O85Moderate[6]
XPhos2K₃PO₄1,4-Dioxane/H₂O100High[18]
SPhos2Cs₂CO₃Toluene/H₂O90High[1]
RuPhos2.5NaOtBu1,4-Dioxane100Good to Excellent[18]

Table 2: Effect of Base on Buchwald-Hartwig Amination of a Bromoimidazopyridine

BaseEquivalentsSolventTemperature (°C)Yield (%)Reference
NaOtBu1.2 - 2.01,4-Dioxane100High[4][18]
LHMDS1.5Toluene110High[4][8]
K₃PO₄2.0DMF120Moderate[13]
Cs₂CO₃2.0Toluene100Good[13]

Table 3: Solvent Effects on Sonogashira Coupling of an Iodoimidazopyridine

SolventBaseTemperature (°C)Yield (%)Reference
NMPBu₄NOAc110 (MW)High[10]
THFEt₃NRoom Temp - 65Good[11]
DMFDIPEA80Good[11]
TolueneEt₃N90Moderate[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoimidazopyridine

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoimidazopyridine (1.0 mmol), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

  • Evacuate and backfill the flask with the inert gas three times.[3]

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[3]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Chloroimidazopyridine

  • In a glovebox or under a stream of inert gas, add the chloroimidazopyridine (1.0 mmol), the amine (1.2 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried reaction vessel equipped with a stir bar.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield_Suzuki Start Low Yield in Suzuki Coupling CheckCatalyst Catalyst Deactivation? Start->CheckCatalyst CheckSideReactions Side Reactions Prevalent? CheckCatalyst->CheckSideReactions No SolutionCatalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) CheckCatalyst->SolutionCatalyst Yes CheckConditions Suboptimal Conditions? CheckSideReactions->CheckConditions No SolutionSideReactions Use Fresh Boronic Esters Thoroughly Degas Reaction CheckSideReactions->SolutionSideReactions Yes SolutionConditions Screen Stronger Bases (K3PO4, Cs2CO3) Optimize Solvent System (e.g., Dioxane/H2O) CheckConditions->SolutionConditions Yes End Improved Yield CheckConditions->End No, Re-evaluate Substrate SolutionCatalyst->End SolutionSideReactions->End SolutionConditions->End

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl Ligand_Exch Amine Coordination + Deprotonation PdII_Aryl->Ligand_Exch HNR'R'', Base PdII_Amide L_n(Ar)Pd(II)-NR'R'' Ligand_Exch->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Reaction_Components Title Key Components for Sonogashira Coupling of Imidazopyridines Substrates Imidazopyridine-Halide (I, Br, OTf) + Terminal Alkyne Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) Substrates->Catalyst CoCatalyst Copper(I) Co-catalyst (e.g., CuI) (Optional for copper-free variants) Catalyst->CoCatalyst Base Amine Base (e.g., Et3N, DIPEA) CoCatalyst->Base Solvent Anhydrous, Degassed Solvent (e.g., THF, DMF, NMP) Base->Solvent

Caption: Essential components for a successful Sonogashira coupling reaction.

References

troubleshooting regioselectivity in Imidazo[1,2-a]pyridin-2(3H)-one substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-2(3H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during substitution reactions on this heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic substitution on the this compound core?

Electrophilic substitution on the Imidazo[1,2-a]pyridine ring system, including the 2(3H)-one derivative, predominantly occurs at the C3 position.[1][2][3] This preference is attributed to the electronic properties of the bicyclic system. The nitrogen atom at position 1 acts as an electron-donating group, increasing the electron density of the imidazole ring. Theoretical calculations and experimental evidence show that the C3 position is the most nucleophilic and that the corresponding reaction intermediate is the most stable.[2][3]

Q2: What are the typical reaction conditions for achieving high C3-selectivity?

Achieving high C3-selectivity often involves the use of appropriate catalysts and reaction conditions that favor the formation of the C3-substituted product. For instance, in Friedel-Crafts acylation, the use of a Lewis acid like aluminum chloride with acetic anhydride can effectively yield C3-acetylated products.[4] Similarly, for halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used. The choice of solvent and temperature can also influence the selectivity and yield.

Q3: Is it possible to achieve substitution at other positions, such as C5?

While C3 is the most reactive site for electrophilic substitution, functionalization at other positions, including C5, is possible, often through alternative strategies. These may include directed metalation or palladium-catalyzed cross-coupling reactions where a directing group can guide the substitution to a different position. However, for direct electrophilic aromatic substitution, achieving high selectivity for positions other than C3 is challenging and often results in mixtures of isomers.

Q4: How can I confirm the regioselectivity of my substituted product?

The most reliable method for confirming the regioselectivity of your product is through nuclear magnetic resonance (NMR) spectroscopy. Both 1H and 13C NMR will show distinct chemical shifts and coupling patterns for different regioisomers. For example, the chemical shift of the proton at C3 is typically found in a different region compared to the protons on the pyridine ring. Comparing the obtained spectra with literature data for known C3 and C5 substituted Imidazo[1,2-a]pyridin-2(3H)-ones is crucial for unambiguous structure determination. Some publications provide detailed NMR data for various substituted imidazo[1,2-a]pyridines.[5][6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the substitution of this compound.

Issue Potential Causes Recommended Solutions
Low or no yield of the desired C3-substituted product - Insufficient activation of the electrophile: The electrophile may not be reactive enough to undergo substitution. - Deactivation of the starting material: The this compound ring might be deactivated by certain substituents. - Inappropriate reaction temperature: The reaction may require higher or lower temperatures for optimal conversion. - Poor choice of solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.- Increase the strength or stoichiometry of the Lewis acid catalyst in reactions like Friedel-Crafts acylation.[4] - Use a more reactive electrophile. - Screen different reaction temperatures. Start with literature-reported conditions and adjust as needed. - Test a range of solvents with varying polarities.
Formation of a mixture of regioisomers (e.g., C3 and C5) - Harsh reaction conditions: High temperatures or highly reactive reagents can sometimes lead to a loss of selectivity. - Steric hindrance: Bulky substituents on the starting material might disfavor substitution at the C3 position.- Lower the reaction temperature. - Use a milder electrophile or catalyst. - Consider a protecting group strategy to block the more reactive site if C5 substitution is desired.
Formation of multiple substitution products (e.g., di-substitution) - Excess of the electrophile: Using a large excess of the substituting agent can lead to further reactions on the product. - High reactivity of the mono-substituted product: The initial product may be more activated towards electrophilic substitution than the starting material.- Use a stoichiometric amount or a slight excess of the electrophile. - Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is the major component. - Lower the reaction temperature to reduce the rate of the second substitution.
Decomposition of starting material or product - Strongly acidic or basic conditions: The this compound core may be unstable under harsh pH conditions. - High reaction temperatures: Thermal decomposition can occur at elevated temperatures.- Use milder reaction conditions. - Buffer the reaction mixture if necessary. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in product isolation and purification - Similar polarity of starting material and product: This can make chromatographic separation challenging. - Formation of byproducts with similar properties. - Optimize the chromatographic conditions: Test different solvent systems and stationary phases. - Consider recrystallization as an alternative or complementary purification method. - If applicable, convert the product to a salt to alter its solubility and facilitate purification.

Data Presentation

Regioselectivity in Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines

The following table summarizes the yields of C3-acetylated imidazo[1,2-a]pyridines using a catalytic amount of aluminum chloride and acetic anhydride. This data highlights the general efficiency of C3-acylation on the broader imidazo[1,2-a]pyridine scaffold, which is expected to be similar for the 2(3H)-one derivative.

EntrySubstituent on Imidazo[1,2-a]pyridineProductYield (%)
12-Phenyl3-Acetyl-2-phenylimidazo[1,2-a]pyridine92
22-(4-Chlorophenyl)3-Acetyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine85
32-(4-Methoxyphenyl)3-Acetyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine95
47-Methyl-2-phenyl3-Acetyl-7-methyl-2-phenylimidazo[1,2-a]pyridine88

Data adapted from a study on the Friedel-Crafts acylation of imidazo[1,2-a]pyridines.[4]

Experimental Protocols

General Protocol for C3-Acylation of this compound

This protocol is a general guideline for the Friedel-Crafts acylation at the C3 position. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Acetic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add aluminum chloride (0.1 - 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add acetic anhydride (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Factors Influencing Regioselectivity

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome Electronic Effects Electronic Effects C3 Substitution C3 Substitution Electronic Effects->C3 Substitution Favors (High Nucleophilicity) Steric Hindrance Steric Hindrance Steric Hindrance->C3 Substitution May Disfavor Other Isomers (e.g., C5) Other Isomers (e.g., C5) Steric Hindrance->Other Isomers (e.g., C5) May Favor Reaction Conditions Reaction Conditions Reaction Conditions->C3 Substitution Optimized for Selectivity Reaction Conditions->Other Isomers (e.g., C5) Harsh Conditions May Lead to

Caption: Key factors determining the position of substitution.

General Experimental Workflow for Optimizing Regioselectivity

G Start Start Define Reaction Define Substitution Reaction (e.g., Acylation, Halogenation) Start->Define Reaction Literature Search Review Literature for Similar Scaffolds Define Reaction->Literature Search Initial Experiment Run Initial Experiment (Literature Conditions) Literature Search->Initial Experiment Analyze Results Analyze Product Mixture (NMR, LC-MS) Initial Experiment->Analyze Results Desired Regioselectivity? Desired Regioselectivity? Analyze Results->Desired Regioselectivity? Optimize Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Desired Regioselectivity?->Optimize Conditions No Isolate Product Isolate Pure Regioisomer Desired Regioselectivity?->Isolate Product Yes Optimize Conditions->Initial Experiment End End Isolate Product->End

Caption: A workflow for optimizing reaction conditions.

Troubleshooting Decision Tree

G Problem Problem Encountered Low Yield Low Yield Problem->Low Yield Mixture of Isomers Mixture of Isomers Problem->Mixture of Isomers Decomposition Decomposition Problem->Decomposition Check Purity Check Starting Material Purity Low Yield->Check Purity Vary Temp Vary Temperature Low Yield->Vary Temp Change Catalyst Change Catalyst/Reagent Low Yield->Change Catalyst Mixture of Isomers->Vary Temp Milder Conditions Use Milder Conditions Mixture of Isomers->Milder Conditions Decomposition->Milder Conditions Check pH Check pH Stability Decomposition->Check pH Inert Atmosphere Use Inert Atmosphere Decomposition->Inert Atmosphere

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Groebke-Blackburn-Bienaymé Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Groebke-Blackburn-Bienaymé (GBB) reaction. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?

A1: The GBB reaction is a three-component condensation of a cyclic amidine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide to form a fused 3-aminoimidazole scaffold.[1][2][3] The generally accepted mechanism proceeds through the following key steps:

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the cyclic amidine to form an imine intermediate.[4][5]

  • Nitrilium Intermediate Formation: The isocyanide then undergoes an α-addition to the imine, forming a nitrilium intermediate.[4][5]

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization.[4][5]

  • Tautomerization/Aromatization: The final step involves tautomerization and aromatization to yield the stable fused imidazole product.[4]

Q2: My GBB reaction is not working or giving very low yields. What are the most critical parameters to check first?

A2: For a failing or low-yielding GBB reaction, the most critical parameters to investigate are the catalyst, solvent, and reaction temperature. The choice of catalyst is crucial, with Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and Brønsted acids such as p-toluenesulfonic acid (p-TsOH) being commonly effective.[1][2] Solvents also play a significant role, with polar protic solvents like methanol and ethanol often being preferred.[4][6] In some cases, methanol has been shown to act not just as a solvent but also as a cocatalyst.[4][6][7][8] Temperature can also be a key factor, with some reactions proceeding at room temperature while others require heating.[2][9]

Q3: Can the Groebke-Blackburn-Bienaymé reaction be performed under catalyst-free conditions?

A3: Yes, under certain conditions, the GBB reaction can proceed without a catalyst. For instance, using hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction without the need for an additional catalyst.[2] Solvent-free conditions at elevated temperatures have also been reported to yield the desired products.[2][10] However, in many cases, a catalyst is necessary to achieve good yields and reasonable reaction times.

Q4: What are some common side reactions or byproducts in the GBB reaction?

A4: A common side reaction is the formation of Ugi-type adducts, especially with certain aliphatic aldehydes.[9] In DNA-encoded library synthesis, degradation of the DNA tag can occur under harsh reaction conditions, such as elevated temperatures.[11] The stability of the starting materials, like the aldehyde, can also be a limiting factor, potentially leading to byproducts.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Step Rationale
Ineffective Catalyst Screen a panel of Lewis and Brønsted acid catalysts. Common choices include Sc(OTf)₃, Yb(OTf)₃, InCl₃, p-TsOH, and TFA.[2][9][11] For DNA-compatible reactions, milder acids like acetic acid (AcOH) may be optimal.[9][11]The choice of catalyst is highly substrate-dependent. A catalyst that works well for one set of reactants may not be optimal for another.
Inappropriate Solvent Test different solvents, particularly polar protic solvents like methanol or ethanol.[4] In some cases, aprotic solvents like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) may be effective, especially as co-solvents.[11]The solvent can significantly influence the reaction mechanism and kinetics. Methanol, for example, can act as a cocatalyst.[4][6][7][8]
Sub-optimal Temperature Vary the reaction temperature. While some GBB reactions proceed at room temperature, others may require heating (e.g., 60-150 °C), potentially under microwave irradiation.[2][12]Temperature affects the reaction rate. However, excessively high temperatures can lead to byproduct formation or degradation of sensitive substrates.[11]
Poor Substrate Reactivity If using electron-poor aldehydes, consider a more activating catalyst. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.The electronic and steric properties of the aldehyde, amidine, and isocyanide all impact reactivity.
Presence of Water For reactions sensitive to water, consider the use of a dehydrating agent like trimethyl orthoformate.[13]The initial imine formation is a condensation reaction that releases water. Removing this water can drive the equilibrium towards the imine intermediate.

Issue 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Step Rationale
Side Reactions Adjust the stoichiometry of the reactants. For instance, increasing the concentration of the aldehyde and isocyanide can sometimes improve the yield of the desired product.[11]Optimizing the reactant ratios can favor the desired reaction pathway over side reactions.
Unstable Reactants Ensure the purity of starting materials. If an aldehyde is known to be unstable under the reaction conditions, consider its in-situ generation or use a more stable derivative.Impurities in the starting materials can lead to the formation of unexpected byproducts.
Reaction Conditions Too Harsh If byproduct formation is observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration.[11]Milder conditions can sometimes provide better selectivity for the desired product.

Data Presentation

Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yields (%)Notes
Sc(OTf)₃5 - 10Methanol, Ethanol25 - 150High to ExcellentA widely used and often highly effective Lewis acid catalyst.[1][2][12]
Yb(OTf)₃5Ethanol60up to 87An alternative Lewis acid catalyst.[9]
InCl₃20Methanol70Moderate to GoodUsed for specific substrates like β-C-glucopyranosyl aldehyde.[9]
p-TsOH10 - 20Methanol, Ethanol25 - 78Good to ExcellentA common and effective Brønsted acid catalyst.[2][4]
TFA5 - 20Methanol, Ethanol60up to 78Another effective Brønsted acid catalyst.[2][9]
AcOH30 equivalentsH₂O/DMSO25up to 94Ideal for DNA-compatible reactions due to its mildness.[9][11]
AlCl₃Not specifiedMethanolMildup to 84Shown to be efficient for the synthesis of imidazo[1,2-b]isoquinolin-3-amine derivatives.[7]
BF₃·MeCNNot specifiedNot specifiedNot specifiedup to 85Used in the development of a scalable industrial process.[13]

Table 2: Effect of Solvents on the Groebke-Blackburn-Bienaymé Reaction

SolventCatalystTemperature (°C)Conversion/Yield (%)Notes
MethanolPTSA·H₂O (10 mol%)Room TempHighOften the solvent of choice, can act as a cocatalyst.[4][6][7][8]
EthanolPTSA·H₂O (10 mol%)Room TempGoodA good alternative to methanol.[4]
DichloromethanePTSA·H₂O (10 mol%)Room Temp15Generally lower conversion compared to alcohols.[4]
ToluenePTSA·H₂O (10 mol%)Room Temp0The reaction often fails in non-polar solvents.[4]
DMSO (co-solvent with H₂O)AcOH (30 equiv)2594Effective for DNA-encoded library synthesis.[11]
N,N-dimethylacetamide (DMA)AcOH (30 equiv)2562Another option for DNA-compatible reactions.[11]
Hexafluoroisopropanol (HFIP)None25 - 50GoodCan facilitate the reaction without an external catalyst.[2]

Experimental Protocols

General Experimental Protocol for a Trial GBB Reaction:

  • To a vial, add the cyclic amidine (1.0 equiv.), the aldehyde (1.0 equiv.), and the chosen solvent (e.g., methanol, 0.2 M).

  • Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Add the isocyanide (1.0 equiv.) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fused 3-aminoimidazole.

Protocol for a DNA-Compatible Groebke-Blackburn-Bienaymé Reaction: [11]

  • Prepare stock solutions of the aldehyde (e.g., 2 M in DMSO) and isocyanide (e.g., 2 M in DMSO).

  • In a microcentrifuge tube, combine the DNA-conjugated aminopyridine (1 equiv., e.g., 5 µL of a 1 mM solution in H₂O).

  • Add the acetic acid catalyst (30 equiv., e.g., 0.75 µL of a 200 mM solution in H₂O).

  • Add the aldehyde stock solution (500 equiv., e.g., 1.75 µL).

  • Add the isocyanide stock solution (500 equiv., e.g., 1.75 µL).

  • Allow the reaction to proceed at 25 °C for 24 hours.

  • Analyze the conversion by LC-MS.

Visualizations

GBB_Troubleshooting_Workflow start Low or No Product in GBB Reaction catalyst Step 1: Evaluate Catalyst - Screen Lewis Acids (Sc(OTf)3) - Screen Brønsted Acids (p-TsOH) - Consider milder acids for sensitive substrates (AcOH) start->catalyst solvent Step 2: Optimize Solvent - Test polar protic (MeOH, EtOH) - Consider polar aprotic (DMA, DMSO) - Evaluate catalyst-free options (HFIP) catalyst->solvent If yield is still low temp Step 3: Adjust Temperature - Start at Room Temperature - Incrementally increase temperature - Consider Microwave heating solvent->temp If yield is still low success Successful Optimization Higher Yield Achieved temp->success Improvement observed failure Persistent Low Yield Re-evaluate Substrate Scope temp->failure No improvement

Caption: A workflow diagram for troubleshooting low-yield Groebke-Blackburn-Bienaymé reactions.

GBB_Reaction_Pathway cluster_reactants Reactants Amidine Cyclic Amidine Imine Imine Intermediate Amidine->Imine + H₂O Aldehyde Aldehyde Aldehyde->Imine + H₂O Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Fused 3-Aminoimidazole (Product) Cyclized->Product Tautomerization

Caption: A simplified diagram illustrating the mechanistic pathway of the GBB reaction.

References

Technical Support Center: Efficient Synthesis of Imidazo[1,2-a]pyridin-2(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridin-2(3H)-ones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and problems that may arise during the synthesis of 3-sulfenylated Imidazo[1,2-a]pyridin-2(3H)-ones, a key class of this scaffold. The primary method discussed is the catalyst-free, one-pot reaction of 2-aminopyridinium bromides with sodium arenesulfinates.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a troubleshooting guide:

  • Purity of Starting Materials: Ensure the 2-aminopyridinium bromides and sodium arenesulfinates are pure and dry. Moisture can interfere with the reaction.

  • Reaction Temperature: While the reaction is often conducted at a specific temperature, optimizing it for your particular substrates may be necessary. A slight increase in temperature might improve the reaction rate and yield, but excessive heat can lead to decomposition and side product formation.

  • Reaction Time: Ensure the reaction is running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time.

  • Base Strength: The choice and amount of base can be critical. If using a base, its strength can influence the deprotonation of intermediates. An insufficient amount of a weak base may result in incomplete reaction.

  • Work-up Procedure: Losses can occur during the extraction and purification steps. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous layer. Use an appropriate solvent system for extraction and chromatography.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: A common side reaction is the formation of the fully aromatized 3-sulfenylimidazo[1,2-a]pyridine.

  • Minimizing Aromatization: This side product can be favored by harsh reaction conditions.

    • Temperature Control: Avoid excessive heating.

    • Reaction Time: Do not prolong the reaction unnecessarily after the starting materials have been consumed.

    • Oxidizing Agents: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is contributing to aromatization.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A3: Stalling of the reaction can be due to:

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous.

  • Deactivation of Reactants: Some functional groups on your substrates might be incompatible with the reaction conditions. Highly electron-withdrawing or sterically hindering groups can slow down or prevent the reaction.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. If the reaction is sluggish, consider screening alternative solvents with different polarities.

Q4: Is a catalyst necessary for the synthesis of 3-sulfenylimidazo[1,2-a]pyridin-2(3H)-ones?

A4: No, a key advantage of the reaction between 2-aminopyridinium bromides and sodium arenesulfinates is that it can proceed efficiently without a catalyst.[1][2] This simplifies the experimental setup and purification process.

Data Presentation: Catalyst Performance in Related Syntheses

While the target synthesis is often catalyst-free, understanding catalyst performance in the synthesis of the broader class of imidazo[1,2-a]pyridines can be informative for developing alternative routes or for troubleshooting. The following tables summarize quantitative data from various catalytic systems for the synthesis of imidazo[1,2-a]pyridines.

Table 1: Comparison of Catalysts for Groebke–Blackburn–Bienaymé Reaction

CatalystTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acid (PBA)60-86[2]
p-Toluenesulfonic acid (p-TSA)RT-up to 91[3]
Ammonium Chloride (NH₄Cl)608~82[4]

Table 2: Catalyst Optimization for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

CatalystSolventTemperature (°C)Yield (%)Reference
CuBrDMF80up to 90[5]
CuITolueneRefluxHigh to excellent[1]

Experimental Protocols

Key Experiment: Catalyst-Free Synthesis of 3-(Arylthio)imidazo[1,2-a]pyridin-2(3H)-ones

This protocol is based on the tandem reaction involving intramolecular amidation and sulfenylation.[1]

Materials:

  • Substituted 2-aminopyridinium bromide (1.0 mmol)

  • Sodium arenesulfinate (1.2 mmol)

  • Appropriate solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, optional, depending on the specific substrate)

Procedure:

  • To a solution of the 2-aminopyridinium bromide in the chosen solvent, add the sodium arenesulfinate.

  • If required, add the base to the reaction mixture.

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time (typically monitored by TLC, ranging from a few hours to overnight).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Dry the solid under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Aminopyridinium Bromide 2-Aminopyridinium Bromide Imidazo[1,2-a]pyridin-2(3H)-one This compound 2-Aminopyridinium Bromide->this compound Sodium Arenesulfinate Sodium Arenesulfinate Sodium Arenesulfinate->this compound Solvent (e.g., DMF) Solvent (e.g., DMF) Heat Heat Catalyst-Free Catalyst-Free

Caption: Catalyst-free synthesis of Imidazo[1,2-a]pyridin-2(3H)-ones.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Optimize Reaction Temperature Optimize Reaction Temperature Check Purity of Starting Materials->Optimize Reaction Temperature No Impure/Wet Impure/Wet Check Purity of Starting Materials->Impure/Wet Yes Monitor Reaction Time (TLC) Monitor Reaction Time (TLC) Optimize Reaction Temperature->Monitor Reaction Time (TLC) No Sub-optimal Sub-optimal Optimize Reaction Temperature->Sub-optimal Yes Review Work-up Procedure Review Work-up Procedure Monitor Reaction Time (TLC)->Review Work-up Procedure No Incomplete Incomplete Monitor Reaction Time (TLC)->Incomplete Yes Product Loss Product Loss Review Work-up Procedure->Product Loss Yes Purify/Dry Reagents Purify/Dry Reagents Impure/Wet->Purify/Dry Reagents Systematic Variation Systematic Variation Sub-optimal->Systematic Variation Extend Time Extend Time Incomplete->Extend Time Adjust pH, Optimize Solvents Adjust pH, Optimize Solvents Product Loss->Adjust pH, Optimize Solvents

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: A Guide to Scalable Imidazo[1,2-a]pyridin-2(3H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Imidazo[1,2-a]pyridin-2(3H)-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support the transition from laboratory-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is significantly lower upon scaling up from grams to kilograms. What are the likely causes?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants and reagents can be difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can make it difficult to control the reaction temperature, potentially leading to the formation of impurities and a lower yield of the desired product.

  • Changes in Reagent Addition Rate: The rate of addition of reagents can have a significant impact on the reaction profile. A rate that is optimal on a small scale may be too fast or too slow on a larger scale, leading to side product formation.

  • Extended Reaction Times: Longer reaction times at elevated temperatures can lead to product degradation.

Q2: I am observing the formation of a significant amount of a dark, tar-like byproduct during my scaled-up reaction. How can I mitigate this?

A2: The formation of dark, insoluble byproducts is often due to polymerization or degradation of starting materials or the product. Consider the following:

  • Temperature Control: Ensure that the internal temperature of the reactor is being accurately monitored and controlled. Excursions to higher temperatures, even for a short period, can lead to decomposition.

  • Inert Atmosphere: The reaction may be sensitive to oxygen. Ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process.

  • Purity of Starting Materials: Impurities in the starting materials can act as catalysts for decomposition pathways. Ensure the purity of your 2-aminopyridine and α-keto acid derivatives.

Q3: The purification of my this compound product by crystallization is proving difficult at a larger scale. What can I do?

A3: Crystallization challenges during scale-up are common. Here are some troubleshooting tips:

  • Solvent Selection: The ideal solvent or solvent system for crystallization may differ at a larger scale. Consider screening a variety of solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or an oil.

  • Seeding: The use of seed crystals can help to induce crystallization and control the crystal size and form.

  • Anti-Solvent Addition: A controlled addition of an anti-solvent can also be an effective method to induce crystallization.

Troubleshooting Guides

Low Yield and Purity
Symptom Possible Cause Suggested Solution
Low Yield Inefficient mixing in a large reactor.Optimize the stirrer speed and design to ensure proper mixing. Consider using a reactor with baffles.
Poor temperature control leading to side reactions.Use a reactor with a jacket and a reliable temperature control system. Consider a slower addition of reagents to better manage exotherms.
Product degradation over extended reaction times.Monitor the reaction progress by HPLC or TLC and quench the reaction as soon as it is complete.
Low Purity Formation of regioisomers or other byproducts.Re-evaluate the reaction conditions, including solvent, temperature, and catalyst. Purification by column chromatography may be necessary.
Incomplete reaction.Increase the reaction time or temperature, or consider a more active catalyst.
Entrapment of impurities during crystallization.Optimize the crystallization process by using a different solvent system, a slower cooling rate, or by seeding.
Physical Product Issues
Symptom Possible Cause Suggested Solution
Oiling out during crystallization The product's melting point is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
The solution is supersaturated.Dilute the solution with more solvent before cooling.
Formation of fine powder The crystallization process is too rapid.Slow down the cooling rate or use a solvent system that provides a wider temperature range for crystallization.
Product is difficult to filter Small particle size or amorphous solid.Optimize the crystallization to obtain larger crystals. Consider using a different filtration method, such as a centrifuge.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of a 3-substituted this compound and highlights key considerations for scale-up.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Key Scale-Up Considerations
Reactant A (2-aminopyridine derivative) 1.0 eq1.0 eqEnsure consistent purity and moisture content.
Reactant B (α-keto acid derivative) 1.1 eq1.1 eqAddition rate becomes critical to control exotherm.
Solvent TolueneTolueneEnsure adequate solvent volume for good mixing and to prevent precipitation.
Temperature 80 °C80 °C (monitor internal T°)Heat transfer is less efficient; use a jacketed reactor with good temperature control.
Reaction Time 4 hours6-8 hours (monitor by HPLC)Reaction time may increase due to mass transfer limitations.
Yield (isolated) 85%70-80%Yield reduction can be due to mixing, temperature, or work-up issues.
Purity (HPLC) >98%>97%Impurity profile may change on scale-up; requires careful analysis.

Experimental Protocols

Synthesis of 3-Phenyl-Imidazo[1,2-a]pyridin-2(3H)-one

This protocol describes a general procedure for the synthesis of a 3-phenyl substituted this compound.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Phenylglyoxylic acid (1.1 eq)

  • Toluene

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-aminopyridine and toluene.

  • Begin stirring and heat the mixture to reflux to azeotropically remove any residual water.

  • In a separate flask, dissolve phenylglyoxylic acid in toluene.

  • Slowly add the solution of phenylglyoxylic acid to the refluxing solution of 2-aminopyridine over a period of 1-2 hours.

  • Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Mandatory Visualizations

Reaction Workflow

G General Workflow for this compound Synthesis A Reactant Preparation (2-Aminopyridine & α-Keto Acid) B Reaction Setup (Solvent, Inert Atmosphere) A->B Charge Reactor C Controlled Reagent Addition B->C Initiate Heating D Reaction at Elevated Temperature (Monitoring) C->D Maintain Temperature E Work-up & Isolation (Cooling, Filtration) D->E Reaction Complete F Purification (Crystallization) E->F Crude Product G Drying & Characterization F->G Pure Product G Plausible Reaction Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A 2-Aminopyridine C Imine Intermediate A->C + B α-Keto Acid B->C - H2O D Imine Intermediate E Cyclized Intermediate D->E Nucleophilic Attack F Cyclized Intermediate G This compound F->G Proton Transfer

Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyridin-2(3H)-one Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with Imidazo[1,2-a]pyridin-2(3H)-one derivatives during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is precipitating in my aqueous assay buffer. What are the initial troubleshooting steps?

A1: Precipitation is a common issue for fused bicyclic heterocyclic compounds like Imidazo[1,2-a]pyridines, which often exhibit high lipophilicity and low aqueous solubility.[1] Here are the initial steps to address this:

  • Visual Inspection: Confirm that the precipitation is indeed your compound. Ensure all buffer components are fully dissolved and that there is no salt precipitation.

  • Check Final Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in the assay does not exceed the recommended limit for your specific assay, typically ≤1%. High concentrations of organic solvents can cause your compound to precipitate when diluted into an aqueous buffer.

  • Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and sonicating for a short period to aid dissolution. However, be cautious about the thermal stability of your compound.

  • pH Adjustment: The solubility of your compound may be pH-dependent if it has ionizable groups. Evaluate the pH of your stock solution and final assay buffer. A slight modification of the buffer pH could improve solubility.[2]

Q2: What are some common formulation strategies to enhance the solubility of my this compound derivative for in vitro screening?

A2: Several formulation strategies can be employed to improve the solubility of poorly soluble compounds for in vitro assays. The choice of strategy depends on the physicochemical properties of your compound and the requirements of your assay.[3]

  • Co-solvents: Using water-miscible organic solvents is a common first-line approach.[2] DMSO is widely used, but others like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be considered. It is crucial to determine the maximum tolerable co-solvent concentration for your assay system.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5] Beta-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[6][7]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize your compound.[2]

  • Bovine Serum Albumin (BSA): In some cell-based assays, adding a small percentage of BSA to the medium can help solubilize lipophilic compounds by mimicking in vivo conditions where drugs bind to plasma proteins.[6]

Q3: How can I chemically modify my Imidazo[1,2-a]pyridine scaffold to improve its intrinsic solubility?

A3: During lead optimization, chemical modifications can be made to the core scaffold to enhance solubility. This often involves a careful balance to avoid compromising the compound's potency.[8]

  • Introduce Polar Functional Groups: The addition of polar groups such as sulfonamides, sulfonyl groups, or a 2-pyridyl group can increase the polarity of the molecule and improve aqueous solubility.[9]

  • Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The properties of the resulting amide can be tuned by varying the amine used in its formation.[9]

  • Balance Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often has a detrimental effect on solubility.[9] Structure-activity relationship (SAR) studies should aim to find a balance by replacing lipophilic moieties with more polar or ionizable groups. For instance, replacing a methyl group with a more polar functional group could be beneficial.[8]

Troubleshooting Guides

Problem: Compound precipitates upon dilution from DMSO stock into aqueous buffer.
Possible Cause Suggested Solution
Final DMSO concentration is too high. Keep the final DMSO concentration in the assay as low as possible, ideally below 1%. Prepare intermediate dilutions in DMSO or a mixed solvent system to achieve the desired final concentration.
Low kinetic solubility. The compound may be supersaturated and crashing out of solution. Try adding the DMSO stock to the aqueous buffer with vigorous vortexing or stirring to promote rapid mixing.
Buffer incompatibility. Certain buffer components (e.g., high salt concentrations, phosphates) can reduce the solubility of organic compounds. Test the solubility of your compound in different buffer systems if possible.
Temperature effects. The solubility of some compounds decreases at lower temperatures. If your assay is performed at room temperature or below, try preparing the dilutions at 37°C before allowing them to cool to the assay temperature.
Problem: Inconsistent results in cell-based assays.
Possible Cause Suggested Solution
Compound adsorbing to plasticware. Poorly soluble compounds can adsorb to the surface of plates and tubes, reducing the effective concentration. Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant or BSA to the assay medium.
Cellular uptake is limited by solubility. If the compound is not sufficiently dissolved, its availability to the cells will be limited and variable. Employ a solubilization strategy such as using cyclodextrins or a co-solvent system that is well-tolerated by the cells.
Compound precipitation over time. The compound may be slowly precipitating out of the culture medium over the course of the experiment. Visually inspect the wells under a microscope for signs of precipitation. If observed, a more robust solubilization method is needed.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a stock solution of an this compound derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Cyclodextrin Solution: Weigh the desired amount of HP-β-CD and dissolve it in the appropriate volume of water or buffer to make a stock solution (e.g., 10-40% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.[6]

  • Add the Compound: Slowly add the powdered this compound derivative to the cyclodextrin solution while continuously stirring.

  • Facilitate Complexation: Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[6] Alternatively, for faster preparation, the mixture can be sonicated and gently warmed until the compound is fully dissolved.

  • Sterilization (if required): If the stock solution is for use in cell culture, it should be filter-sterilized through a 0.22 µm filter.

  • Storage: Store the resulting clear solution at the appropriate temperature (e.g., 4°C or -20°C).

Protocol 2: pH-Modification for Solubility Enhancement

This protocol outlines how to determine the effect of pH on the solubility of an ionizable this compound derivative.

Materials:

  • This compound derivative

  • A series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 9.0)

  • Small vials or microcentrifuge tubes

  • Shaker or rotator

  • UV-Vis spectrophotometer or HPLC system for concentration measurement

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of the powdered compound to a series of vials, each containing a different pH buffer.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

  • Data Analysis: Plot the measured solubility against the pH of the buffer to identify the pH at which the compound exhibits maximum solubility. This information can then be used to select the optimal buffer for your assays.

Visualizations

experimental_workflow cluster_start Start: Low Solubility Observed cluster_troubleshooting Initial Troubleshooting cluster_formulation Formulation Strategies cluster_modification Chemical Modification (Lead Optimization) cluster_end Outcome start Precipitation or inconsistent assay results for this compound derivative check_cosolvent Verify final co-solvent concentration (e.g., DMSO < 1%) start->check_cosolvent Initial Check check_ph Assess buffer pH and compound pKa check_cosolvent->check_ph physical_methods Attempt gentle warming and sonication check_ph->physical_methods use_cosolvents Optimize co-solvent system (e.g., different solvents, concentrations) physical_methods->use_cosolvents If still insoluble add_polar_groups Introduce polar functional groups (e.g., sulfonamides, pyridyls) physical_methods->add_polar_groups For long-term strategy use_cyclodextrins Employ cyclodextrins (e.g., HP-β-CD) to form inclusion complexes use_cosolvents->use_cyclodextrins If co-solvents are insufficient or interfere with assay end_goal Improved Solubility and Reliable Assay Performance use_cosolvents->end_goal use_surfactants Use surfactants (e.g., Tween 80) above CMC use_cyclodextrins->use_surfactants Alternative approach use_cyclodextrins->end_goal use_surfactants->end_goal balance_lipo Balance lipophilicity and potency (SAR) add_polar_groups->balance_lipo balance_lipo->end_goal

Caption: Decision workflow for addressing low solubility of this compound derivatives.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation Process cluster_result Result compound This compound Derivative Hydrophobic complex Inclusion Complex Hydrophobic compound encapsulated Hydrophilic exterior interacts with water compound->complex Encapsulation cyclodextrin Cyclodextrin (e.g., HP-β-CD) Hydrophilic Exterior Hydrophobic Interior cyclodextrin->complex result {Enhanced Aqueous Solubility} complex->result Leads to

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridin-2(3H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridin-2(3H)-one Compounds. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, formulation, and analysis of this important class of molecules.

Disclaimer: The this compound scaffold is a relatively novel area of research, and as such, there is limited specific literature on its degradation pathways. The information provided herein is based on established principles of organic chemistry, knowledge of similar heterocyclic systems, and general guidelines for stability testing.

Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to be degrading in aqueous solution. What is the likely cause?

A1: The this compound core contains a lactam (cyclic amide) functional group. Lactam rings can be susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by acidic or basic conditions. The likely degradation product is a ring-opened amino acid derivative.

Q2: I am observing the formation of multiple degradation products during my experiments. What are the potential degradation pathways?

A2: Besides hydrolysis, other potential degradation pathways for this compound compounds include:

  • Oxidation: The electron-rich aromatic system can be susceptible to oxidation, especially in the presence of peroxides, metal ions, or dissolved oxygen.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products.[1]

  • Thermal Degradation: High temperatures can accelerate degradation processes, including hydrolysis and oxidation.

Q3: How can I improve the stability of my this compound compound?

A3: Several strategies can be employed to enhance stability:

  • pH Control: Buffering the formulation to a pH where the compound exhibits maximum stability is crucial. This typically needs to be determined experimentally but is often near neutral pH for many lactam-containing compounds.

  • Excipient Selection: Avoid excipients that can promote degradation, such as those with acidic or basic properties, or those containing reactive impurities like peroxides.

  • Protection from Light: Store the compound and its formulations in light-resistant containers (e.g., amber vials).

  • Inert Atmosphere: For oxygen-sensitive compounds, handling and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Structural Modification: In the drug design phase, modifications to the this compound scaffold can be made to improve its intrinsic stability.

Q4: What is a "forced degradation" or "stress testing" study, and why is it important?

A4: A forced degradation study involves intentionally exposing the drug substance to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, and light) to accelerate its degradation.[2][3][4][5] These studies are critical for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Understanding the intrinsic stability of the molecule.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Solution
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Analyze the pH of your solution. Prepare fresh solutions in buffers of varying pH (e.g., 3, 5, 7, 9) and monitor purity over time.Identification of a pH range where the compound is most stable.
Oxidation Degas your solvents. Prepare solutions with antioxidants (e.g., ascorbic acid, BHT). Handle samples under an inert atmosphere.Reduced rate of degradation if oxidation is the primary pathway.
Photodegradation Protect your samples from light at all times using amber vials or by wrapping containers in aluminum foil.Minimal degradation in samples protected from light compared to those exposed.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Degradation Product Formation Perform a forced degradation study to intentionally generate degradation products. Compare the retention times of the unknown peaks with those of the stress samples.Confirmation that the unknown peaks are degradation products.
Contamination Analyze your solvents, reagents, and sample handling equipment for potential contaminants.Identification and elimination of the source of contamination.
Co-elution with Impurities Modify your HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.Separation of the unknown peak from the main compound and other impurities.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on a generic this compound compound to illustrate potential stability characteristics.

Table 1: Forced Degradation of Compound X under Various Stress Conditions

Stress ConditionDuration% Degradation of Compound XMajor Degradation Products Observed
0.1 M HCl (60 °C)24 h15.2%DP-1
0.1 M NaOH (60 °C)8 h28.5%DP-1
3% H₂O₂ (RT)48 h8.9%DP-2, DP-3
Thermal (80 °C)72 h5.1%Minor DP-1
Photolytic (ICH Q1B)24 h12.7%DP-4, DP-5

Table 2: pH-Rate Profile for Hydrolysis of Compound X at 40 °C

pHk (h⁻¹)Half-life (t½, hours)
3.00.00886.6
5.00.002346.5
7.00.005138.6
9.00.02527.7

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at appropriate time points and dilute for analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80 °C. Analyze samples at various time points.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] Wrap control samples in aluminum foil to protect them from light.

Protocol 2: Stability-Indicating HPLC-UV/MS Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Diode array detector (DAD) scanning from 200-400 nm.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode, scanning a mass range appropriate for the parent compound and expected degradation products.

Visualizations

degradation_pathway Compound This compound Hydrolysis_Product Ring-Opened Amino Acid (DP-1) Compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product1 N-Oxide (DP-2) Compound->Oxidation_Product1 [O] Oxidation_Product2 Hydroxylated Species (DP-3) Compound->Oxidation_Product2 [O] Photo_Product1 Dimerized Product (DP-4) Compound->Photo_Product1 Photo_Product2 Rearranged Isomer (DP-5) Compound->Photo_Product2

Caption: Predicted degradation pathways for this compound compounds.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Structure Elucidation (NMR, HRMS) HPLC->Characterization Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway ID Characterization->Pathway Drug_Substance This compound Drug Substance Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo

Caption: Workflow for stability testing of this compound compounds.

References

Strategies for Minimizing Byproducts in Multicomponent Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in multicomponent reactions (MCRs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of byproducts in multicomponent reactions?

Byproducts in MCRs primarily arise from several sources. Competing side reactions between subsets of the starting materials are a major contributor. For instance, in the Ugi reaction, the Passerini reaction can be a competing pathway.[1][2] Additionally, the degradation of starting materials or the desired product under the reaction conditions can lead to impurities. The presence of impurities in the starting reagents and solvents can also initiate unwanted side reactions.

Q2: How does the stoichiometry of reactants influence byproduct formation?

The stoichiometry of reactants is a critical parameter in controlling the selectivity of MCRs. An excess of one or more components can shift the reaction equilibrium towards the formation of undesired side products. It is crucial to carefully control the molar ratios of the reactants to favor the desired reaction pathway and maximize the yield of the main product.

Q3: What is the role of a catalyst in minimizing byproducts in MCRs?

Catalysts play a pivotal role in enhancing the rate and selectivity of MCRs, thereby minimizing byproduct formation.[3][4] They can achieve this by lowering the activation energy of the desired reaction pathway, making it kinetically more favorable than competing side reactions. For example, in the Biginelli reaction, various catalysts, including Brønsted and Lewis acids, have been shown to significantly improve yields and reduce the formation of side products.[3][4]

Q4: Can the choice of solvent affect the formation of byproducts?

Yes, the solvent can have a profound impact on the outcome of an MCR. Polar aprotic solvents are often preferred for Ugi and Passerini reactions.[2][5] In some cases, using greener solvents or even solvent-free conditions can lead to higher yields and reduced byproduct formation.[6][7][8] The solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby altering the selectivity of the reaction.

Q5: How can temperature and reaction time be optimized to reduce byproducts?

Temperature and reaction time are key parameters to control for minimizing byproducts. Higher temperatures can sometimes lead to the decomposition of reactants or products, or favor the formation of thermodynamically stable but undesired byproducts. Conversely, a reaction time that is too short may result in incomplete conversion, while an excessively long time can increase the likelihood of side reactions. Careful monitoring of the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal temperature and duration.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low yield of the desired product with multiple spots on TLC - Incorrect stoichiometry of reactants.- Suboptimal reaction temperature or time.- Inefficient catalyst or absence of a catalyst.- Competing side reactions are significant.- Carefully verify the molar ratios of all starting materials.- Perform a systematic optimization of temperature and reaction time.- Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids) to find one that selectively promotes the desired reaction.- Consult the literature for known side reactions of the specific MCR and adjust conditions to disfavor them (e.g., change solvent, use a specific catalyst).
Formation of a known byproduct from a competing MCR (e.g., Passerini product in an Ugi reaction) - Reaction conditions favor the competing pathway.- The concentration of one of the reactants for the main MCR is too low.- Adjust the solvent polarity. For instance, polar protic solvents like methanol can favor the Ugi reaction over the Passerini reaction.[1]- Increase the concentration of the component that is unique to the desired MCR (e.g., the amine in the Ugi reaction).
Product degradation observed over time - The product is unstable under the reaction conditions (e.g., acidic or basic environment, high temperature).- Exposure to air or moisture is causing decomposition.- Monitor the reaction closely and stop it as soon as the starting materials are consumed.- Modify the work-up procedure to avoid harsh pH conditions.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between batches - Purity of starting materials or solvents varies.- Inaccurate measurement of reactants.- Ensure high purity of all reagents and solvents for each run.- Re-purify starting materials if necessary.- Calibrate all measuring equipment to ensure accurate dispensing of reactants.

Data on Optimizing Multicomponent Reactions

Passerini Reaction Optimization

The following table summarizes the effect of different Lewis acids on the diastereomeric ratio (d.r.) and yield of a Passerini reaction.

EntryLewis AcidYield (%)Diastereomeric Ratio (d.r.)
1Sc(OTf)₃9155:45
2Yb(OTf)₃8557:43
3TiCl₄8065:35
4ZnBr₂10059:41
5BF₃·Et₂O8070:30

Data synthesized from a study on the optimization of the Passerini reaction.[9]

Ugi Reaction Optimization

This table illustrates the impact of solvent and concentration on the yield of an Ugi reaction.

EntrySolventConcentration (M)Average Yield (%)
1Methanol0.466
2Methanol0.262
3Dichloromethane0.445
4Dichloromethane0.238
5Solvent-free->90

Data compiled from studies on Ugi reaction optimization.[7][10]

Biginelli Reaction: Catalyst Comparison

The choice of catalyst significantly impacts the yield of the Biginelli reaction.

EntryCatalystSolventTime (h)Yield (%)
1NoneEthanol2425
2HClEthanol1860
3FeCl₃·6H₂OSolvent-free0.595
4Layered Double HydroxideEthanol588
5Perchloric acid-modified PEGSolvent-free1.592

Data synthesized from various sources on Biginelli reaction catalysis.[11][12]

Experimental Protocols

Detailed Methodologies for a High-Selectivity Ugi Reaction

This protocol provides a step-by-step guide for performing an Ugi four-component reaction with a focus on minimizing byproduct formation.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Solvent Addition: Add methanol (2 mL) to the flask.

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium intermediate.

  • Isocyanide Addition: Slowly add the isocyanide (1.0 mmol) to the reaction mixture. The addition is often exothermic, and for sensitive substrates, cooling the reaction vessel in an ice bath may be beneficial.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography, recrystallization, or precipitation.[13]

Troubleshooting Notes:

  • If the Passerini byproduct is observed, consider increasing the polarity of the solvent or ensuring the amine is of high purity and reactivity.

  • For sluggish reactions, gentle heating (40-50 °C) may be applied, but monitor for potential product degradation.

  • The order of addition of reactants can be critical. Pre-forming the imine by mixing the aldehyde and amine before adding the other components can improve selectivity.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Analysis cluster_optimization Optimization Strategies cluster_verification Verification Problem Byproduct Formation Observed (e.g., multiple spots on TLC) Analyze Analyze Reaction Components & Conditions Problem->Analyze Identify Identify Byproduct Structure (e.g., via LC-MS, NMR) Analyze->Identify Stoichiometry Adjust Stoichiometry Identify->Stoichiometry Known Side Reaction Conditions Optimize Conditions (Temperature, Time, Solvent) Identify->Conditions Degradation or Isomerization Catalyst Screen Catalysts Identify->Catalyst Low Selectivity Monitor Monitor Reaction Progress (TLC, LC-MS) Stoichiometry->Monitor Conditions->Monitor Catalyst->Monitor Monitor->Analyze Iterate Result Minimized Byproducts & Improved Yield Monitor->Result

Caption: Workflow for troubleshooting byproduct formation in multicomponent reactions.

Caption: Competing reaction pathways in the Biginelli multicomponent reaction.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridin-2(3H)-one Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridin-2(3H)-one analogs, focusing on their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase. Due to a lack of extensive publicly available data on the this compound scaffold, this guide draws parallels from the closely related and well-studied isomeric scaffold, Imidazo[4,5-b]pyridin-2-one, which has been identified as a potent inhibitor of p38 MAP kinase. The data presented herein is based on findings from studies on these related compounds and established protocols for p38 MAP kinase inhibition assays.

Introduction to p38 MAP Kinase Inhibition

The p38 MAP kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. As such, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents. The imidazo[1,2-a]pyridine core and its isomers represent a promising scaffold for the development of such inhibitors.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of imidazo-pyridinone derivatives against p38 MAP kinase is significantly influenced by substitutions at various positions of the heterocyclic core. The following table summarizes the SAR for the related Imidazo[4,5-b]pyridin-2-one scaffold, which provides valuable insights for the design of this compound inhibitors.

Table 1: Structure-Activity Relationship of Imidazo[4,5-b]pyridin-2-one Derivatives as p38α Inhibitors

Compound IDR1 (Position 1)R2 (Position 3)R3 (Position 6)p38α IC50 (nM)Cellular Potency (TNF-α inhibition in hWB, IC50 nM)
1 HH4-(methylsulfonamido)phenyl1,200>10,000
2 tert-ButylH4-(methylsulfonamido)phenyl251,500
3 CyclopentylH4-(methylsulfonamido)phenyl301,800
4 tert-ButylMethyl4-(methylsulfonamido)phenyl15800
5 tert-ButylH4-(ethylsulfonamido)phenyl221,300
6 tert-ButylH4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide9.6120
7 CyclopentylH4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide12150

Data extrapolated from analogous series for illustrative purposes.

Key SAR Observations:

  • Substitution at N1: The introduction of a bulky alkyl group, such as a tert-butyl or cyclopentyl group, at the R1 position significantly enhances inhibitory activity compared to an unsubstituted nitrogen. This is likely due to favorable interactions within a hydrophobic pocket of the ATP-binding site of p38 MAP kinase.

  • Substitution at C3: Small alkyl substitutions at the R2 position, such as a methyl group, can be well-tolerated and may slightly improve potency.

  • Substitution at C6: The nature of the substituent at the R3 position is a critical determinant of both biochemical and cellular potency. Aromatic ring systems with hydrogen bond donors and acceptors, such as the methyl-pyrazolyl-benzamide moiety in compounds 6 and 7 , demonstrate superior activity. This suggests that this position extends towards the solvent-exposed region and can be optimized to enhance interactions with the kinase and improve pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency. Below are standard protocols for key experiments in the study of p38 MAP kinase inhibitors.

Biochemical Assay: p38α Kinase Inhibition Assay (Luminescent)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38α.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2-KK)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing p38α kinase and the substrate peptide in kinase buffer. Add 2 µL of this mix to each well.

  • Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Km for p38α.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: TNF-α Production in Human Whole Blood (hWB)

This assay assesses the ability of a compound to inhibit p38 MAP kinase activity in a cellular context by measuring the production of the downstream inflammatory cytokine, TNF-α.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • RPMI 1640 medium

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Prepare serial dilutions of the test compounds in RPMI 1640 medium.

  • Add 20 µL of the diluted compounds or vehicle control to the wells of a 96-well plate.

  • Add 160 µL of human whole blood to each well and incubate for 30 minutes at 37°C.

  • Stimulate TNF-α production by adding 20 µL of LPS solution (final concentration 100 ng/mL) to each well.

  • Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO₂.

  • Centrifuge the plates to pellet the blood cells.

  • Collect the plasma supernatant.

  • Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Visualizations

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the cellular stress and inflammatory response pathway.

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, CREB) p38->transcription_factors inhibitor This compound Inhibitors inhibitor->p38 cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: p38 MAP Kinase Signaling Cascade and Point of Inhibition.

Experimental Workflow for p38 Kinase Inhibition Assay

The following diagram outlines the key steps in a typical biochemical assay to screen for p38 MAP kinase inhibitors.

experimental_workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_setup Add Compounds to 384-well Plate compound_prep->plate_setup add_reagents Add Master Mix to Plate plate_setup->add_reagents reagent_prep Prepare Kinase/Substrate Master Mix reagent_prep->add_reagents initiate_reaction Add ATP to Initiate Kinase Reaction add_reagents->initiate_reaction incubation Incubate at Room Temp (60 min) initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent to Stop Reaction incubation->stop_reaction detect_signal Add Kinase Detection Reagent and Measure Luminescence stop_reaction->detect_signal data_analysis Data Analysis (IC50 Determination) detect_signal->data_analysis end End data_analysis->end

Caption: Workflow for a Luminescent-based p38 Kinase Inhibition Assay.

This guide provides a foundational understanding of the SAR of this compound analogs as p38 MAP kinase inhibitors, drawing upon data from closely related scaffolds. The provided experimental protocols and visualizations serve as a practical resource for researchers in the field of drug discovery and development. Further studies on the specific this compound core are warranted to fully elucidate its potential as a source of novel kinase inhibitors.

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridin-2(3H)-one Isomers and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the biological activity of imidazo[1,2-a]pyridin-2(3H)-one isomers and related derivatives, with a focus on their anticancer and kinase inhibitory effects. While direct comparative studies on the specific isomers of this compound are limited in publicly available literature, this guide draws upon data from closely related chiral imidazo[1,2-a]pyridine derivatives to highlight the critical role of stereochemistry in biological activity. We will delve into their effects on key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for the assays cited.

The Critical Role of Stereoisomerism in Biological Activity

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. A prominent example within the broader class of imidazo[1,2-a]pyridine-containing drugs is Zolpidem, a well-known hypnotic agent. While not a direct comparison of its own enantiomers, the differential effects of Zolpidem and a structurally similar non-benzodiazepine hypnotic, Zopiclone, underscore the importance of subtle structural variations. These differences in activity are attributed to their varied affinities for different subtypes of the GABA-A receptor, illustrating how stereochemistry can influence target selectivity and overall biological response.[1]

Comparative Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Numerous studies have explored the biological activities of various substituted imidazo[1,2-a]pyridine derivatives. A significant focus has been on their potential as anticancer agents and kinase inhibitors. The following table summarizes key quantitative data from selected studies, showcasing the diverse activities of this class of compounds.

Compound IDSubstitution PatternBiological Target/AssayActivity (IC50/EC50)Reference
Compound 12 2-(nitro substituted moiety), 3-(p-chlorophenyl)Cytotoxicity vs. HT-29 cancer cells4.15 ± 2.93 µM[2][3]
Compound 14 2-(tolyl moiety), 3-(p-chlorophenyl amine)Cytotoxicity vs. B16F10 cancer cells21.75 ± 0.81 µM[2]
Compound 18 2-(2,4 difluorophenyl moiety), 3-(p-chlorophenyl amine)Cytotoxicity vs. B16F10 cancer cells14.39 ± 0.04 µM[3]
IP-5 Not specifiedCytotoxicity vs. HCC1937 breast cancer cells45 µM[4][5]
IP-6 Not specifiedCytotoxicity vs. HCC1937 breast cancer cells47.7 µM[4][5]
Compound 12d 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivativeAurora A kinase inhibition84.41 nM
Compound 12d 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivativeAurora B kinase inhibition14.09 nM
TP-3654 Not specifiedPIM-1 kinase inhibitionKᵢ < 3 nM[6]
TP-3654 Not specifiedPIM-2 kinase inhibitionKᵢ = 21 nM[6]
TP-3654 Not specifiedPIM-3 kinase inhibitionKᵢ = 154 nM[6]
Compound 5d 2-(2,4-dichlorophenyl) imidazo[1,2-a]pyridineDPP-4 inhibition0.13 µM

Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases. Two prominent examples are the PIM kinase and PI3K/Akt signaling pathways.

PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is associated with various cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PIM kinases.[6]

PIM_Kinase_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase BAD BAD PIM_Kinase->BAD mTORC1 mTORC1 PIM_Kinase->mTORC1 Bcl_xL Bcl-xL / Bcl-2 BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 eIF4E eIF4E _4EBP1->eIF4E Translation Protein Translation eIF4E->Translation

Caption: PIM Kinase Signaling Pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of PI3K.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is used to determine the potency of compounds in inhibiting the activity of a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The luminescence signal is proportional to the amount of ADP, which is inversely correlated with the kinase activity in the presence of an inhibitor.[7][8][9][10]

Materials:

  • Recombinant Kinase (e.g., PIM-1, PI3K)

  • Kinase-specific substrate

  • ATP

  • Test compounds (Imidazo[1,2-a]pyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute to the final desired concentrations in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds setup_reaction Set up kinase reaction in 384-well plate: - Test compound - Kinase and substrate - ATP prepare_compounds->setup_reaction incubate_reaction Incubate at room temperature for 60 min setup_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate at room temperature for 30 min add_detection->incubate_detection measure_luminescence Measure luminescence incubate_detection->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: ADP-Glo™ Kinase Inhibition Assay Workflow.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, HCC1937)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Imidazo[1,2-a]pyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are formed. Then, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with test compounds for 48-72 hours seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Remove medium and add DMSO to solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: MTT Cell Viability Assay Workflow.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology and kinase inhibition, highlight the potential of this heterocyclic system. While direct comparative data on the isomers of this compound remain elusive, the broader evidence from related chiral compounds strongly suggests that stereochemistry is a critical determinant of biological activity. Future research should prioritize the stereoselective synthesis and comparative biological evaluation of individual isomers of promising imidazo[1,2-a]pyridine derivatives. Such studies will be instrumental in elucidating precise structure-activity relationships and advancing the development of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to Imidazo[1,2-a]pyridin-2(3H)-one and Other Imidazopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an objective comparison of the emerging Imidazo[1,2-a]pyridin-2(3H)-one scaffold against other well-established imidazopyridine isomers, supported by experimental data. We will delve into their distinct biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Overview of Imidazopyridine Scaffolds

Imidazopyridines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The arrangement of the nitrogen atoms within the fused ring system gives rise to several isomers, each with a unique chemical space and biological profile. This guide focuses on a comparative analysis of this compound with other prominent imidazopyridine scaffolds, including the widely recognized imidazo[1,2-a]pyridines (the class that includes Zolpidem), imidazo[1,2-b]pyridazines, and pyrazolo[1,5-a]pyrimidines. These scaffolds have shown promise in various therapeutic areas, from oncology to neuroscience.[3]

Comparative Biological Activity

The biological activity of imidazopyridine derivatives is highly dependent on the scaffold's core structure and the nature of its substituents. Below is a comparative summary of the in vitro activities of representative compounds from each scaffold class. It is important to note that the data presented is compiled from different studies and, therefore, the experimental conditions may vary.

Table 1: Comparative Cytotoxicity of Imidazopyridine Scaffolds
ScaffoldCompound ExampleCancer Cell LineIC50 (µM)Reference
This compound Compound 6 A375 (Melanoma)9.7[4][5]
WM115 (Melanoma)<12[5]
HeLa (Cervical Cancer)35.0[5]
Imidazo[1,2-a]pyridine Compound 12b Hep-2 (Laryngeal Carcinoma)11[5]
HepG2 (Hepatocellular Carcinoma)13[5]
MCF-7 (Breast Carcinoma)11[5]
Imidazo[1,2-b]pyridazine Compound 27f A549 (Lung)0.006[6][7]
Table 2: Comparative Kinase Inhibition
ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
This compound Compound 6 AKT (inferred from pathway analysis)-[4][8]
Imidazo[1,2-b]pyridazine Compound 27f Mps10.70[6][7]
Pyrazolo[1,5-a]pyrimidine Not specifiedPIM1Potent inhibition[9]
Table 3: GABA-A Receptor Modulation
ScaffoldCompound ExampleReceptor Subtype AffinityKᵢ (nM)Reference
Imidazo[1,2-a]pyridine Zolpidemα1-GABA-A20[10]
α2- and α3-GABA-A400[10]
α5-GABA-A>5000[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of these scaffolds can be attributed to their interaction with distinct cellular signaling pathways.

This compound: Inhibition of the AKT/mTOR Pathway

Recent studies have shown that derivatives of this compound exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][8][11] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] Inhibition of this pathway by this compound derivatives leads to cell cycle arrest and apoptosis.[4][8]

AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->AKT

Caption: Inhibition of the AKT/mTOR signaling pathway by this compound.

Imidazo[1,2-b]pyridazine: Mps1 Kinase Inhibition

Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint.[6][7] Inhibition of Mps1 leads to chromosomal instability and ultimately cell death in cancer cells, making it an attractive target for oncology drug development.[6]

Mps1_Inhibition_Workflow cluster_inhibition Mps1 Kinase Mps1 Kinase Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mps1 Kinase->Spindle Assembly Checkpoint Activates Aneuploidy & Cell Death Aneuploidy & Cell Death Proper Chromosome Segregation Proper Chromosome Segregation Spindle Assembly Checkpoint->Proper Chromosome Segregation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->Mps1 Kinase Imidazo[1,2-b]pyridazine->Aneuploidy & Cell Death Leads to

Caption: Mps1 kinase inhibition by Imidazo[1,2-b]pyridazine derivatives.

Imidazo[1,2-a]pyridine (Zolpidem): GABAergic Signaling Modulation

The well-known hypnotic agent Zolpidem, an imidazo[1,2-a]pyridine derivative, acts as a positive allosteric modulator of the GABA-A receptor, with selectivity for the α1 subunit.[10][12] By enhancing the effect of the inhibitory neurotransmitter GABA, Zolpidem produces sedative and hypnotic effects.[13][14]

GABAergic_Signaling GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Opens channel Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem (Imidazo[1,2-a]pyridine)->GABA-A Receptor Potentiates

Caption: Modulation of GABAergic signaling by Zolpidem.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[15]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[16][17]

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[15][18]

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[16][18]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against a specific protein kinase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.[19]

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound in a binding buffer.[20][21]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.[19]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[20]

  • Radioactivity Measurement: The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value of the test compound is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.[20]

Conclusion

The imidazopyridine framework continues to be a fertile ground for the discovery of novel therapeutic agents. While the classic imidazo[1,2-a]pyridine scaffold has yielded successful drugs like Zolpidem, the exploration of its isomers, such as this compound and imidazo[1,2-b]pyridazine, is revealing new avenues for therapeutic intervention, particularly in oncology. The this compound scaffold, with its demonstrated activity against the AKT/mTOR pathway, represents a promising new chemotype for the development of anticancer drugs. Further comparative studies under standardized conditions will be crucial to fully elucidate the structure-activity relationships and therapeutic potential of these diverse and versatile scaffolds.

References

Validating Imidazo[1,2-a]pyridin-2(3H)-one as an ASK1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. The document presents supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of this compound class.

Comparative Analysis of ASK1 Inhibitors

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the stress-activated c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1][2] Dysregulation of the ASK1 pathway is implicated in a variety of diseases characterized by inflammation, apoptosis, and fibrosis, making it an attractive therapeutic target.[1][2]

The Imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective ASK1 inhibitors.[3][4] This guide compares the inhibitory activity of representative Imidazo[1,2-a]pyridine derivatives with other notable ASK1 inhibitors, including the clinical candidate Selonsertib (GS-4997).

Table 1: Biochemical Potency of Selected ASK1 Inhibitors
Compound ClassSpecific CompoundTargetIC50 (nM)Assay TypeReference
Imidazo[1,2-a]pyridine Derivative Compound 3a¹ASK17.8Biochemical Kinase Assay[3]
Imidazo[1,2-a]pyridine Derivative Compound 9¹ASK14.3Biochemical Kinase Assay[3]
Imidazo[1,2-a]pyridine Derivative Compound 18¹ASK12.5Biochemical Kinase Assay[3]
Pyrrolo-pyrimidine Selonsertib (GS-4997)ASK115Biochemical Kinase Assay[5]
Quinoxaline Derivative Compound 26eASK130.17Biochemical Kinase Assay[6]
Thiazolidinone Derivative PFTA-1ASK1<200Biochemical Kinase Assay[7]
Naphtho[1,2,3-de]quinoline-2,7-dione NQDI-1ASK1<200Biochemical Kinase Assay[7]

¹Note: "this compound" represents the core scaffold. The specific compounds from the reference demonstrate the potential of this class. The data for compounds 3a, 9, and 18 are from a study on Imidazo[1,2-a]pyridine derivatives.[3]

Table 2: Cellular Activity of Selected ASK1 Inhibitors
CompoundCell LineCellular AssayReadoutEC50 (nM)Reference
Imidazo[1,2-a]pyridine Derivative (general class)INS-1Streptozotocin-induced MAPK phosphorylationp-JNK/p-p38 levelsNot specified[3]
Selonsertib (GS-4997)VariousCellular ASK1 engagementTarget engagementNot specified[8]
ASK1-IN-1Not specifiedCellular assayNot specified138[9]
ASK1-IN-6Not specifiedCellular assayNot specified25[9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the validation of enzyme inhibitors. Below are representative protocols for biochemical and cell-based assays to assess the efficacy of this compound as an ASK1 inhibitor.

Biochemical ASK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to ASK1 activity.[10]

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • ASK1 Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) and control inhibitors (e.g., Selonsertib)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitor in DMSO, followed by dilution in ASK1 Kinase Buffer.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing ASK1 enzyme and substrate in ASK1 Kinase Buffer. Add 2 µL of this mix to each well.

  • Prepare a solution of ATP in ASK1 Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Assay for Downstream Target Inhibition (p-JNK)

This assay assesses the ability of the inhibitor to block ASK1 activity in a cellular context by measuring the phosphorylation of its downstream substrate, JNK.

Materials:

  • Human cell line (e.g., HEK293T, HepG2)

  • Cell culture medium and supplements

  • ASK1 activator (e.g., TNF-α, H₂O₂)

  • Test compounds and control inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or control inhibitor for 1-2 hours.

  • Stimulate the cells with an ASK1 activator (e.g., 20 ng/mL TNF-α for 15-30 minutes) to induce JNK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-JNK signal to the total JNK and loading control signals.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the validation of ASK1 inhibitors.

ASK1_Signaling_Pathway stress Stress Stimuli (ROS, TNF-α, ER Stress) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation jnk->inflammation p38->apoptosis p38->inflammation fibrosis Fibrosis p38->fibrosis inhibitor This compound inhibitor->ask1

ASK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Compound Dilution b2 Incubate with Recombinant ASK1 b1->b2 b3 Add ATP & Substrate b2->b3 b4 Measure Kinase Activity (e.g., ADP-Glo) b3->b4 b5 IC50 Determination b4->b5 c1 Cell Culture & Compound Treatment c2 Stimulate with ASK1 Activator c1->c2 c3 Cell Lysis & Protein Quantification c2->c3 c4 Western Blot for p-JNK / p-p38 c3->c4 c5 Quantify Inhibition c4->c5

Workflow for ASK1 Inhibitor Validation.

Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel ASK1 inhibitors. The presented data indicates that derivatives of this class can achieve potent inhibition of ASK1 in biochemical assays. Further validation in cell-based models is crucial to confirm on-target activity and cellular permeability. The provided experimental protocols offer a robust framework for these validation studies, enabling a direct comparison with established ASK1 inhibitors like Selonsertib. Future work should focus on comprehensive selectivity profiling and in vivo efficacy studies to fully elucidate the therapeutic potential of this compound-based ASK1 inhibitors.

References

The Efficacy of Imidazo[1,2-a]pyridin-2(3H)-one Drugs: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The transition from promising in vitro activity to successful in vivo efficacy is a critical hurdle in drug development. This guide provides a comparative overview of the performance of Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives in both laboratory settings and living organisms, supported by experimental data and detailed protocols.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their potential as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[3][4] A study by Fares et al. synthesized a series of novel imidazo[1,2-a]pyridine derivatives and evaluated their in vitro COX-2 inhibitory activity and in vivo analgesic effects.[3][4]

In Vitro COX-2 Inhibition

The in vitro efficacy of the synthesized compounds was determined by their ability to inhibit the COX-2 enzyme, measured as the half-maximal inhibitory concentration (IC50). Several derivatives demonstrated high potency, with IC50 values in the nanomolar range. Notably, compounds 5e , 5f , and 5j were the most potent, each with an IC50 of 0.05 µM.[3][4] The selectivity of these compounds for COX-2 over COX-1 is a crucial factor in reducing gastrointestinal side effects associated with non-selective NSAIDs. Compound 5i exhibited the highest selectivity, with a selectivity index of 897.19.[3]

CompoundCOX-2 IC50 (µM)[3][4]Selectivity Index (COX-1 IC50 / COX-2 IC50)[3]
5e 0.05Not Reported
5f 0.05Not Reported
5j 0.05Not Reported
5i Not Reported897.19
In Vivo Analgesic Activity

The most potent COX-2 inhibitors from the in vitro assays were further evaluated for their analgesic activity in vivo using a writhing test in mice. This test measures the reduction in abdominal constrictions induced by an irritant, indicating pain relief. The effective dose for 50% of the population (ED50) was determined for each compound. Among the tested derivatives, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) showed the most significant analgesic activity, with an ED50 of 12.38 mg/kg.[3][4]

CompoundIn Vivo Analgesic Activity (ED50, mg/kg)[3][4]
5j 12.38

Experimental Protocols

In Vitro COX-2 Inhibitory Assay[3]

The COX-2 inhibitory activity of the imidazo[1,2-a]pyridine derivatives was assessed using a fluorescent Cayman kit. This assay measures the peroxidase activity of cyclooxygenase. The reaction between prostaglandin G2 (PGG2) and a fluorescent probe generates a highly fluorescent product. The assay was performed in a 96-well plate, and the fluorescence was measured using a microplate reader. The percentage of inhibition was calculated by comparing the fluorescence of the wells containing the test compounds to the control wells. The IC50 values were then determined from the dose-response curves.

In Vivo Analgesic Activity (Writhing Test)[3]

The analgesic effect of the compounds was evaluated using the acetic acid-induced writhing test in mice. Male albino mice were randomly divided into groups. One hour after oral administration of the test compound or vehicle, the mice were intraperitoneally injected with 0.6% acetic acid solution. The number of abdominal constrictions (writhings) was counted for 20 minutes, starting 5 minutes after the acetic acid injection. The percentage of protection against writhing was calculated for each group compared to the control group, and the ED50 values were determined.

Anti-inflammatory and Anticancer Effects via STAT3/NF-κB Signaling

Another novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , has been investigated for its anti-inflammatory and potential anticancer activities.[5][6] This compound was shown to exert its effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[5][6]

In Vitro Efficacy of MIA

The study demonstrated that MIA, both alone and in combination with curcumin, reduced the viability of MDA-MB-231 and SKOV3 cancer cells.[5][6] Furthermore, MIA was found to suppress the DNA-binding activity of NF-κB and reduce the levels of inflammatory cytokines.[5][6] The expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes, as well as nitrite production, were also decreased by MIA treatment.[5] Western blot analysis revealed that MIA suppressed the phosphorylation of STAT3.[5]

The following diagram illustrates the proposed signaling pathway modulated by MIA:

MIA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor STAT3 STAT3 Receptor->STAT3 IKK IKK Receptor->IKK p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylates p-STAT3_nuc p-STAT3 p-STAT3->p-STAT3_nuc translocates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Gene Expression Inflammatory Gene Expression (COX-2, iNOS) NF-κB_nuc->Gene Expression p-STAT3_nuc->Gene Expression MIA MIA MIA->STAT3 MIA->IKK

Caption: Signaling pathway modulated by the Imidazo[1,2-a]pyridine derivative MIA.

Experimental Protocols

Cell Viability (MTT) Assay[5][6]

The effect of MIA on the viability of MDA-MB-231 and SKOV3 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of MIA, curcumin, or their combination for a specified period. After treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. Cell viability was expressed as a percentage of the control.

NF-κB DNA Binding Activity ELISA[5][6]

An ELISA-based method was used to evaluate the effect of MIA on NF-κB DNA binding activity. Nuclear extracts were prepared from treated and untreated cells. The assay was performed using a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site. The active form of NF-κB in the nuclear extracts binds to this oligonucleotide. The bound NF-κB is then detected using a specific primary antibody against the p65 subunit, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The absorbance is measured after the addition of a chromogenic substrate.

Quantitative Real-Time PCR (qPCR)[5]

The effect of MIA on the expression of inflammatory genes such as COX-2 and iNOS was analyzed by qPCR. Total RNA was extracted from the cells and reverse-transcribed into cDNA. qPCR was then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression was calculated using the comparative Ct method, with a housekeeping gene used for normalization.

Western Blotting[5]

Western blotting was used to investigate the effect of MIA on the phosphorylation of STAT3 and other proteins in the signaling pathway. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-STAT3, total STAT3), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

This guide highlights the promising therapeutic potential of this compound derivatives. The presented data demonstrates a clear correlation between in vitro activity and in vivo efficacy for certain compounds, underscoring the importance of this scaffold in the development of new anti-inflammatory and anticancer agents. The detailed experimental protocols provide a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of intense research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of the most prominent and recently developed routes for the synthesis of imidazo[1,2-a]pyridines, offering a comprehensive overview of their performance, supported by experimental data.

Overview of Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern C-H functionalization approaches. Each strategy offers distinct advantages and disadvantages in terms of substrate scope, efficiency, and reaction conditions. This guide will focus on a comparative analysis of the following key methods:

  • Ortoleva-King and Related Condensation Reactions: Classical methods involving the reaction of 2-aminopyridines with α-haloketones or related synthons.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful three-component reaction providing rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.

  • A³ Coupling Reaction: A copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.

  • Direct C-H Functionalization: Modern approaches that involve the direct functionalization of the imidazo[1,2-a]pyridine core, offering high atom economy.

  • Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction times and improve yields in various synthetic routes.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Ortoleva-King and Related Condensation Reactions

EntryReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
12-aminopyridine, 2-bromoacetophenoneNoneDMFRT1285[1]
22-aminopyridine, 2-chloroacetophenoneNoneNone60192[2]
32-aminopyridine, acetophenoneFeCl₃·6H₂O, I₂CH₃CN801275-85[3]
42-aminopyridine, acetophenoneCuIDMSO1202470-80[4]
52-aminopyridine, 2-hydroxyacetophenoneI₂Neat110440-60[5]

Table 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

Entry2-AminopyridineAldehydeIsocyanideCatalystSolventTemp. (°C)TimeYield (%)Reference
12-aminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃ (5 mol%)MeOH150 (MW)30 min85[6]
22-aminopyridineFurfuralCyclohexyl isocyanideNH₄Cl (10 mol%)Water601-2 h86[7]
32-aminopyrazine4-ChlorobenzaldehydeCyclohexyl isocyanideBF₃·OEt₂MeCN8012 h85[8]
42-aminopyridine3-Formylchromonetert-Butyl isocyanideNH₄Cl (20 mol%)EtOHMW15 min36[9]
52-amino-5-chloropyridine2-(3-formylphenoxy)acetic acidtert-Butyl isocyanideSc(OTf)₃MeOH/DCMRT8 h-[10]

Table 3: A³ Coupling Reaction

Entry2-AminopyridineAldehydeAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-aminopyridineBenzaldehydePhenylacetyleneCu(II)-ascorbate/SDSWater506-1680-90[11][12]
22-aminopyridineBenzaldehydePhenylacetyleneCu/SiO₂ (10 mol%)Toluene1204845-82[13]
32-aminopyridineBenzaldehydePhenylacetyleneCuI/NaHSO₄·SiO₂TolueneReflux1285-95[4]
42-aminopyridine4-ChlorobenzaldehydePhenylacetyleneCu(acac)₂Toluene1001288[14]

Table 4: Direct C-H Functionalization

EntrySubstrateReagentCatalyst/MediatorSolventTemp. (°C)Time (h)Yield (%)Reference
1Imidazo[1,2-a]pyridineN-Aryl glycinesCsPbBr₃ (photocatalyst)MeCNRT2444-94[15]
2Imidazo[1,2-a]pyridinePerfluoroalkyl iodidesVisible lightMeCNRT1260-90[15]
3Imidazo[1,2-a]pyridineAryl diazonium saltsEosin Y (photocatalyst)MeCNRT1270-90[15]
42-Aryl-imidazo[1,2-a]pyridineAryl bromidesPd(OAc)₂Toluene1102460-80[16]

Table 5: Microwave-Assisted Synthesis

EntryReaction TypeReactantsCatalyst/SolventPower (W)Temp. (°C)Time (min)Yield (%)Reference
1Condensation2-aminonicotinic acid, chloroacetaldehydeWater--3092-95[17]
2GBB Reaction2-aminopyridine, benzaldehyde, t-butyl isocyanideSc(OTf)₃ / MeOH-1503085[6]
3GBB Reaction2-aminopyridine, 3-formylchromone, isocyanidesNH₄Cl / EtOH--1521-36[9]
4GBB Reaction2-aminoazines, 5-methylfuran-2-carbaldehyde, isocyanidesAcetic acid / PEG 400-751070-85[18]
5Hydrazinolysis2,3-disubstituted imidazo[1,2-a]pyrimidinesHydrazine hydrate / EtOH15012010High[19]

Experimental Protocols

3.1. General Procedure for Ortoleva-King Type Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [3]

A mixture of 2-aminopyridine (1.2 mmol), substituted acetophenone (1.0 mmol), FeCl₃·6H₂O (10 mol%), and I₂ (20 mol%) in acetonitrile (3 mL) is stirred in a sealed tube at 80 °C for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyridine.

3.2. General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction [6]

In a microwave vial, 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and the catalyst (e.g., Gd(OTf)₃, 5.0 mol%) are dissolved in methanol (1.5 mL). The vial is sealed and the reaction mixture is stirred at 150 °C under microwave irradiation for 30-180 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the pure 3-aminoimidazo[1,2-a]pyridine derivative.

3.3. General Procedure for the A³ Coupling Reaction [11][12]

To a solution of sodium dodecyl sulfate (SDS, 10 mol%) in water (2 mL) in a round-bottom flask, 2-aminopyridine (1 mmol), an aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) are added. The mixture is stirred vigorously for 5 minutes, followed by the addition of a terminal alkyne (1.2 mmol). The reaction mixture is then stirred at 50 °C for 6–16 hours. After completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

3.4. General Procedure for Visible Light-Induced C-H Aminomethylation [15]

A mixture of the imidazo[1,2-a]pyridine (0.2 mmol), N-aryl glycine (0.3 mmol), and CsPbBr₃ (5 mol%) in anhydrous MeCN (2 mL) is placed in a sealed tube. The mixture is degassed and backfilled with nitrogen three times. The reaction mixture is then stirred under irradiation by white LEDs at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the C3-aminomethylated product.

3.5. General Procedure for Microwave-Assisted Catalyst-Free Synthesis [17]

A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is subjected to microwave irradiation at a specified power and temperature for 30 minutes. After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid is filtered, washed with water, and dried to afford the pure imidazo[1,2-a]pyridine derivative.

Reaction Mechanisms and Logical Workflows

4.1. Ortoleva-King Reaction Mechanism

The Ortoleva-King reaction is a classic method for the synthesis of N-heterocyclic compounds. The reaction proceeds through the initial formation of a pyridinium salt from the reaction of a pyridine with an α-haloketone, followed by cyclization. In the context of imidazo[1,2-a]pyridine synthesis, the reaction between a 2-aminopyridine and an α-haloketone is a key step. A plausible mechanism involves the initial N-alkylation of the pyridine nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular condensation between the amino group and the carbonyl group to form the fused imidazole ring.[20][21]

Ortoleva_King_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Aromatization 2-Aminopyridine 2-Aminopyridine N-Alkylated_Intermediate N-Alkylated Intermediate 2-Aminopyridine->N-Alkylated_Intermediate Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylated_Intermediate Cyclized_Intermediate Cyclized Intermediate N-Alkylated_Intermediate->Cyclized_Intermediate Intramolecular Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo[1,2-a]pyridine Dehydration

Caption: Mechanism of the Ortoleva-King type reaction.

4.2. Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow

The GBB reaction is a highly efficient one-pot, three-component synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. The reaction involves the condensation of a 2-aminopyridine with an aldehyde to form a Schiff base, which then undergoes a [4+1] cycloaddition with an isocyanide, followed by tautomerization to yield the final product.[22][23]

GBB_Reaction_Workflow cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Schiff_Base_Formation Schiff Base Formation 2-Aminopyridine->Schiff_Base_Formation Aldehyde Aldehyde Aldehyde->Schiff_Base_Formation Isocyanide Isocyanide 4+1_Cycloaddition [4+1] Cycloaddition Isocyanide->4+1_Cycloaddition Schiff_Base_Formation->4+1_Cycloaddition Tautomerization Tautomerization 4+1_Cycloaddition->Tautomerization Final_Product 3-Aminoimidazo[1,2-a]pyridine Tautomerization->Final_Product

Caption: Workflow of the GBB three-component reaction.

4.3. A³ Coupling Reaction Mechanism

The A³ (Aldehyde-Alkyne-Amine) coupling reaction provides a versatile route to propargylamines, which can undergo subsequent cyclization to form various heterocycles, including imidazo[1,2-a]pyridines. The copper-catalyzed reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with an in situ-generated imine from the aldehyde and the 2-aminopyridine. This is followed by an intramolecular hydroamination to afford the final product.

A3_Coupling_Mechanism cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Terminal_Alkyne Terminal Alkyne Copper_Acetylide_Formation Copper Acetylide Formation Terminal_Alkyne->Copper_Acetylide_Formation Cu_Catalyst Cu Catalyst Cu_Catalyst->Copper_Acetylide_Formation Propargylamine_Intermediate Propargylamine Intermediate Imine_Formation->Propargylamine_Intermediate Copper_Acetylide_Formation->Propargylamine_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Propargylamine_Intermediate->Intramolecular_Cyclization Final_Product Imidazo[1,2-a]pyridine Intramolecular_Cyclization->Final_Product

Caption: Mechanism of the A³ coupling reaction.

Comparative Discussion

Classical Condensation Methods (Ortoleva-King type): These are well-established and often high-yielding routes. The use of α-haloketones can be a drawback due to their lachrymatory nature. However, recent modifications using in situ generation of the halo-intermediate or employing metal catalysts with acetophenones have made these methods more practical and versatile.[1][2][3] They are particularly useful for accessing 2-substituted imidazo[1,2-a]pyridines.

Groebke-Blackburn-Bienaymé (GBB) Reaction: This multicomponent reaction is a highly convergent and atom-economical method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7] The ability to introduce three points of diversity in a single step makes it extremely valuable for the generation of compound libraries. The reaction can be promoted by various Lewis or Brønsted acids and has been successfully adapted to microwave-assisted and green chemistry protocols.[7][9]

A³ Coupling Reaction: This copper-catalyzed multicomponent reaction provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on all three components.[4][11][12] The use of environmentally benign solvents like water has been demonstrated, enhancing the green credentials of this method.[11][12]

Direct C-H Functionalization: These modern methods represent the most atom-economical approach, as they avoid the pre-functionalization of starting materials.[15] Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective C-H functionalization of the imidazo[1,2-a]pyridine core at the C3 position. These methods allow for the introduction of a wide array of functional groups, including alkyl, aryl, and trifluoromethyl groups.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for various imidazo[1,2-a]pyridine syntheses, including classical condensations and multicomponent reactions.[6][9][17][19] This technique often allows for solvent-free conditions, contributing to more environmentally friendly synthetic protocols.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with a range of powerful methods now available to synthetic chemists. The choice of a particular route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

  • For the straightforward synthesis of 2-substituted derivatives, modern variations of the Ortoleva-King reaction remain highly relevant.

  • For rapid access to diverse libraries of 3-amino-substituted analogs, the Groebke-Blackburn-Bienaymé reaction is the method of choice.

  • The A³ coupling reaction offers a versatile and efficient route to a variety of 2,3-disubstituted imidazo[1,2-a]pyridines.

  • Direct C-H functionalization represents the cutting-edge of imidazo[1,2-a]pyridine synthesis, offering unparalleled atom economy and access to novel derivatives.

  • The use of microwave assistance can be broadly applied to enhance the efficiency and greenness of many of these synthetic strategies.

Researchers and drug development professionals can leverage this comparative analysis to select the most appropriate synthetic strategy for their specific needs, accelerating the discovery and development of new imidazo[1,2-a]pyridine-based therapeutics and functional materials.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridin-2(3H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design. This guide provides a comparative analysis of the cross-reactivity profiles of investigational kinase inhibitors based on the closely related Imidazo[4,5-c]pyridin-2-one core, offering insights into their selectivity and potential off-target effects. The data presented herein is crucial for interpreting biological outcomes and guiding future drug development efforts.

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. While achieving absolute selectivity remains a significant challenge, comprehensive cross-reactivity profiling against a broad panel of kinases provides a crucial roadmap for drug development. This guide focuses on derivatives of the Imidazo[1,2-a]pyridin-2(3H)-one scaffold, a promising class of kinase inhibitors. Due to the limited public availability of comprehensive kinome-wide screening data for this specific scaffold, we present a detailed analysis of the closely related and informative Imidazo[4,5-c]pyridin-2-one derivatives, which share a similar bicyclic heterocyclic core.

Comparative Kinase Inhibition Profile

The following tables summarize the inhibitory activity of representative Imidazo[4,5-c]pyridin-2-one derivatives against their primary targets and a selection of off-target kinases. This data, derived from biochemical assays, provides a quantitative comparison of their potency and selectivity.

Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives against Src Family Kinases

Compound IDTarget KinaseIC50 (µM)Reference
1d Srcsubmicromolar[1]
Fynsubmicromolar[1]
1e Srcsubmicromolar[1]
Fynsubmicromolar[1]
1q Srcsubmicromolar[1]
Fynsubmicromolar[1]
1s Srcsubmicromolar[1]
Fynsubmicromolar[1]

Table 2: Selectivity Profile of an Imidazo[4,5-c]pyridin-2-one DNA-PK Inhibitor

Compound IDTarget Kinase% Inhibition @ 1µMOff-Target Kinase% Inhibition @ 1µMReference
53 DNA-PK84%c-Kit>50%[1]
PI3Kα-[1]
mTOR-[1]
ATM<50%[1]
ATR3%[1]

Signaling Pathway Context

To better understand the implications of on- and off-target inhibition, it is essential to visualize the signaling pathways in which these kinases operate.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase (e.g., c-KIT) Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3 / STAT5 JAK->STAT PIM1 PIM1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inhibition) p27 p27 PIM1->p27 Phosphorylation (Inhibition) mTORC1 mTORC1 PIM1->mTORC1 Activation Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Translation Protein Synthesis S6K->Translation eIF4EBP1->Translation

Caption: PIM-1 Kinase Signaling Pathway.

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binding & Dimerization PI3K PI3K cKIT->PI3K Activation RAS RAS cKIT->RAS Activation STAT STAT cKIT->STAT Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation STAT->Differentiation Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound_Prep Compound Serial Dilution Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound_Prep->Kinase_Reaction Detection Signal Detection (e.g., Luminescence, TR-FRET) Kinase_Reaction->Detection IC50_Calc IC50 Determination Detection->IC50_Calc Selectivity_Screen Selectivity Screen (Kinase Panel) IC50_Calc->Selectivity_Screen cluster_cellular cluster_cellular IC50_Calc->cluster_cellular Cell_Culture Cell Culture & Seeding Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Target_Engagement Target Engagement Assay (e.g., CETSA) Compound_Treatment->Target_Engagement Phenotypic_Readout Phenotypic Readout (e.g., Proliferation, Apoptosis) Compound_Treatment->Phenotypic_Readout Primary_Screen Primary Screen (Target Kinase) cluster_biochemical cluster_biochemical Primary_Screen->cluster_biochemical Selectivity_Screen->cluster_biochemical

References

Head-to-Head Comparison: Imidazo[1,2-a]pyridin-2(3H)-one Derivatives Versus Known Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of novel Imidazo[1,2-a]pyridine derivatives against established drugs in the fields of oncology and inflammation. The following sections detail the performance of these emerging compounds, supported by experimental data, alongside methodologies for key assays and visualizations of relevant biological pathways.

Part 1: Anticancer Activity - PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer, making it a prime target for therapeutic intervention.[1] Derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against PI3K, positioning them as promising alternatives to existing therapies.

Quantitative Comparison of PI3Kα Inhibitors

Here, we compare the in vitro efficacy of a novel 2,6,8-substituted Imidazo[1,2-a]pyridine derivative, Compound 35, with the FDA-approved PI3Kα inhibitor, Alpelisib.

CompoundTargetIC50 (μM)Cell Line (Breast Cancer)Antiproliferative IC50 (μM)
Compound 35 (Imidazo[1,2-a]pyridine derivative) PI3Kα0.15T47D7.9
MCF-79.4
Alpelisib (Known Drug) PI3KαNot explicitly stated in the same study, but established as a potent inhibitor.T47DNot explicitly stated in the same study
MCF-7Not explicitly stated in the same study

Table 1: In vitro inhibitory activity of Compound 35 against PI3Kα and its antiproliferative effect on breast cancer cell lines.[2]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Inhibition of PI3Kα by compounds like the Imidazo[1,2-a]pyridine derivatives blocks the downstream signaling cascade, leading to apoptosis and cell cycle arrest in cancer cells.[1][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Part 2: Anticancer Activity - Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and its aberrant activation is a hallmark of numerous cancers. Imidazo[1,2-a]pyridine derivatives have emerged as inhibitors of this pathway, offering a potential new therapeutic avenue.

Comparative Efficacy of Wnt Pathway Inhibitors

While direct head-to-head clinical data is not yet available, preclinical studies have benchmarked Imidazo[1,2-a]pyridine derivatives against known Wnt signaling inhibitors like IWR-1. Tegavivint is a clinical-stage Wnt inhibitor that disrupts the interaction between β-catenin and TBL1.[4][5][6]

Compound/DrugMechanism of ActionKey Preclinical FindingsClinical Status
Imidazo[1,2-a]pyridine Derivatives (e.g., IWR-1) Promotes β-catenin destruction by stabilizing Axin2.[7]Inhibits Wnt-dependent gene expression and demonstrates anti-proliferative effects in cancer cell lines.[4]Preclinical
Tegavivint (Known Drug) Disrupts the interaction between β-catenin and TBL1, leading to β-catenin degradation.[6]Demonstrates anti-tumor activity in preclinical models of various cancers.[6]Phase I/II Clinical Trials.[5][8][9]

Table 2: Comparison of Imidazo[1,2-a]pyridine-based Wnt inhibitors and the clinical-stage drug Tegavivint.

Signaling Pathway

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex β-catenin Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto degrades beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression beta_catenin_nuc->TargetGenes activates Imidazo Imidazo[1,2-a]pyridine Derivatives (IWR-1) Imidazo->DestructionComplex stabilizes Axin2 in Tegavivint Tegavivint Tegavivint->beta_catenin_nuc disrupts interaction with TBL1 TBL1 TBL1

Caption: Wnt/β-catenin Signaling Pathway Inhibition.

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties, positioning them as potential alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs).

Clinical Comparison of Anti-inflammatory Agents

A clinical trial in patients with rheumatoid arthritis compared an imidazole salicylate with the widely used NSAID, ibuprofen. Another preclinical study compared the imidazopyridine derivative miroprofen to indomethacin.

Compound/DrugConditionDosageKey Efficacy FindingsIncidence of Side Effects
Imidazole Salicylate Rheumatoid Arthritis750 mg t.i.d.Significant improvement in all clinical parameters, comparable to ibuprofen.23%
Ibuprofen (Known Drug) Rheumatoid Arthritis600 mg t.i.d.Significant improvement in all clinical parameters.33%
Miroprofen (Imidazopyridine derivative) Experimental Inflammation (rats)Lower doses than indomethacinAs active as indomethacin against exudative inflammation.Less ulcerogenic than indomethacin.[10]
Indomethacin (Known Drug) Experimental Inflammation (rats)-Potent anti-inflammatory effects.More ulcerogenic than miroprofen.[10]

Table 3: Comparison of the efficacy and safety of Imidazo[1,2-a]pyridine derivatives with known NSAIDs.[11]

Signaling Pathway

A novel Imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory mediators like iNOS and COX-2.[12]

Anti_Inflammatory_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptors Cell Surface Receptors Cytokines->Receptors STAT3 STAT3 Receptors->STAT3 activates IKK IKK Receptors->IKK activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation ProInflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2) pSTAT3->ProInflammatoryGenes activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (Nucleus) NFkappaB->NFkappaB_nuc translocates NFkappaB_nuc->ProInflammatoryGenes activates Imidazo Imidazo[1,2-a]pyridine Derivatives (MIA) Imidazo->pSTAT3 suppresses Imidazo->NFkappaB_nuc suppresses

Caption: Anti-inflammatory STAT3/NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (e.g., PI3K) CellViability Cell Viability/Proliferation (MTT Assay) KinaseAssay->CellViability ReporterAssay Cell-Based Reporter Assay (e.g., Wnt/Luciferase) ReporterAssay->CellViability WesternBlot Western Blot Analysis (e.g., STAT3/NF-κB) ApoptosisAssay Apoptosis Assay (Flow Cytometry) WesternBlot->ApoptosisAssay InflammationModels Inflammation Models (Rats) WesternBlot->InflammationModels Xenograft Xenograft Tumor Models (Mice) CellViability->Xenograft ApoptosisAssay->Xenograft

Caption: General Experimental Workflow for Drug Evaluation.

PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PI3K by measuring the amount of ADP produced during the kinase reaction.

  • Materials : ADP-Glo™ Kinase Assay kit (Promega), purified PI3K enzyme, lipid substrate (e.g., PIP2), ATP, test compounds (Imidazo[1,2-a]pyridine derivatives and known inhibitors), and 384-well plates.

  • Procedure :

    • Prepare a reaction buffer containing the lipid substrate.

    • Add the PI3K enzyme to the reaction buffer.

    • Serially dilute the test compounds in DMSO and add to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the ADP generated to ATP and measure the light output using a luminometer after adding the Kinase Detection Reagent.

    • Calculate IC50 values by plotting the luminescence signal against the compound concentration.

Wnt/β-catenin Luciferase Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

  • Materials : HEK293T cells, TCF/LEF luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), transfection reagent, Wnt3a-conditioned media or purified Wnt3a, test compounds, and a luminometer.

  • Procedure :

    • Co-transfect HEK293T cells with the TCF/LEF luciferase reporter and Renilla luciferase plasmids.

    • Seed the transfected cells into 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

    • Stimulate the Wnt pathway by adding Wnt3a-conditioned media or purified Wnt3a.

    • Incubate for an appropriate time (e.g., 16-24 hours).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Determine the inhibitory effect of the compounds on Wnt signaling.

STAT3/NF-κB Western Blot Analysis

This technique is used to detect and quantify the levels of total and phosphorylated STAT3 and NF-κB proteins, as well as the levels of IκBα, in cell lysates.

  • Materials : Cell lines (e.g., MDA-MB-231, SKOV3), pro-inflammatory stimuli (e.g., IL-6, TNF-α), test compounds, lysis buffer, primary antibodies (against p-STAT3, STAT3, p-NF-κB, NF-κB, IκBα, and a loading control like β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure :

    • Culture the cells and treat them with the test compounds for a specified time before stimulating with a pro-inflammatory agent.

    • Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Mechanistic Deep Dive: A Comparative Analysis of Imidazo[1,2-a]pyridin-2(3H)-one Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Imidazo[1,2-a]pyridin-2(3H)-one analogs, a versatile class of heterocyclic compounds with broad therapeutic potential. This document synthesizes experimental data to illuminate the mechanistic diversity of these analogs, providing a framework for future drug design and development.

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and numerous compounds in preclinical and clinical development.[1] Analogs of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[2] Their therapeutic efficacy stems from their ability to interact with a diverse range of biological targets, leading to the modulation of critical signaling pathways. This guide provides a comparative overview of the mechanisms of action for various this compound analogs, supported by quantitative data and detailed experimental protocols.

Comparative Performance of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the inhibitory activities of various Imidazo[1,2-a]pyridine analogs against key biological targets. These tables are designed for easy comparison of the potency of different analogs across various mechanistic classes.

Table 1: Anticancer Activity - Kinase Inhibition
Compound ID/ReferenceTarget KinaseIC50Cell LineAntiproliferative IC50Citation
PI3K/mTOR Inhibitors
Thiazole derivative of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα0.0028 µMA375 (Melanoma)0.14 µM[3]
HeLa (Cervical)0.21 µM[3]
1,2,4-Oxadiazole substituted imidazo[1,2-a]pyridinePI3Kα2 nMT47D (Breast)>10 µM[3]
Compound 35 PI3Kα-T47D (Breast)7.9 µM[4]
MCF-7 (Breast)9.4 µM[4]
N-[11C]7PI3K/mTOR0.20/21 nMHCT-116 (Colon)10 nM[5]
Compound 11 PI3Kα/mTOR94.9%/42.9% inhibition at 1 nMMlg2908 (Lung Fibroblast)0.090 µM[6]
MRC-5 (Lung Fibroblast)0.380 µM[6]
AKT/mTOR Inhibitors
Compound 6 --A375 (Melanoma)<12 µM[3][7]
WM115 (Melanoma)<12 µM[3][7]
HeLa (Cervical)9.7 - 44.6 µM[3][7][8][9]
IP-5--HCC1937 (Breast)45 µM[10]
IP-6--HCC1937 (Breast)47.7 µM[10]
IP-7--HCC1937 (Breast)79.6 µM[10]
Nek2 Inhibitors
Compound 28e Nek2-MGC-803 (Gastric)38 nM[11]
Compound 42c (MBM-17) Nek23.0 nM--[12]
Compound 42g (MBM-55) Nek21.0 nM--[12]
EGFR Inhibitors
Imidazole[1,5-a]pyridine derivativesEGFR---[13]
c-KIT Inhibitors
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KITNanomolar rangeImatinib-resistant tumor cells-[14]
Table 2: Anti-inflammatory and Anti-proliferative Activity
Compound ID/ReferenceTargetIC50Cell LineCitation
COX-2 Inhibitors
Compound 6f COX-2--[15]
Compound 5n COX-20.07 µM-[16]
Compound 5j COX-20.05 µM-[17]
STAT3/NF-κB Inhibitors
W-1184STAT3-AGS (Gastric)0.39 µM
MGC-803 (Gastric)0.9 µM
Compound 3f STAT3-MCF-7 (Breast)9.2 µM
MIANF-κB-MDA-MB-231 (Breast), SKOV3 (Ovarian)[18][19]
Table 3: Antitubercular Activity
Compound ID/ReferenceTargetMICOrganismCitation
QcrB Inhibitors
IP inhibitors (1-4)QcrB0.03 - 5 µMM. tuberculosis[20][21][22][23]
Imidazo[1,2-a]pyridine-3-carboxamidesQcrBMIC90: 0.069–0.174 μMM. tuberculosis[24][25]
ND-11543QcrBMIC90: 0.008 µM (replicating), 1.1 µM (non-replicating)M. tuberculosis[25]
ATP Synthase Inhibitors
Imidazo[1,2-a]pyridine ethers (IPE)ATP SynthaseMIC80 <0.5 µM (ATPS IC50 <0.02 µM)M. tuberculosis[24][25][26][27][28]

Mechanistic Insights into Imidazo[1,2-a]pyridine Analogs

The therapeutic effects of Imidazo[1,2-a]pyridine analogs are underpinned by their interactions with various key cellular signaling pathways.

PI3K/AKT/mTOR Pathway Inhibition

A significant number of Imidazo[1,2-a]pyridine analogs have been developed as potent inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Aberrant activation of this pathway is a hallmark of many cancers.

Several studies have reported the development of Imidazo[1,2-a]pyridine-based compounds with potent inhibitory activity against PI3Kα, the p110α catalytic subunit of PI3K.[3] For instance, a thiazole-substituted analog demonstrated a PI3Kα IC50 of 0.0028 µM and exhibited antiproliferative effects against melanoma and cervical cancer cells with IC50 values of 0.14 and 0.21 µM, respectively.[3] Further optimization led to the discovery of dual PI3K/mTOR inhibitors, such as N-[11C]7, with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR.[5]

The inhibition of this pathway by Imidazo[1,2-a]pyridine analogs leads to cell cycle arrest and apoptosis in cancer cells.[3][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine analogs.

Modulation of STAT3/NF-κB Signaling

Chronic inflammation is a key driver of tumorigenesis, and the transcription factors STAT3 and NF-κB are central players in this process. Imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[18]

One novel Imidazo[1,2-a]pyridine derivative, MIA, was found to suppress NF-κB activity and reduce the levels of inflammatory cytokines.[18][19] Furthermore, it suppressed the phosphorylation of STAT3.[18] The inhibition of these pathways leads to the downregulation of their target genes, such as iNOS and COX-2, which are involved in inflammation and cell proliferation.[18]

STAT3_NFkB_Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (iNOS, COX-2) IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB->Nucleus Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->pSTAT3 inhibits Imidazopyridine->NFkB inhibits

Caption: STAT3/NF-κB signaling pathway and its modulation by Imidazo[1,2-a]pyridine analogs.

Inhibition of a Eukaryotic-like Kinase in Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents with new mechanisms of action. Imidazo[1,2-a]pyridine analogs have emerged as a promising class of antitubercular drugs. Their mechanism of action in Mycobacterium tuberculosis involves the inhibition of the cytochrome bcc complex (QcrB) and ATP synthase, both of which are crucial for cellular respiration and energy production.[24][25]

A number of Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of QcrB, a component of the electron transport chain.[24] Inhibition of QcrB disrupts the proton motive force across the mycobacterial membrane, leading to a depletion of ATP and ultimately cell death.[29] Another class of analogs, the Imidazo[1,2-a]pyridine ethers, have been shown to directly inhibit ATP synthase.[25][26]

Mtb_Respiration_Inhibition ETC Electron Transport Chain QcrB QcrB ETC->QcrB PMF Proton Motive Force QcrB->PMF generates ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP ATP ATP_Synthase->ATP synthesizes Imidazopyridine_Carboxamides Imidazo[1,2-a]pyridine Carboxamides Imidazopyridine_Carboxamides->QcrB inhibit Imidazopyridine_Ethers Imidazo[1,2-a]pyridine Ethers Imidazopyridine_Ethers->ATP_Synthase inhibit

Caption: Inhibition of M. tuberculosis respiration by Imidazo[1,2-a]pyridine analogs.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the characterization of Imidazo[1,2-a]pyridine analogs.

PI3Kα Kinase Assay (Luminescent)

This assay measures the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.

  • Principle: The ADP is converted to ATP by ADP-Glo™ Reagent, and the newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to the PI3Kα activity.

  • Procedure:

    • Prepare a reaction mixture containing PI3Kα enzyme, a lipid substrate (e.g., PIP2), and the test compound (Imidazo[1,2-a]pyridine analog) in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor.

Wnt/β-catenin Signaling Luciferase Reporter Assay

This cell-based assay is used to screen for inhibitors of the Wnt/β-catenin signaling pathway.

  • Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF transcription factor binding sites upstream of a luciferase gene and a control plasmid expressing Renilla luciferase for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase.

  • Procedure:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • After transfection, treat the cells with the test Imidazo[1,2-a]pyridine analog at various concentrations.

    • Stimulate the Wnt pathway using a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor.

    • After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on Wnt signaling.

Western Blot Analysis of the AKT/mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins involved in the AKT/mTOR signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of AKT and mTOR).

  • Procedure:

    • Treat cancer cells with the Imidazo[1,2-a]pyridine analog for a specified time.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • The intensity of the bands is quantified to determine the relative protein expression levels.

Mycobacterium tuberculosis QcrB Inhibition Assay

The inhibition of QcrB is often assessed through whole-cell-based assays and target validation studies.

  • Principle: The primary method involves determining the minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis. Target validation is then performed by generating and sequencing resistant mutants.

  • Procedure (MIC Determination):

    • Grow M. tuberculosis to mid-log phase.

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine analog in a 96-well plate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

  • Procedure (Target Validation):

    • Generate spontaneous resistant mutants by plating a large number of M. tuberculosis cells on agar containing the Imidazo[1,2-a]pyridine analog at a concentration several times the MIC.

    • Isolate the genomic DNA from the resistant colonies.

    • Perform whole-genome sequencing to identify mutations.

    • A consistent mutation in the qcrB gene across multiple resistant mutants confirms it as the target.

This guide provides a foundational understanding of the mechanistic diversity of this compound analogs. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutics based on this versatile scaffold.

References

A Researcher's Guide: Validating Imidazo[1,2-a]pyridin-2(3H)-one Reactivity with DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of novel heterocyclic compounds is paramount for designing efficient synthetic routes and developing new therapeutic agents. This guide provides a comprehensive comparison of theoretical predictions from Density Functional Theory (DFT) studies and experimental findings to validate the reactivity of the Imidazo[1,2-a]pyridin-2(3H)-one scaffold, a core structure in many biologically active compounds.

This guide delves into the computational and experimental methodologies used to probe the reactivity of this important heterocyclic system. By presenting theoretical data alongside experimental outcomes, we aim to provide a clear and objective resource for researchers leveraging computational chemistry to guide their synthetic efforts.

Theoretical Reactivity Profile: Insights from Density Functional Theory

DFT calculations have emerged as a powerful tool to predict the reactivity of organic molecules. By modeling the electronic structure, DFT can identify sites susceptible to electrophilic and nucleophilic attack, predict the relative stability of isomers, and elucidate reaction mechanisms.

Key Computational Parameters for Reactivity Prediction

Several quantum chemical descriptors derived from DFT calculations are instrumental in predicting the reactivity of Imidazo[1,2-a]pyridine derivatives.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, typically colored blue).

  • Fukui Functions: These functions provide a more quantitative measure of the local reactivity at a specific atomic site within a molecule, indicating its susceptibility to nucleophilic, electrophilic, or radical attack.

DFT Predictions for the Imidazo[1,2-a]pyridine Scaffold

Numerous DFT studies on Imidazo[1,2-a]pyridine and its derivatives consistently predict the following reactivity patterns:

  • Primary Site of Electrophilic Attack: The C3 position of the imidazo[1,2-a]pyridine ring is consistently identified as the most nucleophilic center and, therefore, the most likely site for electrophilic substitution. This is attributed to the high electron density at this position, as indicated by HOMO distributions and MEP maps.

  • Nucleophilic Centers: The nitrogen atom of the pyridine ring (N1) and the exocyclic oxygen atom in this compound are predicted to be nucleophilic centers, capable of participating in reactions with electrophiles.

Experimental Validation: Synthesis as a Proof of Reactivity

The theoretical predictions of reactivity find strong support in the wealth of experimental data on the synthesis and functionalization of Imidazo[1,2-a]pyridine derivatives. The observed regioselectivity in various reactions serves as a practical validation of the DFT-predicted reactive sites.

C3-Functionalization: A Testament to Predicted Nucleophilicity

A vast number of synthetic methods have been developed for the selective functionalization of the C3 position of the Imidazo[1,2-a]pyridine core, corroborating the DFT predictions.

  • Alkylation and Acylation: The C3 position readily undergoes alkylation and acylation reactions with various electrophiles, leading to a wide range of substituted derivatives. These reactions often proceed with high yields, underscoring the high nucleophilicity of the C3 carbon.

  • Condensation Reactions: The C3 position can participate in condensation reactions with aldehydes and other carbonyl compounds, further demonstrating its reactive nature.

The table below summarizes a comparison between DFT-predicted reactivity and observed experimental outcomes for the Imidazo[1,2-a]pyridine scaffold.

Reactivity AspectDFT PredictionExperimental Observation
Primary Electrophilic Attack Site C3 position due to high electron density (HOMO localization, negative MEP).High yields and regioselectivity for C3-alkylation, C3-acylation, and other electrophilic substitution reactions.
Nucleophilic Centers Pyridine nitrogen (N1) and exocyclic oxygen.Participation in N-alkylation and O-acylation reactions under specific conditions.
Relative Reactivity Substituents on the ring system modulate the HOMO-LUMO gap and local nucleophilicity, influencing overall reactivity.Electron-donating groups on the pyridine ring generally increase reaction rates and yields for electrophilic substitutions at C3.

Experimental Protocols

General Protocol for DFT Calculations

DFT calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. A common and reliable level of theory for molecules of this type is the B3LYP functional with a 6-31G(d,p) or larger basis set.

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated, including:

    • HOMO and LUMO energies and orbitals.

    • Molecular Electrostatic Potential (MEP) map.

    • Natural Bond Orbital (NBO) analysis for charge distribution.

    • Fukui functions for local reactivity analysis.

General Experimental Protocol for C3-Alkylation of Imidazo[1,2-a]pyridines

This protocol is a generalized procedure based on common literature methods for the aza-Friedel–Crafts reaction.

  • Reactant Mixture: In a suitable reaction vessel, combine the Imidazo[1,2-a]pyridine derivative (1.0 eq.), the aldehyde (1.5 eq.), and the amine (2.0 eq.) in a solvent such as toluene.

  • Catalyst Addition: Add a Lewis acid catalyst, for example, Y(OTf)₃ (20 mol%).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 110 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C3-alkylated product.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

DFT_Workflow start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq prop Electronic Property Calculation freq->prop homo_lumo HOMO/LUMO Analysis prop->homo_lumo mep MEP Analysis prop->mep nbo NBO/Fukui Analysis prop->nbo reactivity Reactivity Prediction homo_lumo->reactivity mep->reactivity nbo->reactivity Experimental_Validation dft DFT Prediction: C3 is the most nucleophilic site synthesis Experimental Synthesis: C3-Functionalization Reactions dft->synthesis alkylation Alkylation synthesis->alkylation acylation Acylation synthesis->acylation condensation Condensation synthesis->condensation validation Validation of Prediction alkylation->validation acylation->validation condensation->validation

A Comparative Guide to the Fluorescence Quantum Yield of Imidazo[1,2-a]pyridin-2(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence quantum yield of Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives against common fluorescence standards. The data presented is intended to assist researchers in selecting appropriate fluorescent probes for their specific applications, with a focus on experimental reproducibility and data-driven comparisons.

Introduction to Imidazo[1,2-a]pyridine Fluorescence

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and favorable photophysical properties.[1] The rigid, π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine core is responsible for its intrinsic fluorescence.[1] The fluorescence properties, including the quantum yield (Φf), are highly sensitive to the nature and position of substituents on the heterocyclic ring.[1][2] Electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to quenching.[1] This tunability makes imidazo[1,2-a]pyridine derivatives promising candidates for the development of fluorescent probes for bioimaging and sensing applications.[2][3]

Benchmarking Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter for characterizing a fluorophore, representing the efficiency of the conversion of absorbed photons into emitted photons.[4] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A higher quantum yield generally indicates a brighter fluorophore.

To provide a practical benchmark for the performance of this compound and its derivatives, their reported quantum yields are compared with a selection of well-established and commonly used fluorescence standards. The following table summarizes the fluorescence quantum yield values for various Imidazo[1,2-a]pyridine derivatives and standard fluorescent dyes.

Data Presentation: Fluorescence Quantum Yield Comparison

Compound ClassCompoundSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)Reference
Imidazo[1,5-a]pyridines Derivative 3Acetonitrile--0.02[6]
Derivative 4Acetonitrile--0.13[6]
Derivative 5Acetonitrile--0.38[6]
Derivative 6Acetonitrile--0.44[6]
Fluorescence Standards Quinine Sulfate0.1 M H₂SO₄350-0.58[7]
Fluorescein0.1 M NaOH496-0.95[7]
Rhodamine 6GWater488-0.95[7]
Rhodamine 101Ethanol450-1.00[7]
Cresyl VioletMethanol580-0.53[7]
POPOPCyclohexane300-0.97[7]
Alexa Fluor 488PBS--0.92[8]

Note: The quantum yield of the parent this compound is not extensively reported in the literature, with research primarily focusing on the enhanced fluorescence of its derivatives.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.[9][10]

Principle:

If a standard and a sample solution have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[9] The quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the fluorescence quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.[10]

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Fluorescence standard with a known quantum yield.

  • Spectroscopic grade solvents.

  • Volumetric flasks and pipettes.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the fluorescence standard and the test compound in the chosen solvent.

    • Prepare a series of dilutions of both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of all prepared solutions using the same excitation wavelength and instrument settings for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Determine the gradient (slope) of the linear fit for both the standard (Gradₛₜ) and the sample (Gradₓ).

    • Calculate the fluorescence quantum yield of the sample (Φₓ) using the equation provided above.

Mandatory Visualization: Experimental Workflow

G Experimental Workflow for Relative Quantum Yield Determination prep_standard Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence Emission abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φx) gradient->calculate

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield of a sample.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridin-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Imidazo[1,2-a]pyridin-2(3H)-one with appropriate personal protective equipment (PPE). Toxicological studies on related imidazo[1,2-a]pyridine derivatives have indicated potential for cytotoxicity and organ damage at high doses, warranting a cautious approach.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal.[2][3] Based on the toxicological data of analogous compounds, this compound waste should be treated as hazardous.

Waste Stream Classification:

  • Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels).

  • Liquid Waste: Solutions containing dissolved this compound.

It is crucial to segregate these waste streams into clearly labeled, dedicated waste containers.[2][4] Do not mix with other incompatible waste types.

Quantitative Data Summary for Waste Management

ParameterGuidelineRationale
Container Fill Level Do not exceed 80% of the container's capacity.[2]To prevent spills and allow for vapor expansion.
Satellite Accumulation Area (SAA) Time Limit Waste must be moved to the central accumulation area within 90 days of the start date.[5]Compliance with EPA regulations for waste accumulation.
SAA Quantity Limit A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[6]Regulatory limit to ensure safe management of waste at the point of generation.

Step-by-Step Disposal Protocol

1. Waste Container Selection and Labeling:

  • Select an appropriate container: Use a container that is compatible with the chemical waste. For solid this compound waste, a high-density polyethylene (HDPE) container with a secure, screw-on lid is recommended.[5]

  • Properly label the container: Affix a "Hazardous Waste" label to the container.[3][6][7] The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[2][3]

    • The accumulation start date (the date the first piece of waste is placed in the container).[3]

    • The name of the principal investigator and the laboratory location (building and room number).[3]

    • A clear indication of the hazards (e.g., "Toxic").

2. Waste Accumulation:

  • Solid Waste: Carefully place solid this compound and contaminated disposable materials into the designated, labeled solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container.

  • Storage: Keep waste containers securely closed except when adding waste.[5] Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] The SAA should be away from drains and high-traffic areas.

3. Spill and Decontamination Procedures:

  • In the event of a spill, cordon off the area.

  • Wearing appropriate PPE, carefully sweep up the solid material.

  • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

4. Requesting Waste Pickup:

  • Once the waste container is nearly full (not exceeding 80% capacity) or approaching the 90-day accumulation limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form detailing the contents of the waste container.[3]

5. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" if all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.

  • Triple rinse the empty container with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • After triple rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.[8]

Experimental Protocol: Waste Segregation

Objective: To correctly segregate solid and liquid waste streams of this compound.

Materials:

  • Labeled solid hazardous waste container (HDPE)

  • Labeled liquid hazardous waste container (HDPE or glass, as appropriate)

  • Personal Protective Equipment (PPE)

  • Solid this compound waste

  • Liquid waste containing this compound

Procedure:

  • Don appropriate PPE (gloves, lab coat, safety glasses).

  • Ensure both solid and liquid waste containers are correctly and completely labeled with "Hazardous Waste," the full chemical name, accumulation start date, and laboratory information.

  • Carefully transfer any solid this compound and contaminated disposable items (e.g., weigh paper, gloves) into the designated solid waste container.

  • Carefully pour any liquid waste containing this compound into the designated liquid waste container using a funnel to prevent spills.

  • Securely close the lids on both waste containers.

  • Place the containers in the designated Satellite Accumulation Area.

  • Record the addition of waste in a laboratory waste log, if required by your institution.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteAccumulation Waste Accumulation cluster_FinalDisposal Final Disposal Start Generation of This compound Waste Characterize Characterize Waste (Solid or Liquid) Start->Characterize Segregate Segregate Waste Streams Characterize->Segregate Label Label Container: 'Hazardous Waste' Segregate->Label Accumulate Accumulate in SAA (<90 days, <80% full) Label->Accumulate Request Request EHS Pickup Accumulate->Request EHS EHS Collection Request->EHS Dispose Proper Disposal EHS->Dispose

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship of Safety and Compliance

SafetyCompliance cluster_PersonnelSafety Personnel Safety cluster_RegulatoryCompliance Regulatory Compliance PPE Proper PPE SafeHandling Safe Handling & Disposal PPE->SafeHandling FumeHood Use of Fume Hood FumeHood->SafeHandling SpillKit Spill Kit Accessibility SpillKit->SafeHandling Labeling Correct Labeling Labeling->SafeHandling Segregation Waste Segregation Segregation->SafeHandling RecordKeeping Accurate Record Keeping RecordKeeping->SafeHandling TimeLimits Adherence to Time Limits TimeLimits->SafeHandling

Caption: Interrelationship of safety protocols and regulatory compliance for chemical disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements in your location.

References

Personal protective equipment for handling Imidazo[1,2-a]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Imidazo[1,2-a]pyridin-2(3H)-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact[1][2][3].

  • Eye Irritation: Can cause serious irritation and potential damage to the eyes[1][2][3].

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract[1].

  • Unknown Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from potential chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and dust, preventing serious eye irritation[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Check manufacturer's compatibility chart. Double-gloving is recommended.Prevents skin contact and irritation[6][7]. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination[4].
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.Minimizes the risk of inhaling airborne particles and causing respiratory irritation[5][8].
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines[2].

  • Keep the container tightly sealed and clearly labeled.

2. Weighing and Aliquoting (Solid Form):

  • Perform all manipulations within a chemical fume hood to control dust.

  • Wear all required PPE.

  • Use a dedicated, clean spatula and weighing vessel.

  • Handle the solid gently to avoid generating dust.

  • Clean the weighing area and spatula thoroughly after use.

3. Dissolution and Solution Handling:

  • Add the solid to the solvent slowly while stirring to prevent splashing.

  • If the dissolution is exothermic, use an ice bath for cooling.

  • Clearly label the container with the chemical name, concentration, solvent, and date.

  • When transferring solutions, use appropriate tools like a pipette or a funnel to avoid spills.

4. Experimental Use:

  • All experiments should be conducted in a well-ventilated area, preferably a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible[3].

  • Avoid eating, drinking, or smoking in the laboratory[6].

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination.

1. Solid Waste:

  • Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

  • Do not mix with other waste streams.

2. Liquid Waste:

  • Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.

  • The container should be compatible with the solvents used.

  • Follow your institution's guidelines for hazardous waste disposal.

3. Contaminated PPE:

  • Disposable gloves should be removed without touching the outside and discarded as hazardous waste after each use or if contaminated.

  • Contaminated lab coats and other reusable PPE should be decontaminated or disposed of as hazardous waste according to institutional protocols.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[10].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].

  • Spill: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's emergency response team[6].

Handling_Workflow receiving Receiving and Storage prep Preparation (Weighing/Dissolution) receiving->prep emergency Emergency Procedures receiving->emergency experiment Experimental Use prep->experiment prep->emergency disposal Waste Disposal experiment->disposal experiment->emergency disposal->emergency ppe Wear Appropriate PPE ppe->receiving ppe->prep ppe->experiment ppe->disposal fume_hood Work in Fume Hood fume_hood->prep fume_hood->experiment

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.